molecular formula C17H22BrNO4 B1672521 Fenoterol Hydrobromide CAS No. 13392-18-2

Fenoterol Hydrobromide

カタログ番号: B1672521
CAS番号: 13392-18-2
分子量: 384.3 g/mol
InChIキー: SGZRQMALQBXAIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fenoterol is a selective β2-adrenergic receptor agonist and bronchodilator used extensively in respiratory and pharmacological research . As a resorcinol derivative, its chemical structure provides enhanced selectivity for the β2-adrenergic receptor and greater lipophilicity compared to earlier agents like metaproterenol . Its primary mechanism of action involves the activation of β2-adrenergic receptors in bronchial smooth muscle, which stimulates adenylate cyclase and increases intracellular cyclic AMP (cAMP) levels, leading to muscle relaxation and bronchodilation . In vitro studies on human monocytes demonstrate that Fenoterol significantly stimulates the production of cAMP . Fenoterol is investigated as a model compound in studies of reversible airways obstruction, such as that seen in asthma and chronic obstructive pulmonary disease (COPD) . Beyond its respiratory applications, its ability to reduce uterine contractility makes it a compound of interest in obstetrics research . Furthermore, research explores its potential role in cardiac studies, including investigating its effects, particularly in combination with beta-blockers like metoprolol, in models of heart failure . Researchers should note that Fenoterol has been the subject of safety debates. Historical epidemiological studies, primarily from New Zealand in the 1980s, associated its use with an increased risk of asthma mortality, leading to its withdrawal in that country . Subsequent analyses indicate that these risks may be linked to its use in severe asthma and its potential for greater cardiovascular effects, such as tachycardia and hypokalemia, compared to other short-acting beta-agonists like salbutamol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRQMALQBXAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13392-18-2 (Parent)
Record name Fenoterol hydrobromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045419
Record name Fenoterol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1944-12-3, 13392-18-2
Record name Fenoterol hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1944-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoterol hydrobromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoterol hydrobromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenoterol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fenoterol Hydrobromide as a Beta-2 Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol Hydrobromide is a potent, short-acting beta-2 (β2) adrenergic agonist utilized primarily for its bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a sympathomimetic agent, it selectively targets β2-adrenergic receptors in the smooth muscle of the airways.[3] Activation of these receptors initiates a well-defined intracellular signaling cascade, leading to smooth muscle relaxation and the alleviation of bronchospasm.[1] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, clinical efficacy, and safety considerations. Detailed summaries of experimental methodologies and quantitative data are presented to support further research and development.

Mechanism of Action

This compound exerts its therapeutic effect through selective agonism at β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[1][3] Its mechanism can be delineated into a sequence of molecular events.

1.1. Receptor Binding and G-Protein Activation Upon inhalation, Fenoterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[4] This binding induces a conformational change in the receptor, which facilitates the activation of an associated heterotrimeric Gs protein. The activated Gs protein releases its α-subunit (Gαs), which then binds to and activates the enzyme adenylate cyclase.[1][5]

1.2. Intracellular Signaling Cascade Activated adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][6] The subsequent elevation in intracellular cAMP levels is the critical second messenger in this pathway.[1] Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream target proteins.[1][4]

The primary consequences of PKA activation in bronchial smooth muscle cells are:

  • Inhibition of Myosin Light-Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.[1] MLCK is essential for the phosphorylation of myosin, a key step in muscle contraction. Its inhibition prevents this process.

  • Modulation of Intracellular Calcium (Ca2+): PKA-mediated signaling promotes the sequestration of Ca2+ into intracellular stores and facilitates its efflux from the cell, lowering cytosolic Ca2+ concentrations.[7] Since Ca2+ is a critical trigger for muscle contraction, its reduction contributes significantly to relaxation.[4]

This cascade culminates in the relaxation of the airway smooth muscle, leading to bronchodilation and improved airflow.[1]

1.3. Anti-inflammatory Properties Beyond bronchodilation, β2-agonists like Fenoterol have demonstrated anti-inflammatory effects. The elevation of cAMP can inhibit the release of inflammatory mediators from mast cells.[3][6] Furthermore, studies in monocytic cell lines (THP-1) have shown that Fenoterol can inhibit the lipopolysaccharide (LPS)-induced production of inflammatory cytokines. This effect is potentially mediated by a β-arrestin-2 dependent redistribution of the TLR4/CD14 receptor complex, thereby down-regulating a key inflammatory signaling pathway.[8][9]

Fenoterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Fenoterol Fenoterol Hydrobromide Receptor β2-Adrenergic Receptor Fenoterol->Receptor Binds to G_Protein Gs Protein (Inactive) Receptor->G_Protein Activates G_Protein_Active Gs Protein (Active α-subunit) G_Protein->G_Protein_Active Dissociates AC Adenylyl Cyclase G_Protein_Active->AC Stimulates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light-Chain Kinase (MLCK) PKA->MLCK Inhibits Ca Intracellular Ca2+ Levels PKA->Ca Decreases Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK->Relaxation Contraction Blocked Ca->Relaxation Contraction Blocked

Diagram 1. Fenoterol's β2-Adrenergic Receptor Signaling Pathway.

Pharmacodynamics

The pharmacodynamic profile of Fenoterol is characterized by its rapid onset, duration of action, and dose-dependent effects on the respiratory system.

2.1. Receptor Selectivity Fenoterol is a selective β2-adrenergic agonist, though it also possesses some activity at β1-receptors, particularly at higher doses.[1][10] This residual β1 stimulation can contribute to cardiovascular side effects such as tachycardia.[1] Studies comparing various β-agonists have shown Fenoterol to be less selective for β2 vs β1 receptors than agents like formoterol (B127741) and salmeterol.[11]

2.2. Dose-Response Relationship The bronchodilator effect of Fenoterol is dose-dependent. Clinical studies have quantified this relationship by determining the median effective dose (ED50), which is the dose that produces 50% of the maximal effect. These studies are crucial for establishing optimal therapeutic dosing.

Drug Parameter ED50 (μg) (± SD) Response at ED50 (% Change) (± SD)
Fenoterol FEV₁132 (± 46)30 (± 16)
SGaw172 (± 62)106 (± 78)
Ipratropium (B1672105) Bromide FEV₁14 (± 7)21 (± 10)
SGaw23 (± 11)82 (± 66)
Fenoterol/Ipratropium Combination FEV₁109 (± 26)35 (± 11)
SGaw121 (± 53)135 (± 81)
Table 1. Dose-Response Parameters for Fenoterol, Ipratropium Bromide, and their Combination in Patients with Reversible Airway Obstruction.[12][13][14] FEV₁: Forced Expiratory Volume in 1 second; SGaw: Specific Airway Conductance.

2.3. Onset and Duration of Action When administered via inhalation, Fenoterol has a rapid onset of action, typically occurring within 5 minutes, with a peak effect within 30 minutes.[1][15] The duration of its bronchodilatory effect is approximately 4-6 hours, classifying it as a short-acting beta-agonist (SABA).[1] Clinical trials have confirmed its rapid onset is comparable to isoproterenol, but its duration of action is significantly longer.[15][16]

Pharmacokinetics

The pharmacokinetic profile of Fenoterol is influenced by its route of administration. While available in oral forms, inhalation is preferred to maximize local effects in the lungs and minimize systemic exposure.[1]

3.1. Absorption, Distribution, Metabolism, and Excretion Following inhalation, 10-39% of the dose is deposited in the lungs, from where it is rapidly absorbed into systemic circulation.[17] The portion of the dose deposited in the oropharynx is swallowed and subject to extensive first-pass metabolism (50-60%) in the liver, primarily through sulfation.[17][18] The absolute bioavailability after oral administration is consequently low, at approximately 1.5%.[17] Fenoterol is also known to be distributed into breast milk.[19] Elimination occurs via metabolism, with metabolites excreted in the urine.[17]

Parameter Value Study Population / Conditions
Half-life (t½) ~4 hours (oral, immediate release)General
11.40 min (α-phase) & 4.87 h (β-phase)Pregnant women (IV infusion)
Mean Residence Time (MRT) 7.03 ± 0.76 h (immediate release)Beagle dogs (oral)
10.93 ± 1.25 h (extended release)Beagle dogs (oral)
Steady State Concentration (Css) 2242 ± 391 pg/mlPregnant women (IV infusion)
Total Clearance (Cltot) 114.8 l/hPregnant women (IV infusion)
Area Under Curve (AUC₀₋₁₂h) 6.27 ng/ml x hPregnant women (IV infusion)
Table 2. Selected Pharmacokinetic Parameters of this compound.[18]

Experimental Protocols & Methodologies

Reproducible and rigorous experimental design is fundamental to drug evaluation. The following sections summarize the methodologies employed in key studies investigating Fenoterol.

4.1. Methodology: Cumulative Dose-Response Clinical Trial This protocol was designed to compare the potency and efficacy of fenoterol, ipratropium bromide, and their combination.

  • Study Design: A single-blind, crossover design was used with patients who had stable, reversible airway obstruction.[13]

  • Drug Administration: Drugs were administered via an Intermittent Positive Pressure Breathing (IPPB) apparatus in cumulatively increasing doses at 30-minute intervals.[14]

    • Fenoterol: 12.5 to 1,600 µg (cumulative)

    • Ipratropium Bromide: 5 to 640 µg (cumulative)

    • Combination: 17.5 to 1,120 µg (cumulative)

  • Efficacy Measurement: The primary endpoints, Forced Expiratory Volume in one second (FEV₁) and Specific Airway Conductance (SGaw), were measured using spirometry and whole-body plethysmography, respectively, before and 25 minutes after each dose.[14]

  • Data Analysis: Dose-response curves were generated to identify the median effective dose (ED50) and the percentage change at the ED50 (RED50).[12][14]

Dose_Response_Workflow start Patient Recruitment (Stable Reversible Airway Obstruction) washout Drug Washout Period start->washout baseline Baseline Measurement (FEV₁, SGaw) washout->baseline dose1 Administer Dose 1 (e.g., 12.5 µg Fenoterol) baseline->dose1 wait1 Wait 25 minutes dose1->wait1 measure1 Measure FEV₁, SGaw wait1->measure1 dose2 Administer Dose 2 (Cumulative) measure1->dose2 wait2 Wait 25 minutes dose2->wait2 measure2 Measure FEV₁, SGaw wait2->measure2 repeat Repeat Until Plateau Achieved measure2->repeat repeat->dose2 No analysis Data Analysis (Calculate ED50, RED50) repeat->analysis Yes end End of Trial Day analysis->end

Diagram 2. Experimental Workflow for a Cumulative Dose-Response Study.

4.2. Methodology: Pharmacokinetic Analysis in an Animal Model This protocol was used to evaluate the pharmacokinetic profile of a novel extended-release oral formulation of Fenoterol compared to an immediate-release tablet in beagle dogs.[18]

  • Subjects: Beagle dogs were used as the animal model.

  • Administration: A single oral dose of either the extended-release or immediate-release (Berotec®) formulation was administered.[18]

  • Sample Collection: Blood samples were collected from the brachial vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

  • Sample Processing: Plasma was separated from the blood samples by centrifugation.

  • Bioanalytical Method: Fenoterol concentrations in the plasma were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[18]

  • Data Analysis: Plasma concentration-time data were analyzed using non-compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and Mean Residence Time (MRT).[18]

PK_Analysis_Workflow start Select Animal Subjects (Beagle Dogs) dosing Administer Single Oral Dose (Test vs. Reference Formulation) start->dosing sampling Serial Blood Sampling (Pre-defined time points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Quantification of Fenoterol (LC-MS/MS) processing->analysis pk_calc Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, etc.) analysis->pk_calc end End of Study pk_calc->end

Diagram 3. Experimental Workflow for Preclinical Pharmacokinetic Analysis.

4.3. Methodology: In-Vitro Investigation of Anti-inflammatory Mechanisms This protocol aimed to elucidate the molecular mechanism behind Fenoterol's anti-inflammatory effects using a human monocytic cell line.[8]

  • Cell Culture: THP-1 cells were cultured under standard conditions.

  • Treatments: Cells were divided into groups and pre-incubated with Fenoterol before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Gene Silencing: To investigate the role of β-arrestin-2, small interfering RNA (siRNA) was used to knock down its expression in a subset of cells.[8]

  • Analysis:

    • Cytokine Production: Levels of inflammatory cytokines in the cell culture supernatant were measured.

    • Receptor Expression: The expression and localization of membrane-bound CD14 and the TLR4/CD14 complex were analyzed using flow cytometry, Western blotting, and confocal microscopy.[8]

Anti_Inflammatory_Workflow start Culture THP-1 Cells split Divide Cells into Treatment Groups start->split control Group 1: Control split->control lps Group 2: LPS Stimulation split->lps fen_lps Group 3: Fenoterol + LPS split->fen_lps sirna_fen_lps Group 4: β-arrestin-2 siRNA + Fenoterol + LPS split->sirna_fen_lps analysis Analyze Endpoints control->analysis lps->analysis fen_lps->analysis sirna_fen_lps->analysis cytokine Measure Cytokine Production analysis->cytokine flow Flow Cytometry (CD14, TLR4) analysis->flow western Western Blot analysis->western confocal Confocal Microscopy analysis->confocal

Diagram 4. Workflow for In-Vitro Anti-inflammatory Mechanism Study.

Safety and Adverse Effects

While effective, the use of this compound is associated with a range of potential side effects, primarily related to its sympathomimetic activity.

Adverse Effect Category Examples
Common Tremors (especially in hands), nervousness, headache, palpitations, increased heart rate, dry mouth, muscle cramps.[1][20][21]
Severe (Rare) Paradoxical bronchospasm (worsening of breathing difficulty), severe allergic reactions (rash, swelling), chest pain, hypotension, significant tachycardia, arrhythmias.[1][21][22]
Metabolic Hypokalemia (low potassium levels), particularly when co-administered with corticosteroids, xanthine (B1682287) derivatives, or diuretics.[1][23]
Table 3. Common and Severe Adverse Effects Associated with this compound.

Historically, the widespread use of Fenoterol in some countries was associated with an epidemic of asthma-related deaths.[10][19] This was attributed to its higher β1-agonist activity and cardiovascular toxicity compared to other SABAs like salbutamol, particularly in patients with severe asthma or those overusing the medication.[10]

5.1. Drug Interactions

  • Beta-blockers: Non-selective beta-blockers can antagonize the bronchodilatory effects of Fenoterol.[1]

  • Other Sympathomimetics: Co-administration can potentiate cardiovascular side effects.[1][23]

  • MAOIs and Tricyclic Antidepressants: Can amplify the cardiovascular effects of Fenoterol.[1]

  • Diuretics, Corticosteroids, Xanthine Derivatives: May increase the risk of hypokalemia.[1][23]

Conclusion

This compound is a well-characterized short-acting β2-adrenergic agonist with a rapid and potent bronchodilatory action. Its mechanism, centered on the cAMP-PKA signaling pathway, is a classic example of GPCR-mediated cellular response. While its clinical utility in providing rapid relief from bronchospasm in asthma and COPD is established, its use requires careful consideration of its pharmacodynamic and safety profiles, particularly its potential for cardiovascular side effects and its history of association with increased asthma mortality. The detailed experimental methodologies and quantitative data presented in this guide serve as a foundational resource for professionals engaged in the ongoing research, development, and clinical application of respiratory therapeutics.

References

The Pharmacological Profile of Fenoterol Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fenoterol hydrobromide is a potent, short-acting beta-2 (β2) adrenergic receptor agonist utilized primarily for its bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This document provides an in-depth examination of the pharmacological profile of fenoterol, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and established experimental protocols for its characterization. Quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for research and development purposes.

Introduction

This compound is a sympathomimetic amine belonging to the class of short-acting beta-2 adrenergic agonists (SABAs).[3][4] It is a resorcinol (B1680541) derivative and is structurally related to orciprenaline.[5] Its primary therapeutic application is the rapid relief of bronchospasm in obstructive airway diseases.[5][6] Fenoterol exerts its effects through selective stimulation of β2-adrenergic receptors, which are densely expressed in the smooth muscle cells of the bronchial tree.[2][3] This targeted action leads to airway relaxation and improved airflow, alleviating symptoms like wheezing and shortness of breath.[2] While effective, its use requires careful consideration of its pharmacodynamic properties and potential for off-target effects, particularly at higher doses.[3][7]

Mechanism of Action

Fenoterol's therapeutic effect is mediated by its agonistic activity at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[2][3] The binding of fenoterol initiates a well-defined intracellular signaling cascade.

The β2-Adrenergic Signaling Cascade

Upon binding to the β2-adrenergic receptor on airway smooth muscle cells, fenoterol induces a conformational change in the receptor.[8] This change facilitates the activation of the associated heterotrimeric Gs protein.[8][9] The activated Gαs subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[2][3][4]

The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][3] PKA proceeds to phosphorylate several downstream target proteins, culminating in two primary effects that promote bronchodilation:

  • Inactivation of Myosin Light-Chain Kinase (MLCK): Phosphorylation of MLCK reduces its activity, preventing the phosphorylation of myosin and thereby inhibiting the contractile process of the smooth muscle cells.[3]

  • Reduced Intracellular Calcium: PKA activation leads to the sequestration of intracellular calcium ions (Ca2+) into stores and reduces Ca2+ entry into the cell, further contributing to muscle relaxation.[9]

Beyond bronchodilation, this pathway also inhibits the release of inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cells in the airways.[2][4]

Signaling Pathway Visualization

The canonical signaling pathway for fenoterol is depicted below.

Fenoterol_Signaling_Pathway Fenoterol Fenoterol B2AR β2-Adrenergic Receptor (GPCR) Fenoterol->B2AR Binds to Gs Gs Protein (Inactive) B2AR->Gs Activates Gs_active Gs Protein (Active α-subunit) Gs->Gs_active Dissociates AC Adenylyl Cyclase Gs_active->AC Stimulates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., MLCK, Ca2+ channels) PKA->Targets Phosphorylates Response Smooth Muscle Relaxation (Bronchodilation) Targets->Response Leads to

Caption: Fenoterol-induced β2-adrenergic receptor signaling cascade.

Pharmacodynamic Profile

The pharmacodynamic properties of fenoterol are defined by its affinity and selectivity for adrenergic receptors and the resulting physiological responses.

Receptor Selectivity

Fenoterol exhibits relative selectivity for β2-adrenoceptors over β1-adrenoceptors.[5][10] This selectivity is crucial for minimizing cardiovascular side effects, as β1-receptors are predominantly located in the heart.[3] However, this selectivity is dose-dependent and can be lost at higher therapeutic concentrations, leading to potential β1-mediated effects such as tachycardia and palpitations.[3][11] Studies have shown that fenoterol has a significantly higher selectivity for the human β2 receptor compared to the β1 receptor.[11]

Potency and Efficacy

Fenoterol is a potent bronchodilator.[10][12] Clinical studies comparing it to other SABAs have shown that it has a higher bronchodilating potency than metaproterenol, albuterol (salbutamol), and terbutaline.[10][12] The onset of action after inhalation is rapid, with approximately 60% of the maximum response achieved within the first few minutes.[5][6] The duration of bronchodilation following inhalation is typically greater than 4 hours.[13]

Quantitative Pharmacodynamic Data
ParameterValue / ObservationReceptor(s)SpeciesReference
Receptor Selectivity 97.7-fold higher for β2 vs. β1β1-AR, β2-ARHuman[11]
Receptor Selectivity 43.7-fold higher for β2 vs. β3β2-AR, β3-ARHuman[11]
Binding Affinity (Ki) (R,R')-isomer: 4.09 nMβ2-ARN/A[14]
Clinical Potency 1 puff (200 µg) equipotent to 2 puffs of albuterol (2x100 µg)β2-ARHuman[10]
Onset of Action ~60% of max response in first few minutes post-inhalationβ2-ARHuman[5]
Duration of Action > 4 hours post-inhalationβ2-ARHuman[13]

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of fenoterol determine its concentration at the site of action and its systemic exposure.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Fenoterol can be administered via inhalation or orally.[5] Inhalation is the preferred route for treating bronchospasm, as it delivers the drug directly to the airways, leading to a faster onset of action and reduced systemic side effects compared to oral administration.[5][13]

  • Distribution: Following administration, fenoterol is distributed throughout the body. The apparent volume of distribution has been shown to increase with dose in healthy women, ranging from 49 L to 85 L.[15] Fenoterol is also known to be distributed into breast milk.[16]

  • Metabolism: Fenoterol undergoes extensive first-pass metabolism, primarily through conjugation to form sulfates and glucuronides, which are largely inactive.[10][17]

  • Excretion: The drug and its metabolites are eliminated from the body. After intravenous infusion, fenoterol exhibits a two-phase plasma elimination, with half-lives of approximately 11.4 minutes and 4.87 hours.[18] The total clearance is approximately 114.8 L/h.[18]

Quantitative Pharmacokinetic Data
ParameterRouteValueSubject PopulationReference
Terminal Half-life (t½) IV Infusion4.87 hoursPregnant Women[18]
Initial Half-life (t½) IV Infusion11.40 minutesPregnant Women[18]
Total Clearance (Cl tot) IV Infusion114.8 L/h (1913 ml/min)Pregnant Women[18]
Volume of Distribution (Vd) IV Infusion49 L - 85 LHealthy Women[15]
Steady State Conc. (Css) IV Infusion (4 µ g/min )2242 ± 391 pg/mlPregnant Women[18]
Mean Residence Time (MRT) Oral (Extended Release)10.93 ± 1.25 hoursBeagle Dogs[17]

Key Experimental Protocols

Characterizing the pharmacological profile of fenoterol or similar β2-agonists involves standardized in-vitro assays.

Protocol: β2-Adrenergic Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of a test compound (e.g., fenoterol) for the β2-adrenergic receptor.[8][19]

Objective: To quantify the ability of fenoterol to displace a known radiolabeled ligand from the β2-AR.

Materials:

  • Cell membranes from a cell line stably expressing human β2-AR.

  • Radioligand: e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol.

  • Unlabeled this compound (test compound).

  • Non-specific binding control: High concentration of a non-radiolabeled antagonist (e.g., propranolol).

  • Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of fenoterol in binding buffer.

  • Incubation: In a 96-well plate, incubate a fixed amount of cell membrane protein with a fixed concentration of the radioligand and varying concentrations of fenoterol. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + propranolol).

  • Equilibration: Allow the reaction to incubate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[20]

  • Separation: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[20][21]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the fenoterol concentration to generate a competition curve. Determine the IC50 (the concentration of fenoterol that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[8]

Protocol: Gs-Coupled cAMP Accumulation Functional Assay

This assay measures the functional consequence of β2-AR activation by quantifying the production of intracellular cAMP.[22][23]

Objective: To determine the potency (EC50) and efficacy (Emax) of fenoterol in stimulating cAMP production.

Materials:

  • Whole cells expressing the human β2-AR (e.g., CHO or HEK293 cells).

  • Stimulation Buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).

  • This compound (test compound).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell lysis buffer (if required by the kit).

Methodology:

  • Cell Culture: Seed cells in a 96- or 384-well plate and grow to near confluence.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of fenoterol to the wells and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to stimulate cAMP production.

  • Lysis: Lyse the cells according to the detection kit protocol to release the intracellular cAMP.

  • Detection: Add the cAMP detection reagents (e.g., antibody-conjugated acceptor beads and a labeled cAMP tracer) to the cell lysate.[24]

  • Quantification: After incubation, measure the signal (e.g., fluorescence ratio or luminescence) using a plate reader. The signal is typically inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the fenoterol concentration to generate a dose-response curve. Determine the EC50 (concentration of fenoterol that produces 50% of the maximal response) and Emax (the maximum response).

Experimental Workflow Visualization

The generalized workflow for a competitive radioligand binding assay is illustrated below.

Binding_Assay_Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compound) incubate Incubate Components in 96-well Plate (Total, Non-specific, Competitive Binding) prep->incubate equil Reach Equilibrium (e.g., 60 min at 30°C) incubate->equil filtrate Rapid Vacuum Filtration (Separate Bound from Free Ligand) equil->filtrate wash Wash Filters (Remove Unbound Radioligand) filtrate->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis (Calculate Specific Binding, IC50, Ki) count->analyze result Determine Binding Affinity analyze->result

Caption: Generalized workflow for a competitive radioligand binding assay.

Clinical Profile and Safety

Therapeutic Indications

Fenoterol is indicated for the management of acute bronchial obstruction and symptoms associated with asthma and other obstructive airway diseases like COPD and bronchiectasis.[1] It is typically used as a "rescue" medication for rapid symptom relief.[2]

Adverse Effects

The side effect profile of fenoterol is characteristic of β2-adrenergic agonists. Common adverse effects are often a result of systemic absorption and off-target β1-adrenergic stimulation.[3] These include:

  • Musculoskeletal: Tremors, particularly in the hands.[1][7][25]

  • Cardiovascular: Increased heart rate (tachycardia), palpitations.[1][7][25]

  • Central Nervous System: Headache, nervousness, anxiety, and dizziness.[1][7][26]

  • Metabolic: Can lead to hypokalemia (low potassium levels) by promoting the intracellular shift of potassium.[27]

Rare but serious side effects include paradoxical bronchospasm and severe allergic reactions.[7][25] The incidence of side effects is higher with oral administration compared to inhalation.[5]

Conclusion

This compound is a potent and rapid-acting β2-adrenergic agonist with a well-established role in respiratory medicine. Its pharmacological activity is rooted in the specific activation of the β2-AR/Gs/cAMP signaling pathway, leading to effective bronchodilation. While it demonstrates good selectivity for the β2 receptor, this selectivity is dose-dependent, and systemic side effects can occur. A thorough understanding of its pharmacodynamic and pharmacokinetic profiles, obtainable through the standardized experimental protocols detailed herein, is essential for its appropriate therapeutic use and for the development of future respiratory therapeutics.

References

Fenoterol Hydrobromide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the chemical structure, properties, pharmacology, and analytical methodologies for Fenoterol Hydrobromide.

Introduction

This compound is a potent and selective β2-adrenergic receptor agonist utilized primarily as a bronchodilator for the treatment of asthma and other obstructive airway diseases.[1] This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, detailing its chemical and pharmacological characteristics, along with established experimental protocols for its analysis and evaluation.

Chemical Structure and Properties

This compound is the hydrobromide salt of fenoterol.[1] Its chemical structure consists of a resorcinol (B1680541) ring system linked to an ethanolamine (B43304) side chain, which is further substituted with a 4-hydroxyphenylpropyl group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide[2]
CAS Number 1944-12-3[2]
Chemical Formula C17H22BrNO4[2]
Molecular Weight 384.26 g/mol [3]
Synonyms Phenoterol hydrobromide, Berotec, Th-1165a[4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white crystalline solid[1]
Melting Point 226-228 °C[3][5]
Solubility Soluble in water (25 mg/mL), DMSO (≥ 100 mg/mL), and ethanol.[5][6]
Storage 4°C, sealed storage, away from moisture.[6]

Pharmacological Properties

Mechanism of Action

This compound exerts its therapeutic effects by acting as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[1] The binding of fenoterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

The activation of the β2-adrenergic receptor by fenoterol stimulates the membrane-bound enzyme adenylyl cyclase.[1] This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, which ultimately results in the relaxation of the airway smooth muscle, leading to the widening of the bronchi and bronchioles and alleviating the symptoms of bronchoconstriction.[1]

Signaling Pathway

The signaling pathway initiated by this compound is a classic example of a Gs-protein coupled receptor pathway.

Fenoterol_Signaling_Pathway Fenoterol Fenoterol Hydrobromide Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Smooth Muscle Relaxation PKA->Smooth_Muscle Leads to

β2-Adrenergic Receptor Signaling Pathway of Fenoterol.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for the quantitative analysis of this compound in pharmaceutical formulations is reverse-phase HPLC.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 30:70 v/v acetonitrile:water with 0.1% triethylamine, pH adjusted to 5.0 with formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 276 nm.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent like water. Calibration standards are prepared by serial dilution of the stock solution to cover a concentration range of approximately 0.025 to 0.15 mg/mL.

  • Sample Preparation: For pharmaceutical dosage forms, a portion of the crushed tablet or a volume of the solution is accurately weighed or measured, dissolved in the mobile phase, and diluted to fall within the calibration range. The sample solution should be filtered through a 0.45 µm filter before injection.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak area of this compound is measured, and the concentration in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

HPLC_Workflow Start Start Prep_Standards Prepare Standard Solutions of Fenoterol HBr Start->Prep_Standards Prep_Sample Prepare Sample Solution Start->Prep_Sample Inject_Standards Inject Standard Solutions and Generate Calibration Curve Prep_Standards->Inject_Standards Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate, Detector) HPLC_System->Inject_Standards HPLC_System->Inject_Sample Quantification Quantify Fenoterol HBr using Calibration Curve Inject_Standards->Quantification Data_Acquisition Data Acquisition (Chromatogram) Inject_Sample->Data_Acquisition Data_Acquisition->Quantification End End Quantification->End

Workflow for HPLC Analysis of this compound.
In Vitro Bronchodilator Activity Assay

The bronchodilator effect of this compound can be assessed in vitro using isolated tracheal smooth muscle preparations, typically from guinea pigs or rats.

Methodology:

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a Krebs-Henseleit physiological salt solution. The trachea is cleaned of adhering connective tissue and cut into rings. These rings are then cut open opposite the smooth muscle to form tracheal strips.

  • Organ Bath Setup: The tracheal strips are mounted in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2. The strips are connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes. During this period, the bath solution is changed every 15 minutes.

  • Induction of Contraction: A contractile agent, such as histamine (B1213489) or methacholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath. The relaxant effect of each concentration is recorded as a percentage of the pre-contracted tension.

  • Data Analysis: A concentration-response curve is constructed by plotting the percentage of relaxation against the logarithm of the this compound concentration. From this curve, the EC50 (the concentration that produces 50% of the maximum relaxation) can be calculated to determine the potency of the compound.

Conclusion

This compound remains a significant molecule in the study of β2-adrenergic receptor pharmacology and the development of bronchodilator therapies. This guide provides essential technical information and standardized protocols to support ongoing research and development efforts in this field. The detailed understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe application in pharmaceutical sciences.

References

The Discovery and Synthesis of Fenoterol Hydrobromide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol hydrobromide is a potent and selective β2-adrenergic receptor agonist widely utilized as a bronchodilator for the management of asthma and other obstructive airway diseases. This document provides a comprehensive technical overview of the discovery and synthesis of this compound, with a focus on its pharmacological properties, underlying signaling pathways, and detailed experimental methodologies. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of its development and mechanism of action.

Introduction

Fenoterol, chemically described as 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]benzene-1,3-diol, is a sympathomimetic amine that exerts its therapeutic effects through selective stimulation of β2-adrenergic receptors.[1][2] It was developed to provide rapid and effective relief from bronchospasm with a favorable duration of action.[3] The commercially available formulation is typically a hydrobromide salt of a racemic mixture of the (R,R)- and (S,S)-enantiomers.[4] Pharmacological studies have revealed that the bronchodilatory activity primarily resides in the (R,R)-isomer. This whitepaper delves into the core aspects of this compound's synthesis, its interaction with the β2-adrenergic receptor, and the experimental protocols used for its characterization.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates and their subsequent coupling, followed by deprotection and salt formation. A plausible synthetic route, based on related syntheses of β2-agonists, is outlined below.

Synthesis Pathway

The synthesis commences with the protection of the hydroxyl groups of a starting phenolic compound, followed by bromination to create a reactive intermediate. This intermediate is then used to form an epoxide, which is subsequently opened by an appropriate amine to construct the core structure of fenoterol. The final steps involve the removal of protecting groups and the formation of the hydrobromide salt.

Fenoterol_Synthesis A 3,5-Dihydroxyacetophenone B 3,5-Dibenzyloxyacetophenone A->B Benzyl (B1604629) Chloride, K2CO3 C α-Bromo-3,5-dibenzyloxyacetophenone B->C Bromine D 3,5-Dibenzyloxyphenyl oxirane C->D NaBH4, Base F Protected Fenoterol D->F Coupling with E E N-(2-(4-hydroxyphenyl)-1-methylethyl)amine G Fenoterol (Free Base) F->G H2, Pd/C (Debenzylation) H This compound G->H HBr

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol for Synthesis

The following is a representative, multi-step experimental protocol for the synthesis of this compound.

Step 1: Protection of 3,5-Dihydroxyacetophenone

  • To a solution of 3,5-dihydroxyacetophenone in a suitable solvent such as acetone (B3395972) or DMF, add a base like potassium carbonate.

  • Add benzyl chloride dropwise at room temperature and then heat the mixture to reflux for several hours.

  • After completion of the reaction (monitored by TLC), cool the mixture, filter off the inorganic salts, and evaporate the solvent.

  • Purify the resulting 3,5-dibenzyloxyacetophenone by recrystallization or column chromatography.

Step 2: Bromination

  • Dissolve 3,5-dibenzyloxyacetophenone in a suitable solvent like chloroform (B151607) or acetic acid.

  • Add a solution of bromine in the same solvent dropwise at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture until completion.

  • Work up the reaction by washing with a solution of sodium bisulfite and then water.

  • Dry the organic layer and evaporate the solvent to yield α-bromo-3,5-dibenzyloxyacetophenone.

Step 3: Epoxide Formation

  • Reduce the ketone of α-bromo-3,5-dibenzyloxyacetophenone to a bromohydrin using a reducing agent like sodium borohydride (B1222165) in a solvent such as methanol (B129727).

  • Treat the resulting bromohydrin with a base (e.g., potassium carbonate) in a mixture of THF and methanol to facilitate intramolecular cyclization to the epoxide, 3,5-dibenzyloxyphenyl oxirane.

Step 4: Coupling Reaction

  • React the epoxide from the previous step with N-(2-(4-hydroxyphenyl)-1-methylethyl)amine in a suitable solvent like ethanol (B145695) or DMSO at an elevated temperature.

  • The amine will nucleophilically attack and open the epoxide ring, forming the protected fenoterol backbone.

  • Purify the product by column chromatography.

Step 5: Deprotection

  • Dissolve the protected fenoterol in a solvent like methanol or ethanol.

  • Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove the benzyl protecting groups.

  • Filter off the catalyst and evaporate the solvent to obtain fenoterol free base.

Step 6: Salt Formation

  • Dissolve the fenoterol free base in a suitable solvent such as isopropanol.

  • Add a stoichiometric amount of hydrobromic acid (HBr) to the solution.

  • The this compound salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Discovery and Pharmacological Characterization

Fenoterol was developed as a selective β2-adrenergic agonist with the goal of achieving potent bronchodilation with minimal cardiovascular side effects.[1] Its discovery was part of a broader effort to improve upon less selective β-agonists like isoprenaline.

Mechanism of Action: Signaling Pathway

Fenoterol exerts its bronchodilatory effects by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[5] This interaction initiates a Gs protein-coupled signaling cascade.

Fenoterol_Signaling Fenoterol Fenoterol B2AR β2-Adrenergic Receptor Fenoterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of Fenoterol via the β2-adrenergic receptor.

The activation of the β2-adrenergic receptor by fenoterol leads to the dissociation of the Gs protein alpha subunit, which then activates adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[5] Additionally, increased cAMP can inhibit the release of inflammatory mediators from mast cells.[5]

Experimental Protocols for Pharmacological Assays

3.2.1. β2-Adrenergic Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of fenoterol for the β2-adrenergic receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 cells).

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: Use a radiolabeled antagonist with high affinity for the β2-AR, such as [3H]-CGP-12177.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled fenoterol.

    • Incubations are typically carried out at 25°C for 60-90 minutes.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).

  • Separation and Detection: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of fenoterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.

3.2.2. cAMP Accumulation Assay

This functional assay measures the ability of fenoterol to stimulate the production of the second messenger cAMP.

  • Cell Culture: Plate cells expressing the β2-adrenergic receptor (e.g., HEK293-β2-AR cells) in a multi-well plate and grow to near confluency.

  • Assay Medium: Use a suitable buffer or cell culture medium, often supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Procedure:

    • Pre-incubate the cells with the phosphodiesterase inhibitor.

    • Add varying concentrations of fenoterol to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the fenoterol concentration. The EC50 value, which is the concentration of fenoterol that produces 50% of the maximal response, is determined by non-linear regression analysis.

Quantitative Pharmacological Data

The stereochemistry of fenoterol plays a crucial role in its pharmacological activity. The (R,R)-enantiomer is significantly more potent than the other stereoisomers.

Table 1: Binding Affinities (Ki) of Fenoterol Stereoisomers for the β2-Adrenergic Receptor

StereoisomerKi (nM) at 25°C
(R,R')-Fenoterol164
(R,S')-FenoterolNot specified
(S,R')-FenoterolNot specified
(S,S')-Fenoterol7158

Data sourced from radioligand binding studies.[1]

Table 2: Functional Potency (EC50) of Fenoterol Stereoisomers in cAMP Accumulation Assays

StereoisomerCell LineEC50 (nM)
(R,R')-FenoterolHEK293-β2-AR0.3
(R,S')-FenoterolHEK293-β2-AR4.70
(S,R')-FenoterolHEK293-β2-AR8.50
(S,S')-FenoterolHEK293-β2-AR580
(R,R')-Fenoterol1321N116
(S,S')-Fenoterol1321N11856

Data compiled from studies on different cell lines expressing the β2-adrenergic receptor.[1][5]

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_pharmacology Pharmacological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Fenoterol Stereoisomers Purification Purification and Characterization Synthesis->Purification BindingAssay β2-AR Binding Assay (Ki determination) Purification->BindingAssay FunctionalAssay cAMP Accumulation Assay (EC50 determination) BindingAssay->FunctionalAssay SAR Structure-Activity Relationship (SAR) Analysis FunctionalAssay->SAR

Caption: Workflow for the synthesis and pharmacological evaluation of Fenoterol.

Conclusion

This compound remains a significant therapeutic agent for the management of respiratory diseases. Its discovery and development have been guided by a deep understanding of its chemical synthesis and pharmacological properties. The stereoselectivity of its interaction with the β2-adrenergic receptor highlights the importance of chirality in drug design. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers and professionals in the field of drug development, facilitating further research and innovation in the area of β2-adrenergic agonists.

References

A Technical Guide to the Pharmacokinetics of Fenoterol Hydrobromide in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol hydrobromide is a direct-acting sympathomimetic amine with a predominant beta-2 adrenergic receptor agonist activity. It is clinically used as a bronchodilator for the treatment of asthma and other conditions with reversible airway obstruction. Understanding the pharmacokinetic profile of fenoterol in preclinical models is crucial for the evaluation of its efficacy and safety, and for the design of clinical studies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of fenoterol has been investigated in several preclinical models, primarily in rats and dogs. The following tables summarize the key quantitative data from these studies, providing a comparative overview of the drug's behavior across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of Fenoterol in Beagle Dogs Following Oral Administration
FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)t1/2 (h)MRT (h)
Immediate Release (Berotec®) -1.33 ± 0.51681.66 ± 68.025.31 ± 1.057.03 ± 0.76
Extended Release (F16 - Kollidon® SR) -5.83 ± 1.83750.669 ± 54.86.25 ± 1.7310.93 ± 1.25
Extended Release (F23 - Polyox® WSR 303) -6.16 ± 1.6627.59 ± 92.98.68 ± 3.2112.61 ± 2.16
Extended Release (F30 - Precirol® ATO5) -4.33 ± 1.36468.28 ± 105.015.6 ± 0.969.49 ± 1.20

Data presented as mean ± standard deviation. MRT: Mean Residence Time. Data sourced from a study on extended-release tablets in beagle dogs[1].

Table 2: Comparative Pharmacokinetics of (R,R)-Fenoterol and (R,R)-Methoxyfenoterol in Rats
CompoundRouteDose (mg/kg)AUC (min·nmol/mL)t1/2 (min)Clearance (mL/min/kg)
(R,R)-Fenoterol IV5119108.9146
(R,R)-Methoxyfenoterol IV5300152.948
(R,R)-Fenoterol Oral252.3--
(R,R)-Methoxyfenoterol Oral257.2--

AUC: Area Under the Curve, t1/2: Half-life. This study highlights the differences in pharmacokinetic profiles between fenoterol and its methoxy (B1213986) derivative[2][3].

Absorption

Following oral administration in rats, fenoterol is absorbed from the gastrointestinal tract. However, it undergoes extensive first-pass metabolism[1]. Studies in rats with radiolabeled fenoterol after inhalation showed a biphasic absorption pattern. An initial small peak in blood levels within 10 minutes suggests rapid absorption from the lungs, followed by a larger second peak corresponding to the oral absorption of the swallowed portion of the inhaled dose[4]. The oral bioavailability of fenoterol is reported to be low, around 2%, due to this extensive first-pass effect[5].

Distribution

Fenoterol exhibits a relatively low degree of plasma protein binding, estimated to be between 35% and 40%[6][7]. This suggests that a significant fraction of the drug in circulation is in its unbound, pharmacologically active form. After inhalation in rats, radioactivity from labeled fenoterol was detected in the lung, trachea, esophagus, stomach, and small intestine, confirming both pulmonary and gastrointestinal distribution[4].

Metabolism

The primary metabolic pathway for fenoterol in preclinical species is conjugation, particularly glucuronidation. In rats, fenoterol is extensively metabolized, with metabolites being the predominant circulating species after oral administration. Following intravenous administration of a methoxy-derivative of fenoterol in rats, both the parent drug and its glucuronide conjugate were detected, along with O-demethylated and subsequently conjugated metabolites in the urine[2][3]. In vitro studies using rat hepatocytes and intestinal microsomes confirmed that glucuronidation is a major metabolic route, with intestinal microsomes primarily forming the glucuronide conjugate[2][3]. In dogs, after oral administration of formoterol (B127741), a related beta-2 agonist, the unchanged drug accounted for a greater proportion of plasma radioactivity compared to rats, suggesting species differences in first-pass metabolism[8].

Excretion

Fenoterol and its metabolites are excreted through both renal and fecal routes. In rats and dogs administered formoterol, approximately 36-45% of the dose was excreted in the urine and 50-56% in the feces over 72 hours, regardless of the administration route[8]. Biliary excretion is a significant route of elimination, with 65% of an oral dose being excreted in the bile of rats and 31% in dogs for formoterol[8]. In pregnant rabbits, infusion of fenoterol led to a significant reduction in urine excretion[9].

Experimental Protocols

Pharmacokinetic Study in Beagle Dogs
  • Animal Model: Beagle dogs.

  • Drug Administration: Oral administration of immediate-release (Berotec®) and various extended-release tablet formulations of this compound[1].

  • Sample Collection: Blood samples were collected at predetermined time points.

  • Analytical Method: Plasma concentrations of fenoterol were determined using a developed and validated LC-MS/MS method with a lower limit of quantification of 1 ng/mL[1].

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a non-compartmental pharmacokinetic model. The peak plasma concentration (Cmax) and time to reach Cmax (Tmax) were obtained directly from the data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule[1].

Pharmacokinetic Study in Rats
  • Animal Model: Rats.

  • Drug Administration: Intravenous (IV) and oral (PO) administration of (R,R)-fenoterol and its methoxy-derivative, (R,R)-methoxyfenoterol[2][3].

  • Sample Collection: Blood and urine samples were collected.

  • Analytical Method: An on-line immunoextraction and liquid chromatography/mass spectrometry (LC/MS) method was used for the determination of fenoterol and its derivatives in rat plasma[10].

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were estimated from the plasma concentration-time profiles[2][3].

Visualizations

Fenoterol Metabolism and Excretion Pathway

Fenoterol_Metabolism_Excretion Fenoterol Fenoterol Absorbed Absorbed Fenoterol (Systemic Circulation) Fenoterol->Absorbed Absorption Metabolites Metabolites (e.g., Glucuronide Conjugates) Absorbed->Metabolites Metabolism (Liver, Intestine) Urine Renal Excretion Absorbed->Urine Unchanged Drug Bile Biliary Excretion Metabolites->Bile Metabolites->Urine Feces Fecal Excretion Bile->Feces

Caption: Overview of Fenoterol's metabolic and excretory pathways.

Experimental Workflow for Preclinical Pharmacokinetic Study

PK_Workflow start Start: Preclinical Model Selection (e.g., Rat, Dog) dosing Drug Administration (Oral, IV, Inhalation) start->dosing sampling Biological Sample Collection (Blood, Urine, Feces) dosing->sampling analysis Bioanalytical Method (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) analysis->pk_analysis end End: Characterization of Pharmacokinetic Profile pk_analysis->end

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by rapid absorption following inhalation, extensive first-pass metabolism after oral administration leading to low bioavailability, and elimination through both renal and fecal routes primarily as conjugated metabolites. Significant species differences in metabolism have been observed, with rats showing more extensive first-pass metabolism compared to what is suggested for dogs. These findings are essential for the extrapolation of preclinical data to humans and for the development of novel drug delivery systems to improve the therapeutic index of fenoterol. Further research is warranted to fully elucidate the tissue distribution and the enzymes responsible for fenoterol metabolism in different preclinical models.

References

Early In Vitro Studies of Fenoterol Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vitro studies that characterized the pharmacological profile of Fenoterol Hydrobromide, a potent β2-adrenergic receptor agonist. This document summarizes key quantitative data, details the experimental protocols used in these early investigations, and visualizes the critical signaling pathways and experimental workflows.

Introduction

This compound is a sympathomimetic amine that has been utilized as a bronchodilator for the treatment of asthma and other respiratory ailments. Its therapeutic effect is primarily mediated by its selective agonism at β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle. The early in vitro characterization of this compound was crucial in understanding its mechanism of action, potency, and selectivity, laying the groundwork for its clinical development. This guide revisits these pivotal preclinical studies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters determined in early in vitro studies of fenoterol and its stereoisomers. These data highlight the compound's binding affinity for the β2-adrenergic receptor and its functional potency in cellular and tissue-based assays.

Table 1: Receptor Binding Affinity of Fenoterol Stereoisomers

CompoundCell LineRadioligandKi (nM)Reference
(R,R')-FenoterolHEK-β2-AR[3H]CGP-12177350[1]
(S,S')-FenoterolHEK-β2-AR[3H]CGP-1217727,800[1]
(R,R')-FenoterolRat Erythrocytes[3H]CGP-121772,880[1]
(S,S')-FenoterolRat Erythrocytes[3H]CGP-12177No measurable specific binding[1]
FenoterolImmobilized β2-AdrenoceptorN/A182,000 (Kd)[2]

Table 2: Functional Potency of Fenoterol Stereoisomers

AssayTissue/Cell LineParameter(R,R')-Fenoterol(S,S')-FenoterolReference
cAMP AccumulationHEK-β2-AR cellsEC50 (nM)0.3No measurable specific binding[1]
Cardiomyocyte ContractilityRat CardiomyocytesEC50 (nM)73N/A[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by this compound and the general workflows of the in vitro experiments used to characterize its activity.

Fenoterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fenoterol Fenoterol Hydrobromide Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: this compound Signaling Pathway.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay cluster_trachea Isolated Guinea Pig Trachea Assay B1 Prepare cell membranes expressing β2-AR B2 Incubate membranes with radiolabeled ligand ([3H]CGP-12177) and varying concentrations of Fenoterol B1->B2 B3 Separate bound and free radioligand by filtration B2->B3 B4 Quantify radioactivity of bound ligand B3->B4 B5 Calculate Ki value B4->B5 C1 Culture cells expressing β2-AR (e.g., HEK-293) C2 Incubate cells with varying concentrations of Fenoterol C1->C2 C3 Lyse cells and measure intracellular cAMP levels C2->C3 C4 Generate dose-response curve C3->C4 C5 Determine EC50 value C4->C5 T1 Isolate and prepare guinea pig tracheal rings T2 Mount tissues in an organ bath with physiological solution T1->T2 T3 Induce contraction with an agonist (e.g., histamine) T2->T3 T4 Add cumulative concentrations of Fenoterol T3->T4 T5 Measure relaxation of tracheal smooth muscle T4->T5 T6 Calculate EC50 value T5->T6

References

A Deep Dive into Fenoterol Hydrobromide's Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol Hydrobromide is a potent β2-adrenergic receptor agonist widely utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[4][5] Understanding the nuances of fenoterol's interaction with its receptor is paramount for the development of more effective and safer therapeutics. This technical guide provides a comprehensive overview of the receptor binding affinity studies of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Analysis of Binding Affinity

The binding affinity of fenoterol and its stereoisomers for β-adrenergic receptors is typically quantified using radioligand binding assays. The key parameters derived from these studies are the inhibition constant (Ki) or its logarithmic transformation (pKi), which indicate the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Extensive research has demonstrated the stereoselectivity of fenoterol's binding, with different stereoisomers exhibiting varied affinities for the β2-AR.[4] The (R,R')-isomer of fenoterol consistently displays the highest affinity.[4][6][7]

Table 1: Binding Affinities (pKi) of Fenoterol Stereoisomers and Derivatives for β2-Adrenergic Receptors

CompoundpKi (β2-AR)Reference
(R,R')-FenoterolVaries (Submicromolar)[4][6]
(R,S')-FenoterolModerate Affinity[4]
(S,R')-FenoterolModerate Affinity[4]
(S,S')-FenoterolLeast Active[4]
(R,R')-p-methoxy-fenoterolSubmicromolar[6]
(R,R')-1-naphthyl-fenoterolSubmicromolar[6]
(R,S')-1-naphthyl-fenoterolSubmicromolar[6]

Table 2: Comparative Binding Affinities (pKi) of Fenoterol and Other β2-Agonists

CompoundpKi (β2-AR)pKi (β1-AR)Selectivity (β2/β1)Reference
Fenoterol6.33 ± 0.075.67 ± 0.05Less Selective[8]
Formoterol8.2 ± 0.096.25 ± 0.06Highly Selective[8]
Salmeterol8.3 ± 0.045.7 ± 0.04Highly Selective[8]
Albuterol5.83 ± 0.064.71 ± 0.16Less Selective[8]

Experimental Protocols: Radioligand Binding Assay

The determination of fenoterol's binding affinity is predominantly achieved through competitive radioligand binding assays.[9] This technique involves the competition between a radiolabeled ligand (e.g., [³H]CGP-12177) and the unlabeled test compound (fenoterol) for binding to the receptor.

I. Membrane Preparation
  • Cell Culture and Lysis : Cells expressing the target receptor (e.g., HEK293 cells transfected with the β2-AR gene) are cultured and harvested. The cells are then lysed in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]

  • Homogenization and Centrifugation : The cell lysate is homogenized and subjected to a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and cellular debris.[10][11]

  • Membrane Pelleting : The supernatant is then centrifuged at a high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes containing the receptors.[10][11]

  • Washing and Storage : The membrane pellet is washed with fresh buffer and resuspended. A cryoprotectant like sucrose (B13894) may be added before aliquoting and storing at -80°C.[10] The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[10][11]

II. Binding Assay
  • Incubation : The assay is typically performed in a 96-well plate format.[10] Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled fenoterol.[9][10] The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

  • Separation of Bound and Free Ligand : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[10][11] This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[10][11]

  • Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.[10]

III. Data Analysis
  • Specific Binding Calculation : Non-specific binding is determined in the presence of a high concentration of a competing ligand and is subtracted from the total binding to yield specific binding.[10][11]

  • IC50 Determination : The specific binding data is plotted against the logarithm of the fenoterol concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of fenoterol that inhibits 50% of the specific radioligand binding).[12]

  • Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][12]

Visualizing the Molecular Landscape

Signaling Pathway of Fenoterol

Upon binding to the β2-adrenergic receptor, fenoterol initiates a cascade of intracellular events.[1] This signaling pathway is crucial for its bronchodilatory effects.

Fenoterol_Signaling_Pathway Fenoterol Fenoterol b2AR β2-Adrenergic Receptor Fenoterol->b2AR Binds to G_Protein Gs Protein b2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Fenoterol-induced β2-adrenergic receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay for determining fenoterol's receptor affinity.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (β2-AR expressing cells) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Quantification 3. Protein Quantification Membrane_Prep->Quantification Incubation 4. Incubation (Membranes + Radioligand + Fenoterol) Quantification->Incubation Filtration 5. Filtration (Separate bound/free) Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Data_Processing 7. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 8. Curve Fitting (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation 9. Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

The binding affinity of this compound to the β2-adrenergic receptor is a critical determinant of its therapeutic action. Stereoselectivity plays a significant role, with the (R,R')-enantiomer demonstrating the most potent binding. The methodologies outlined in this guide, particularly radioligand binding assays, provide a robust framework for quantifying these interactions. A thorough understanding of fenoterol's receptor binding profile and the associated signaling pathways is essential for the rational design of novel and improved β2-adrenergic receptor agonists for the treatment of respiratory diseases.

References

A Deep Dive into Fenoterol Hydrobromide Enantiomers and Their Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol hydrobromide, a potent and selective β2-adrenergic receptor (β2-AR) agonist, is clinically utilized as a bronchodilator for the management of asthma and other obstructive airway diseases.[1][2][3] As a chiral molecule with two stereogenic centers, fenoterol exists as four distinct stereoisomers: (R,R')-, (S,S')-, (R,S')-, and (S,R')-fenoterol.[4][5] It is well-established that the pharmacological activity of chiral drugs can vary significantly between enantiomers.[6][7] This technical guide provides a comprehensive overview of the differential activity of this compound enantiomers, focusing on their binding affinities, functional potencies, and the underlying signaling pathways.

Core Concepts: Stereoisomerism and Pharmacological Activity

The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets such as receptors and enzymes. In the case of fenoterol, the two chiral centers give rise to two pairs of enantiomers ((R,R')/(S,S') and (R,S')/(S,R')) and diastereomeric relationships between the pairs. Research has consistently demonstrated that the (R)-configuration at the β-hydroxyl carbon is crucial for high-affinity binding and potent agonistic activity at the β2-AR.[4][8]

Quantitative Analysis of Enantiomeric Activity

The pharmacological activity of fenoterol enantiomers has been quantified through various in vitro assays, primarily focusing on their binding affinity (Ki) for the β2-AR and their functional efficacy (EC50) in stimulating downstream signaling pathways, such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation.

StereoisomerBinding Affinity (Ki) in nM (HEK-β2-AR cells)Functional Efficacy (EC50) in nM (cAMP accumulation)
(R,R')-fenoterol3503.9
(S,S')-fenoterol27,800Lower or undetectable
(R,S')-fenoterolData not consistently reported, but activity is intermediateData not consistently reported, but activity is intermediate
(S,R')-fenoterolData not consistently reported, but activity is intermediateData not consistently reported, but activity is intermediate

Table 1: Binding Affinities and Functional Efficacies of Fenoterol Stereoisomers. Data compiled from studies on human β2-adrenergic receptors expressed in HEK293 cells.[4][9]

The data clearly indicates that the (R,R')-enantiomer possesses a significantly higher binding affinity and functional potency compared to the (S,S')-enantiomer.[4][10] The order of potency is generally observed as (R,R') > (R,S') > (S,R') > (S,S').[10]

Signaling Pathways and Functional Selectivity

Activation of the β2-AR by an agonist typically leads to the stimulation of the Gs protein, which in turn activates adenylyl cyclase to produce cAMP. This signaling cascade is the primary mechanism for smooth muscle relaxation in the bronchi.[3] Interestingly, studies on fenoterol enantiomers have revealed functional selectivity, where different stereoisomers can preferentially activate different G protein signaling pathways.

The (R,R')-enantiomer of fenoterol has been shown to selectively activate the Gs protein signaling pathway.[4][11] In contrast, the (S,R')-isomer has been found to activate both Gs and Gi proteins.[4] The activation of the Gi protein can lead to opposing cellular effects.

G_Protein_Signaling cluster_RR (R,R')-Fenoterol Pathway cluster_SR (S,R')-Fenoterol Pathway RR_Fen (R,R')-Fenoterol Beta2AR_RR β2-Adrenergic Receptor RR_Fen->Beta2AR_RR Gs_RR Gs Protein Beta2AR_RR->Gs_RR AC_RR Adenylyl Cyclase Gs_RR->AC_RR Activates cAMP_RR cAMP AC_RR->cAMP_RR Produces PKA_RR Protein Kinase A cAMP_RR->PKA_RR Activates Relaxation_RR Bronchodilation PKA_RR->Relaxation_RR Leads to SR_Fen (S,R')-Fenoterol Beta2AR_SR β2-Adrenergic Receptor SR_Fen->Beta2AR_SR Gs_SR Gs Protein Beta2AR_SR->Gs_SR Gi_SR Gi Protein Beta2AR_SR->Gi_SR AC_SR Adenylyl Cyclase Gs_SR->AC_SR Activates Gi_SR->AC_SR Inhibits cAMP_SR cAMP AC_SR->cAMP_SR Produces Radioligand_Binding_Assay Membrane_Prep 1. Membrane Preparation (e.g., from HEK293 cells expressing β2-AR) Incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]CGP-12177) - Unlabeled Fenoterol Enantiomer (competitor) Membrane_Prep->Incubation Separation 3. Separation (Rapid filtration to separate bound and free radioligand) Incubation->Separation Counting 4. Scintillation Counting (Quantify bound radioactivity) Separation->Counting Analysis 5. Data Analysis (Calculate IC50 and Ki values) Counting->Analysis

References

Fenoterol Hydrobromide: A Technical Guide for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol hydrobromide is a potent and selective β2-adrenergic receptor agonist widely utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary therapeutic action lies in the relaxation of airway smooth muscle, leading to bronchodilation.[2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, receptor binding affinity, downstream signaling pathways, and key experimental protocols relevant to respiratory disease research. Quantitative data are summarized in structured tables for comparative analysis, and critical signaling and experimental workflows are visualized through detailed diagrams.

Mechanism of Action

This compound exerts its pharmacological effects primarily through its selective agonism at β2-adrenergic receptors, which are abundantly expressed in the smooth muscle cells of the bronchial airways.[3] Binding of fenoterol to these G-protein coupled receptors initiates a signaling cascade that results in bronchodilation.[4]

Upon activation, the β2-adrenergic receptor couples to a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[4] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA then phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle and the widening of the airways.[4] Beyond its direct bronchodilatory effects, elevated cAMP levels can also inhibit the release of inflammatory mediators from mast cells, further contributing to the therapeutic management of respiratory symptoms.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, including its receptor binding affinity (Ki) and functional potency (EC50). These values are critical for understanding the drug's selectivity and efficacy.

Table 1: Receptor Binding Affinity (Ki) of Fenoterol

StereoisomerReceptorKi (nM)Cell Line/TissueReference
(R,R')-Fenoterolβ2-AR350HEK-β2-AR cells[5]
(S,S')-Fenoterolβ2-AR27,800HEK-β2-AR cells[5]
(R,R')-Fenoterolβ2-AR2,880Rat erythrocytes[5]
(S,S')-Fenoterolβ2-ARNo measurable specific bindingRat erythrocytes[5]
Fenoterolβ1-AR9100-[6]
Fenoterolβ2-AR930-[6]

Table 2: Functional Potency (EC50) of Fenoterol for cAMP Accumulation

StereoisomerEC50 (nM)Cell LineReference
(R,R')-Fenoterol0.3HEK-β2-AR cells[5]
(S,S')-Fenoterol580HEK-β2-AR cells[5]
(R,R')-Fenoterol161321N1 astrocytoma cells[5]
(S,S')-Fenoterol18561321N1 astrocytoma cells[5]
Fenoterol- (pEC50 = 8.23 ± 0.09)U937 promonocytes[6]

Table 3: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesRoute of AdministrationReference
Half-life~2 hours (active drug)MiceOral[7]
Time to maximum concentration (Tmax)0.5 hoursMiceOral[7]
Mean Residence Time (MRT)7.03 ± 0.76 h (Immediate Release)Beagle DogsOral[8]
Half-life~4 hoursHumansOral[8]
First-pass metabolism50-60%HumansOral[8]

Signaling Pathway and Experimental Workflow Visualization

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Fenoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol Hydrobromide B2AR β2-Adrenergic Receptor Fenoterol->B2AR Binds to Gs Gs-protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: this compound Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay prep_mem 1. Prepare cell membranes expressing β2-AR incubate_radioligand 2. Incubate membranes with radioligand (e.g., [3H]-CGP 12177) and varying concentrations of Fenoterol prep_mem->incubate_radioligand separate 3. Separate bound and free radioligand via filtration incubate_radioligand->separate quantify 4. Quantify radioactivity to determine IC50 and calculate Ki separate->quantify culture_cells 1. Culture airway smooth muscle cells treat_fenoterol 2. Treat cells with varying concentrations of Fenoterol culture_cells->treat_fenoterol lyse_cells 3. Lyse cells to release intracellular cAMP treat_fenoterol->lyse_cells measure_cAMP 4. Measure cAMP levels (e.g., ELISA) to determine EC50 lyse_cells->measure_cAMP

Figure 2: Key Experimental Workflows.

Detailed Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is adapted from standard methods for determining the binding affinity of a ligand to its receptor.[3][9]

Objective: To determine the inhibitory constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells overexpressing the target β-adrenergic receptor subtype.

  • Radioligand (e.g., [3H]-CGP 12177 for β1/β2 receptors).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Non-specific binding control (e.g., 10 µM Propranolol).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and isolate the membrane fraction by differential centrifugation.[3] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., propranolol).[9]

    • Competitive Binding: Membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the fenoterol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cAMP Accumulation Assay

This protocol outlines a method to measure the functional response of cells to this compound by quantifying the production of intracellular cAMP.[10][11]

Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating cAMP production in airway smooth muscle cells.

Materials:

  • Cultured human airway smooth muscle (HASM) cells.

  • Cell culture medium.

  • This compound stock solution.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP immunoassay kit (e.g., ELISA-based).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Culture: Seed HASM cells in 96-well plates and grow them to near confluency.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 30 minutes) to prevent the breakdown of newly synthesized cAMP.

  • Stimulation: Treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

  • Cell Lysis: Terminate the stimulation by removing the medium and adding cell lysis buffer to each well to release the intracellular cAMP.[10]

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.[10] This typically involves the competition between the cAMP in the sample and a labeled cAMP for binding to a specific antibody.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in each sample. Plot the cAMP concentration against the logarithm of the fenoterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound remains a cornerstone in the treatment of obstructive airway diseases due to its effective β2-adrenergic agonist activity. This guide provides a comprehensive technical overview of its pharmacology and the experimental methodologies crucial for its continued investigation. The provided data and protocols offer a valuable resource for researchers in the field of respiratory drug discovery and development, facilitating a deeper understanding of this important therapeutic agent and enabling further research into its clinical applications and the development of novel respiratory therapies.

References

Fenoterol Hydrobromide and its role in bronchodilation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fenoterol Hydrobromide and its Role in Bronchodilation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, short-acting β2-adrenergic receptor agonist (SABA) utilized primarily in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated through a well-defined signaling cascade initiated by the selective activation of β2-adrenergic receptors on airway smooth muscle cells. This activation triggers a series of intracellular events culminating in muscle relaxation and subsequent bronchodilation. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic profiles, clinical efficacy, and the experimental protocols used to characterize its activity.

Introduction

This compound, known by trade names such as Berotec and Berodual (in combination with ipratropium), is a sympathomimetic amine that functions as a bronchodilator.[1][2] As a selective β2-adrenergic agonist, it is designed to relax the smooth muscles of the airways, providing rapid relief from bronchoconstriction.[1][2] Classified as a SABA, its effects are characterized by a rapid onset of action, typically within five minutes of inhalation, and a duration of 4 to 6 hours.[1] Fenoterol has been a subject of extensive research and clinical trials to establish its efficacy and safety in treating obstructive airway diseases.[1][2]

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The bronchodilatory effect of this compound is a direct result of its interaction with β2-adrenergic receptors (β2-AR), which are predominantly located on the surface of bronchial smooth muscle cells.[3] The binding of Fenoterol to these G-protein coupled receptors initiates a well-characterized signaling cascade.

  • Receptor Binding and G-Protein Activation: Fenoterol binds to the β2-AR, inducing a conformational change that activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, a membrane-bound enzyme.[1][3]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP concentration.[1][3][4]

  • Protein Kinase A (PKA) Activation: Elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA).[1][3]

  • Phosphorylation and Smooth Muscle Relaxation: PKA phosphorylates several target proteins, most notably the myosin light-chain kinase (MLCK).[1] This phosphorylation inactivates MLCK, preventing it from phosphorylating myosin. This, in turn, leads to the dephosphorylation of myosin, resulting in smooth muscle relaxation and bronchodilation.[1]

Additionally, increased cAMP levels can inhibit the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells, further contributing to the relief of respiratory symptoms.[3]

Fenoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol Hydrobromide B2AR β2-Adrenergic Receptor Fenoterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Cyclic AMP) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light-Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Inactivates Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: Signaling pathway of this compound leading to bronchodilation.

Pharmacodynamics

The pharmacodynamic properties of Fenoterol are defined by its binding affinity to adrenergic receptors and its resulting physiological effects.

Receptor Binding and Selectivity

Fenoterol demonstrates selectivity for β2- over β1-adrenergic receptors, which helps minimize cardiovascular side effects at therapeutic doses.[1] However, at higher doses, stimulation of β1-receptors, which are primarily found in the heart, can occur, potentially leading to tachycardia.[1] Radioligand binding studies have quantified the affinity of Fenoterol for β-receptors.

Compound Receptor Subtype Binding Affinity (pKi) Reference
Fenoterolβ2-Adrenergic6.33 ± 0.07[5]
139 nM (KD)[6]
Fenoterolβ1-Adrenergic5.67 ± 0.05[5]
Albuterolβ2-Adrenergic5.83 ± 0.06[5]
Albuterolβ1-Adrenergic4.71 ± 0.16[5]
Formoterol (B127741)β2-Adrenergic8.2 ± 0.09[5]
Salmeterol (B1361061)β2-Adrenergic8.3 ± 0.04[5]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. KD is the dissociation constant.

Potency and Efficacy

Studies comparing Fenoterol to other β-agonists have shown it to be a potent bronchodilator. In guinea pig tracheal spirals, Fenoterol was found to be approximately 10 times less potent than formoterol and salmeterol but about 10 times more potent than albuterol.[5] It induced over 90% relaxation, demonstrating high efficacy.[5]

Pharmacokinetics

The clinical utility of Fenoterol is also determined by its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion.

Parameter Value / Description Reference
Administration Route Inhalation (most common), Oral, Intravenous[1][2]
Onset of Action Within 5 minutes (inhaled)[1]
Peak Effect Within 30 minutes (inhaled)[1]
Duration of Action 4-6 hours (inhaled), up to 8 hours in some studies[1][7][8]
Metabolism High first-pass metabolism after oral administration[9][10]
Oral Bioavailability Low (approx. 2%) due to first-pass effect[10]
Protein Binding ~40%[10]
Elimination Primarily renal elimination after parenteral administration[10]

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Fenoterol in improving lung function in patients with reversible airway obstruction.

Study Design Comparison Dose(s) Key Efficacy Outcome Reference
Double-blind, crossoverFenoterol vs. Isoproterenol vs. Placebo (Aerosol)Fenoterol: 0.1, 0.2, 0.4 mg; Isoproterenol: 0.15 mgAll active drugs substantially increased FEV1 and specific conductance. Fenoterol's effect lasted up to 8 hours, significantly longer than isoproterenol.[8]
Double-blind, multiple crossoverFenoterol vs. Ephedrine (B3423809) vs. Placebo (Oral)Fenoterol: 5, 7.5, 10 mg; Ephedrine: 24 mgFenoterol (7.5 mg and 10 mg) was significantly better than placebo or ephedrine in producing bronchodilation. Peak effect at 2-3 hours.[7]
Double-blind, parallel groupFenoterol HFA-MDI vs. Fenoterol CFC-MDI100 µg (two puffs, 4x daily)Equivalent efficacy between the two formulations, demonstrated by similar increases in FEV1 at 5 and 30 minutes post-dose.[11]
Double-blind, crossoverFenoterol vs. Salbutamol (B1663637) vs. Ipratropium (B1672105) vs. CombinationFenoterol: 200 µgThe combination of Fenoterol and Ipratropium provided significant protection against exercise-induced asthma for a longer duration (2 hours) than Fenoterol alone.[12]

Experimental Protocols

Characterization of β2-adrenergic agonists like Fenoterol involves a range of in vitro and in vivo experimental procedures.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for the β2-adrenergic receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in β2-AR (e.g., guinea pig lung tissue or a cell line stably expressing the human β2-AR).[5]

  • Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled antagonist (e.g., [125I]iodocyanopindolol or [3H]CGP-12117) and varying concentrations of unlabeled this compound.[5][13]

  • Separation: After reaching equilibrium, separate the bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Fenoterol concentration. The IC50 (concentration of Fenoterol that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration and KD is the dissociation constant of the radioligand.

Adenylyl Cyclase (AC) Activation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger, cAMP.

Objective: To measure the Fenoterol-induced increase in intracellular cAMP levels in airway smooth muscle cells.

AC_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis c1 1. Culture human airway smooth muscle (HASM) cells c2 2. Seed cells in multi-well plates c1->c2 t1 3. Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation c2->t1 t2 4. Stimulate cells with varying concentrations of Fenoterol Hydrobromide for a defined time t1->t2 a1 5. Terminate reaction and lyse the cells t2->a1 a2 6. Quantify intracellular cAMP using a competitive immunoassay (e.g., ELISA) a1->a2 a3 7. Normalize cAMP levels to total protein concentration a2->a3 a4 8. Plot cAMP concentration vs. Fenoterol concentration to determine EC50 a3->a4

References

Fenoterol Hydrobromide and Smooth Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol hydrobromide is a potent β2-adrenergic agonist widely utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is primarily attributed to its ability to induce smooth muscle relaxation, particularly in the airways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying fenoterol-induced smooth muscle relaxation, supported by quantitative data from key experimental studies and detailed methodologies for the techniques cited. The core focus is on the signaling pathways activated by fenoterol, its impact on intracellular calcium dynamics, and the subsequent effects on the contractile apparatus of smooth muscle cells.

Mechanism of Action: The β2-Adrenergic Signaling Cascade

This compound exerts its relaxant effect on smooth muscle by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[1][3] This interaction initiates a well-defined intracellular signaling cascade, as illustrated in the diagram below.

Fenoterol_Signaling_Pathway Fenoterol Fenoterol Hydrobromide Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light-Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK (Phosphorylated) MLCK_active->MLCK_inactive Myosin Myosin Light Chain Phosphorylation MLCK_active->Myosin Phosphorylates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to CaM Ca2+/Calmodulin Complex CaM->MLCK_active Activates Ca Intracellular Ca2+ Ca->CaM Contraction Smooth Muscle Contraction Myosin->Contraction Organ_Bath_Workflow A1 Tissue Isolation (e.g., Trachea) A2 Mounting in Organ Bath (Physiological Salt Solution, 37°C, 95% O2/5% CO2) A1->A2 A3 Equilibration (Establish Baseline Tension) A2->A3 A4 Pre-contraction (e.g., with Carbachol or Histamine) A3->A4 A5 Cumulative Addition of Fenoterol A4->A5 A6 Measurement of Isometric Tension (Force Transducer) A5->A6 A7 Data Analysis (Concentration-Response Curve, EC50 Calculation) A6->A7

References

Fenoterol Hydrobromide: A Technical Guide on its Tocolytic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preterm birth remains a significant challenge in perinatal medicine, contributing substantially to neonatal morbidity and mortality. Tocolytic agents are administered to inhibit uterine contractions, aiming to delay delivery and allow for interventions such as the administration of antenatal corticosteroids to improve fetal outcomes. Fenoterol hydrobromide, a potent beta-2 adrenergic receptor agonist, has been utilized as a tocolytic agent due to its relaxant effects on uterine smooth muscle. This technical guide provides an in-depth analysis of this compound's pharmacology, clinical efficacy, safety profile, and the experimental methodologies used in its evaluation as a tocolytic agent.

Mechanism of Action: Beta-2 Adrenergic Signaling in Myometrial Relaxation

Fenoterol's tocolytic effect is mediated through its action as a beta-2 adrenergic receptor agonist in the myometrium. The binding of fenoterol to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to uterine smooth muscle relaxation and the cessation of contractions.

The key steps in this pathway are:

  • Receptor Binding: Fenoterol binds to the beta-2 adrenergic receptors on the surface of myometrial cells.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A Activation: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates several intracellular target proteins, including myosin light chain kinase (MLCK).

  • Myometrial Relaxation: The phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This, in turn, prevents the interaction of actin and myosin, resulting in smooth muscle relaxation and the inhibition of uterine contractions.

A potential consequence of prolonged use of beta-adrenergic agonists like fenoterol is the desensitization of the beta-adrenergic receptor system. This can occur through receptor downregulation, which may limit the long-term efficacy of the treatment.[1]

Fenoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol B2AR Beta-2 Adrenergic Receptor Fenoterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates active_PKA Protein Kinase A (active) PKA->active_PKA MLCK Myosin Light Chain Kinase (active) active_PKA->MLCK Phosphorylates pMLCK Phosphorylated MLCK (inactive) MLCK->pMLCK Contraction Uterine Contraction MLCK->Contraction Promotes Relaxation Uterine Relaxation pMLCK->Relaxation Leads to Experimental_Workflow_Tocolysis_Trial cluster_screening Patient Screening cluster_randomization Randomization cluster_intervention Intervention (48 hours) cluster_outcomes Outcome Assessment Inclusion Inclusion Criteria Met (24-34 weeks, preterm labor) Consent Informed Consent Obtained Inclusion->Consent Exclusion Exclusion Criteria Met (e.g., fetal distress, preeclampsia) End_Screening End Exclusion->End_Screening Excluded from Trial Randomize Randomization Consent->Randomize Fenoterol_Group Fenoterol Infusion (Titrated Dose) Randomize->Fenoterol_Group Control_Group Placebo or Alternative Tocolytic Randomize->Control_Group Monitoring_F Continuous Maternal & Fetal Monitoring Fenoterol_Group->Monitoring_F Monitoring_C Continuous Maternal & Fetal Monitoring Control_Group->Monitoring_C Primary_Outcome Primary Outcome: Prolongation of Pregnancy (48h and 7 days) Monitoring_F->Primary_Outcome Monitoring_C->Primary_Outcome Secondary_Outcomes Secondary Outcomes: Gestational Age at Delivery, Neonatal Morbidity, Maternal Side Effects Primary_Outcome->Secondary_Outcomes

References

Methodological & Application

Application Notes: In Vitro Characterization of Fenoterol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenoterol Hydrobromide is a potent and selective short-acting β2-adrenergic receptor (β2-AR) agonist used clinically as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated by the relaxation of bronchial smooth muscle.[1][3] Understanding the pharmacological properties of Fenoterol through in vitro assays is crucial for drug development, quality control, and mechanistic studies. These application notes provide detailed protocols for the most common in vitro assays used to characterize Fenoterol: radioligand receptor binding assays and functional cyclic AMP (cAMP) accumulation assays.

Mechanism of Action

Fenoterol selectively binds to β2-adrenergic receptors, a class of G-protein coupled receptors (GPCRs), predominantly located on the smooth muscle cells of the airways.[3][4] This binding event activates the receptor, leading to a conformational change that stimulates the associated Gs protein. The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[1][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[1][3]

Signaling Pathway of this compound

Fenoterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol fenoterol Fenoterol receptor β2-Adrenergic Receptor (β2-AR) fenoterol->receptor Binds g_protein Gs Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates atp ATP camp cAMP (Second Messenger) ac->camp Catalyzes atp:e->camp:w Converts pka Protein Kinase A (PKA) camp->pka Activates response Phosphorylation of Downstream Targets pka->response Leads to relaxation Smooth Muscle Relaxation response->relaxation Results in Experimental_Workflow cluster_binding Binding Assay cluster_functional Functional (cAMP) Assay start Start: Compound Preparation (Fenoterol Dilutions) prep_binding Prepare Assay Plate: Membranes, Radioligand, Test Compound start->prep_binding prep_functional Seed & Prepare Cells (with PDE Inhibitor) start->prep_functional incubate_binding Incubate to Equilibrium prep_binding->incubate_binding filter_binding Filter & Wash incubate_binding->filter_binding count_binding Scintillation Counting filter_binding->count_binding analysis Data Analysis: Calculate IC50/Ki or EC50/Emax count_binding->analysis incubate_functional Stimulate with Compound prep_functional->incubate_functional lyse_functional Lyse Cells incubate_functional->lyse_functional detect_functional Detect cAMP Signal lyse_functional->detect_functional detect_functional->analysis end End: Pharmacological Profile analysis->end

References

Application Notes and Protocols for Fenoterol Hydrobromide in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol hydrobromide is a potent and selective beta-2 adrenergic receptor agonist used as a bronchodilator in the treatment of asthma. Animal models of asthma are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in commonly used animal models of allergic asthma, including ovalbumin (OVA)-induced and house dust mite (HDM)-induced models.

Mechanism of Action

This compound exerts its therapeutic effect primarily through the activation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1] This initiates a signaling cascade that leads to bronchodilation and potentially modulates inflammatory responses.[1]

Signaling Pathway of this compound

The binding of fenoterol to the β2-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[1] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1] PKA then phosphorylates several target proteins, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[1] Additionally, increased cAMP can inhibit the release of inflammatory mediators from mast cells.[1]

Fenoterol_Signaling Fenoterol Fenoterol Hydrobromide Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ca2_decrease Decreased Intracellular Ca²⁺ PKA->Ca2_decrease Mediator_inhibition Inhibition of Inflammatory Mediator Release PKA->Mediator_inhibition Relaxation Airway Smooth Muscle Relaxation Ca2_decrease->Relaxation

Caption: Fenoterol's β2-adrenergic signaling pathway.

Animal Models of Asthma

The most widely used animal models for preclinical asthma research are the Ovalbumin (OVA)-induced and House Dust Mite (HDM)-induced models. These models mimic key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and elevated serum IgE levels.

Experimental Workflow: Ovalbumin-Induced Asthma Model

This workflow outlines the typical sensitization and challenge protocol for inducing an allergic asthma phenotype in rodents.

OVA_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Analysis Phase Day0 Day 0: Sensitization 1 (i.p. OVA/Alum) Day14 Day 14: Sensitization 2 (i.p. OVA/Alum) Day21_23 Days 21-23: Aerosolized OVA Challenge Day14->Day21_23 Fenoterol_Admin This compound Administration (e.g., prior to challenge) Day21_23->Fenoterol_Admin Day24 Day 24: Outcome Assessment (AHR, BALF, Histology) Day21_23->Day24 Fenoterol_Admin->Day21_23 Logical_Relationships cluster_model Asthma Animal Model (OVA or HDM) Airway_Inflammation Airway Inflammation (Eosinophilia, Cytokines) AHR Airway Hyperresponsiveness (AHR) Airway_Inflammation->AHR Fenoterol Fenoterol Hydrobromide Beta2_Activation β2-Adrenergic Receptor Activation Fenoterol->Beta2_Activation Bronchodilation Bronchodilation Beta2_Activation->Bronchodilation Direct Effect Inflammation_Modulation Modulation of Inflammation Beta2_Activation->Inflammation_Modulation Potential Effect Bronchodilation->AHR Reduces Inflammation_Modulation->Airway_Inflammation Reduces

References

Application Notes: Dosing Concentrations of Fenoterol Hydrobromide for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoterol Hydrobromide is a potent β2-adrenergic receptor agonist widely utilized as a bronchodilator for treating asthma and other respiratory diseases.[1][2] In cell culture, it serves as a valuable tool for investigating β2-adrenergic signaling pathways, anti-inflammatory mechanisms, and cellular responses to adrenergic stimulation. These application notes provide a comprehensive guide to the effective dosing concentrations of this compound in various in vitro models, detailed experimental protocols, and visualizations of its core signaling pathways.

Mechanism of Action & Signaling Pathways

Fenoterol primarily functions by binding to β2-adrenergic receptors, triggering a cascade of intracellular events.[1]

A. Canonical Gs-cAMP-PKA Signaling Pathway: The most well-characterized pathway involves the Gs protein-coupled β2-adrenergic receptor. Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to physiological responses such as smooth muscle relaxation.[1][4]

Fenoterol_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol b2ar β2-Adrenergic Receptor gs Gs Protein b2ar->gs Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts gs->ac Activates fen Fenoterol Hydrobromide fen->b2ar Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets

Caption: Canonical cAMP signaling pathway activated by Fenoterol.

B. β-Arrestin-2 Mediated Anti-Inflammatory Pathway: In addition to the canonical pathway, Fenoterol can exert anti-inflammatory effects through a β-arrestin-2 dependent mechanism. In monocytic cell lines like THP-1, Fenoterol stimulation leads to β-arrestin-2-mediated redistribution of CD14 and the TLR4/CD14 complex.[5][6] This action down-regulates Toll-like receptor (TLR) signaling, thereby inhibiting the production of pro-inflammatory cytokines induced by agents like lipopolysaccharide (LPS).[5][7]

Fenoterol_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol b2ar β2-Adrenergic Receptor barrestin β-Arrestin-2 b2ar->barrestin Recruits tlr4_cd14 TLR4/CD14 Complex cytokines Pro-inflammatory Cytokines tlr4_cd14->cytokines Signaling Cascade fen Fenoterol fen->b2ar Binds barrestin->tlr4_cd14 Mediates Redistribution (Internalization) lps LPS lps->tlr4_cd14 Activates

Caption: β-Arrestin-2 mediated anti-inflammatory pathway.

Dosing Concentrations in Cell Culture

The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. The following table summarizes concentrations reported in the literature for various in vitro applications.

Cell TypeConcentration(s)Incubation TimeObserved EffectReference(s)
Human Eosinophils10⁻⁵ M (10 µM)30 min~80% inhibition of PAF-induced O₂⁻ generation; ~25% inhibition of PMA-induced O₂⁻ generation.[8]
Human Peripheral Mononuclear Cells (PMNC)2, 20, 200 ng/mLNot SpecifiedNo significant effect on mitogen-induced proliferation or lymphokine production.[9]
Feline Bronchial Smooth Muscle-logEC₅₀: ~6.5-7.5Not SpecifiedConcentration-dependent relaxation of acetylcholine-contracted bronchi.[10]
THP-1 (Human Monocytic Cell Line)Not SpecifiedPre-incubationSignificant reduction of LPS-induced inflammatory cytokines and membrane-bound CD14 and TLR4/CD14 complex.[5][6]
1321N1 (Human Astrocytoma)Not SpecifiedNot Specified(R,R)-fenoterol acts as a full agonist for cAMP accumulation, greater than isoproterenol.[11]
Human Keratinocytes (Isoproterenol used)5 x 10⁻⁶ M, 10⁻⁵ M48 hoursSignificant decrease in cell proliferation.[12]
Human Breast Cell Lines (MCF-10A, MCF-7, etc.)1 µM (Isoproterenol used)15 minSignificant decrease in cell proliferation.[13]

Note: EC₅₀ (Half-maximal effective concentration) values are a measure of potency.[10] IC₅₀ (Half-maximal inhibitory concentration) values for Fenoterol are not widely reported in the reviewed literature, and researchers may need to perform dose-response curves to determine this value for their specific cell line and assay.[14]

Experimental Protocols

Protocol 1: General Workflow for Cell Treatment

This protocol provides a basic framework for treating adherent or suspension cells with this compound.

General_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells in Appropriate Vessel culture Culture Cells to Desired Confluency (e.g., 24-48h) start->culture treat Aspirate Medium & Add Fenoterol-Containing Medium culture->treat prepare_fen Prepare Fenoterol Stock & Working Solutions prepare_fen->treat incubate Incubate for Defined Period treat->incubate harvest Harvest Cells / Supernatant incubate->harvest assay Perform Downstream Assay (e.g., Viability, Apoptosis, ELISA) harvest->assay end Data Analysis assay->end

Caption: General experimental workflow for cell culture treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound powder

  • Sterile solvent (e.g., sterile water or PBS)

  • Sterile microcentrifuge tubes and serological pipettes

  • Culture plates/flasks

Procedure:

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow (typically 24-48 hours for adherent cells).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a sterile solvent. For example, dissolve Fenoterol powder to create a 10 mM stock solution. Aliquot and store at -20°C or as recommended by the manufacturer.

  • Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and dilute it in complete cell culture medium to achieve the final desired concentrations (e.g., 10⁻⁵ M). Prepare a vehicle control using the same final concentration of the solvent.

  • Cell Treatment: Remove the old medium from the cells. Wash once with sterile PBS if necessary. Add the prepared medium containing the desired Fenoterol concentrations or the vehicle control to the respective wells/flasks.

  • Incubation: Return the cells to the incubator for the specified duration (e.g., 30 minutes, 24 hours, 48 hours), depending on the experimental endpoint.

  • Downstream Analysis: Following incubation, harvest the cells, cell lysates, or supernatant for analysis as described in the subsequent protocols.

Protocol 2: Assessment of Cell Viability (MTT Assay)

This protocol determines the effect of Fenoterol on cell metabolic activity, a proxy for cell viability and proliferation.

Materials:

  • Cells treated with Fenoterol (as per Protocol 1) in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Treatment: Seed cells in a 96-well plate and treat with a range of Fenoterol concentrations for the desired time (e.g., 48 hours).[12]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cell populations following Fenoterol treatment.

Materials:

  • Cells treated with Fenoterol (as per Protocol 1)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.[15] Combine all cells from each sample.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cells twice with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Notes and Protocols for HPLC Quantification of Fenoterol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Fenoterol Hydrobromide using High-Performance Liquid Chromatography (HPLC). The following methods have been compiled from validated analytical procedures and are suitable for quality control of pharmaceutical formulations and other analytical applications.

Introduction

This compound is a β2-adrenergic agonist used in the management of asthma and other respiratory diseases. Accurate and precise quantification of this compound in pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. HPLC is a powerful and widely used technique for this purpose, offering high specificity, sensitivity, and reproducibility.

This guide details two primary HPLC methods for this compound quantification: an isocratic reversed-phase HPLC method with UV detection and a more sensitive method involving fluorescence detection after derivatization. A third method for simultaneous analysis with other bronchodilators is also summarized.

Method 1: Isocratic Reversed-Phase HPLC with UV Detection

This method is a straightforward and robust approach for the routine quality control of this compound in pharmaceutical dosage forms.[1][2][3]

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 150 mm × 3.9 mm i.d., 5 µm particle size).[1]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and water (30:70, v/v) containing 0.1% triethylamine. The pH of the mobile phase should be adjusted to 5.0 with formic acid.[1][3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 276 nm.[1][3]

  • Column Temperature: Ambient.

3. Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound working standard in water to obtain a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilutions of the stock solution with water to cover the desired concentration range (e.g., 0.025 to 0.15 mg/mL).[1]

4. Preparation of Sample Solutions (from Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

  • Transfer the powder to a suitable volumetric flask and add a portion of the diluent (water).

  • Sonicate for a sufficient time to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area for Fenoterol.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.025 - 0.15 mg/mL[1]
Correlation Coefficient (r²)> 0.999[1][3]
Limit of Detection (LOD)0.003 mg/mL[1]
Limit of Quantification (LOQ)0.012 mg/mL[1]
Accuracy (Mean Recovery)99.53%[1]
Precision (RSD)≤ 2.0%[1]
Retention Time~6.16 min[3]

Experimental Workflow

HPLC_Workflow_UV cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Fenoterol Standard Dissolve_Std Dissolve in Water (Stock Solution) Standard->Dissolve_Std Sample Weigh Tablet Powder Dissolve_Sample Dissolve in Water & Sonicate Sample->Dissolve_Sample Dilute_Std Serial Dilutions (Calibration Standards) Dissolve_Std->Dilute_Std Dilute_Sample Dilute to Final Concentration Dissolve_Sample->Dilute_Sample Filter_Std Filter (0.45 µm) Dilute_Std->Filter_Std Filter_Sample Filter (0.45 µm) Dilute_Sample->Filter_Sample HPLC HPLC System (C18 Column) Filter_Std->HPLC Inject Filter_Sample->HPLC Inject Detector UV Detector (276 nm) HPLC->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: HPLC with Fluorescence Detection after Derivatization

This method is highly sensitive and suitable for the determination of Fenoterol in biological matrices, such as human plasma, where concentrations are expected to be very low.[4][5][6]

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a fluorescence detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Short reversed-phase column.

  • Mobile Phase: A mixture of water, acetonitrile, and methanol.[4]

  • Internal Standard: Dobutamine.[4]

3. Sample Preparation and Derivatization (from Plasma):

  • Protein Precipitation: Precipitate proteins in the plasma sample using acetonitrile.

  • Liquid-Liquid Extraction: Perform liquid-liquid extraction of the analytes from the plasma into 2-butanol.[4]

  • Derivatization: Derivatize both Fenoterol and the internal standard with 9-chloroformyl-carbazole prior to chromatographic analysis.[4][5]

4. Analysis:

  • Inject the derivatized sample into the HPLC system.

  • Monitor the fluorescence of the derivatives.

  • Quantify the concentration of Fenoterol based on the peak area ratio relative to the internal standard.

Quantitative Data Summary

This method is capable of estimating Fenoterol concentrations in the sub-nanogram per mL range.[4][6] Specific validation data such as linearity, LOD, and LOQ would need to be established during method development and validation for the specific application.

Experimental Workflow

HPLC_Workflow_Fluorescence cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Extraction Liquid-Liquid Extraction (2-Butanol) Precipitation->Extraction Derivatization Derivatization with 9-chloroformyl-carbazole Extraction->Derivatization HPLC HPLC System (Reversed-Phase) Derivatization->HPLC Inject Detector Fluorescence Detector HPLC->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Quantification Quantify based on Peak Area Ratio Chromatogram->Quantification

Caption: Workflow for Fenoterol quantification by HPLC-Fluorescence.

Method 3: Simultaneous Determination in Nebulizer Solution

A reversed-phase ion-pair HPLC method has been developed for the simultaneous determination of ipratropium (B1672105) bromide, this compound, salbutamol (B1663637) sulphate, and terbutaline (B1683087) sulphate in nebulizer solutions.[7]

Chromatographic Conditions Overview
  • Column: Nova-Pak C18, 4 µm, 10 cm x 8 mm i.d. Radial-pak cartridge.[7]

  • Elution: Ternary gradient analysis.[7]

  • Detection: UV at 220 nm.[7]

Quantitative Data Summary for this compound
ParameterValueReference
Linearity Range27.8 - 500.0 µg/mL[7]
Inter-day RSD4.5 - 5.2%[7]
Intra-day RSD3.5 - 3.9%[7]

This method is particularly useful for the quality control of combination drug products and for stability studies.[7]

General Considerations for HPLC Method Development and Validation

  • System Suitability: Before starting any analysis, it is essential to perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include tailing factor, theoretical plates, and repeatability of injections.

  • Method Validation: All analytical methods should be validated according to ICH guidelines to demonstrate their suitability for the intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]

  • Sample Preparation: Proper sample preparation is critical to remove potential interferences and ensure the compatibility of the sample with the HPLC system.[8] The excipients in commercial samples should not interfere with the analysis, demonstrating the specificity of the method.[1]

References

Spectrophotometric Determination of Fenoterol Hydrobromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Fenoterol Hydrobromide (FEN) using various spectrophotometric methods. These methods are applicable for the analysis of FEN in pure form and in pharmaceutical formulations.

Introduction

This compound is a direct-acting sympathomimetic agent with a selective action on β2-receptors, making it a widely used bronchodilator for the treatment of asthma and other respiratory diseases. Accurate and reliable analytical methods are crucial for its quantification in quality control and pharmaceutical development. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for the determination of FEN. This note details several validated spectrophotometric methods based on different chemical reactions, including oxidative coupling, diazotization, and charge-transfer complexation.

Methods Overview

Several spectrophotometric methods have been developed for the determination of this compound. The choice of method may depend on the available reagents, instrumentation, and the matrix of the sample. The primary methods covered in this document are:

  • Oxidative Coupling with 3-Methyl-2-benzothiazolinone Hydrazone (MBTH)

  • Reaction with 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

  • Coupling with Diazotized Benzocaine (B179285)

  • Charge-Transfer Complexation with DDQ

  • Oxidative Coupling with 4-Aminoantipyrine (B1666024) (4-AP)

Method 1: Oxidative Coupling with MBTH

This method is based on the oxidative coupling reaction of this compound with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of an oxidizing agent, ceric sulphate, in an acidic medium. This reaction produces a red-brown colored product that can be measured spectrophotometrically.[1][2]

Quantitative Data Summary
ParameterValueReference
Maximum Wavelength (λmax) 475 nm[1][2]
Linearity Range 3.0 - 12.0 µg/mL[1][2]
Correlation Coefficient (r) 0.9998[1][2]
Recovery 98% - 102%[2]
Coefficient of Variation 0.25% - 0.82%[2]
Experimental Protocol

1. Reagents and Solutions:

  • This compound (FEN) Standard Stock Solution (50 µg/mL): Accurately weigh 5 mg of FEN standard and dissolve in 100 mL of distilled water.

  • 3-Methyl-2-benzothiazolinone Hydrazone (MBTH) Solution: Prepare a suitable concentration as specified in the detailed literature.

  • Ceric Sulphate Solution: Prepare as an oxidizing agent in an acidic medium.

  • Acidic Medium: Use a suitable acid (e.g., HCl) to maintain the reaction pH.

2. Sample Preparation:

  • Tablets: Weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is dissolved in distilled water, sonicated, filtered, and diluted to a known volume to achieve a concentration within the linearity range.

  • Oral Drops: A suitable volume of the oral drops is diluted with distilled water to a known volume to fall within the calibration range.

3. Procedure:

  • Transfer aliquots of the standard or sample solutions into a series of 10 mL volumetric flasks.

  • Add the MBTH reagent solution to each flask.

  • Add the ceric sulphate solution and mix well.

  • Allow the reaction to proceed for the optimized time at room temperature.

  • Dilute to the mark with distilled water.

  • Measure the absorbance of the resulting red-brown solution at 475 nm against a reagent blank.

4. Calibration Curve:

  • Prepare a series of working standard solutions of FEN (e.g., 3.0, 6.0, 9.0, 12.0 µg/mL).

  • Follow the procedure described above to develop the color.

  • Plot the absorbance versus the concentration of FEN to construct the calibration curve.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard FEN Standard Solution Mix Mix FEN, MBTH, Ceric Sulphate Standard->Mix Sample Sample Solution Sample->Mix Reagents MBTH & Ceric Sulphate Reagents Reagents->Mix Develop Color Development Mix->Develop Measure Measure Absorbance at 475 nm Develop->Measure Calculate Calculate Concentration Measure->Calculate

Caption: Workflow for FEN determination via oxidative coupling with MBTH.

Method 2: Reaction with NBD-Cl

This sensitive and rapid method involves the reaction of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). The reaction, carried out in a buffered medium at pH 7.2, produces a yellow adduct suitable for spectrophotometric measurement.[3][4]

Quantitative Data Summary
ParameterValueReference
Maximum Wavelength (λmax) 400 nm[3][4]
Linearity Range 5 - 30 µg/mL[3][4]
Correlation Coefficient (r) 0.9996[3][4]
Limit of Detection (LOD) 0.24 µg/mL[3][4]
Recovery (Tablets) 97.45% ± 0.59%[3]
Recovery (Syrup) 98.7% ± 0.64%[3]
Experimental Protocol

1. Reagents and Solutions:

  • This compound (FEN) Standard Stock Solution: Prepare a stock solution of appropriate concentration in distilled water.

  • NBD-Cl Solution: Prepare a solution of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in a suitable solvent like acetone (B3395972) or methanol.

  • Borate (B1201080) Buffer (pH 7.2): Prepare a borate buffer and adjust the pH to 7.2.

2. Procedure:

  • Into a series of volumetric flasks, pipette aliquots of the FEN standard or sample solution.

  • Add the borate buffer (pH 7.2).

  • Add the NBD-Cl solution and mix.

  • Heat the mixture in a water bath at a specified temperature (e.g., 70-80°C) for an optimized period to ensure complete reaction.

  • Cool the flasks to room temperature.

  • Dilute to volume with a suitable solvent.

  • Measure the absorbance of the yellow adduct at 400 nm against a reagent blank.

Reaction Pathway Diagram

G FEN Fenoterol (Nucleophile) Adduct Yellow Adduct (λmax = 400 nm) FEN->Adduct NBDCl NBD-Cl (Electrophile) NBDCl->Adduct Conditions Borate Buffer pH 7.2 Adduct->Conditions

Caption: Reaction of Fenoterol with NBD-Cl to form a colored adduct.

Method 3: Coupling with Diazotized Benzocaine

This highly sensitive method is based on the coupling of this compound with diazotized benzocaine in an alkaline medium (triethylamine). The reaction yields an orange-yellow colored product that is measured spectrophotometrically.[5]

Quantitative Data Summary
ParameterValueReference
Maximum Wavelength (λmax) 436 nm[5]
Linearity Range 0.5 - 10 µg/mL[5]
Molar Absorptivity 4.61 x 10⁴ L·mol⁻¹·cm⁻¹[5]
Limit of Detection (LOD) 3.6 ng/mL[5]
Recovery (Tablets) 99.61% ± 1.59%[5]
Recovery (Aerosols) 98.97% ± 1.52%[5]
Experimental Protocol

1. Reagents and Solutions:

  • Benzocaine Solution: Prepare a solution of benzocaine in hydrochloric acid.

  • Sodium Nitrite (B80452) Solution: Prepare a fresh aqueous solution of sodium nitrite.

  • Diazotized Benzocaine Reagent: Prepare fresh by mixing the benzocaine solution and sodium nitrite solution in an ice bath.

  • Triethylamine (B128534) Medium: Use triethylamine to provide the alkaline condition for the coupling reaction.

2. Procedure:

  • Transfer aliquots of the FEN standard or sample solution to a series of volumetric flasks.

  • Add the freshly prepared diazotized benzocaine reagent and mix.

  • Add the triethylamine medium to make the solution alkaline and facilitate the coupling.

  • Allow the reaction to stand for the optimized time for color development.

  • Dilute to the mark with a suitable solvent.

  • Measure the absorbance of the orange-yellow product at 436 nm against a reagent blank.

Logical Relationship Diagram

G cluster_reagent Reagent Preparation cluster_coupling Coupling Reaction Benzocaine Benzocaine in HCl Diazotization Diazotization (Ice Bath) Benzocaine->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization DiazotizedBenzocaine Diazotized Benzocaine Diazotization->DiazotizedBenzocaine Coupling Coupling Reaction DiazotizedBenzocaine->Coupling FEN Fenoterol Sample FEN->Coupling Product Orange-Yellow Product (λmax = 436 nm) Coupling->Product TEA Triethylamine (Alkaline Medium) Coupling->TEA

Caption: Logical steps for FEN analysis using diazotized benzocaine.

Method 4: Charge-Transfer Complexation with DDQ

This method relies on the reaction of this compound, an electron donor, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), an electron acceptor (π-acceptor). The reaction produces a stable, orange-colored charge-transfer complex that can be quantified in the visible region.[6]

Quantitative Data Summary
ParameterValueReference
Maximum Wavelength (λmax) 514.0 nm[6]
Linearity Range 10.0 - 40.0 µg/mL[6]
Reaction Medium Phosphate (B84403) Buffer (pH 7.0)[6]
Reaction Time 5 minutes[6]
Experimental Protocol

1. Reagents and Solutions:

  • This compound (FEN) Standard Stock Solution: Prepare a stock solution in distilled water.

  • DDQ Reagent Solution: Prepare a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Phosphate Buffer (pH 7.0): Prepare and adjust the pH to 7.0.

2. Procedure:

  • Transfer calculated volumes of the FEN standard or sample solutions into a series of 10 mL volumetric flasks.

  • Add 3.0 mL of the DDQ reagent solution to each flask and mix thoroughly.

  • Allow the mixture to stand for 5 minutes at room temperature.

  • Adjust the volume to the mark using the phosphate buffer (pH 7.0).

  • Scan the absorbance of the resulting orange-colored complex in the visible range (400-800 nm) to determine the λmax at 514.0 nm.

  • Measure the absorbance at 514.0 nm against a reagent blank.

Workflow Diagram

G FEN FEN Solution (Electron Donor) Mix Mix & React (5 min, pH 7.0) FEN->Mix DDQ DDQ Reagent (π-Acceptor) DDQ->Mix Complex Orange CT-Complex Mix->Complex Measure Measure Absorbance at 514 nm Complex->Measure

Caption: Workflow for FEN determination via DDQ charge-transfer complexation.

Method 5: Oxidative Coupling with 4-Aminoantipyrine

A rapid and economical method where this compound reacts with 4-aminoantipyrine (4-AP) in the presence of potassium hexacyanoferrate(III) as an oxidizing agent. The absorbance of the colored product is monitored for quantification.[1]

Quantitative Data Summary
ParameterValueReference
Maximum Wavelength (λmax) 505 nm[1]

Note: Detailed quantitative data such as linearity range and LOD were not available in the searched abstracts for this specific method but the principle is well-established for phenolic compounds.

Experimental Protocol

1. Reagents and Solutions:

  • This compound (FEN) Standard Stock Solution: Prepare in distilled water.

  • 4-Aminoantipyrine (4-AP) Solution: Prepare an aqueous solution.

  • Potassium Hexacyanoferrate(III) Solution: Prepare an aqueous solution to be used as the oxidant.

  • Buffer Solution: A suitable buffer (e.g., phosphate or borate) to maintain optimal pH for the reaction.

2. Procedure:

  • Place aliquots of the FEN standard or sample solution into volumetric flasks.

  • Add the buffer solution, followed by the 4-AP solution.

  • Add the potassium hexacyanoferrate(III) solution to initiate the oxidative coupling reaction.

  • Mix well and allow the color to develop for a specified time.

  • Dilute to volume with distilled water.

  • Measure the absorbance of the colored product at 505 nm against a reagent blank.

Reaction Logic Diagram

G FEN Fenoterol (Phenolic Compound) Product Colored Product (λmax = 505 nm) FEN->Product FourAP 4-Aminoantipyrine (4-AP) FourAP->Product Oxidant K3[Fe(CN)6] (Oxidant) Oxidant->Product Oxidative Coupling

Caption: Reaction components for the determination of FEN with 4-AP.

Conclusion

The spectrophotometric methods detailed provide simple, accurate, and cost-effective options for the determination of this compound in various pharmaceutical samples. The choice of method can be tailored based on the required sensitivity, available instrumentation, and laboratory resources. Proper validation of the selected method is essential to ensure reliable and accurate results in a specific laboratory setting.

References

Application Notes and Protocols for Fenoterol Hydrobromide Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Application Notes

Fenoterol Hydrobromide is a potent beta-2 adrenergic agonist primarily utilized for its bronchodilator properties in the management of asthma and other obstructive airway diseases[1][2]. In preclinical research, it serves as a valuable pharmacological tool for investigating respiratory and cardiovascular physiology, inflammatory processes, and developmental biology in various laboratory animal models.

Primary Applications:

  • Respiratory Research: Fenoterol is widely used in animal models of asthma and chronic obstructive pulmonary disease (COPD) to study bronchospasmolysis and airway hyperresponsiveness. Guinea pigs are a common model due to the similarity of their beta-2 adrenergic receptor distribution to humans[3][4].

  • Cardiovascular Studies: As a beta-agonist, fenoterol has known cardiovascular effects, including increased heart rate and changes in blood pressure[5][6]. It is used in models, such as in dogs and rats, to investigate these hemodynamic effects, particularly in the context of cardiac stress or disease[7][8].

  • Anti-inflammatory Research: Beyond bronchodilation, fenoterol exhibits anti-inflammatory properties. Studies using cell lines and animal models explore its ability to inhibit the release of inflammatory mediators, a mechanism potentially mediated by β-arrestin-2[1][9][10][11].

  • Developmental and Behavioral Teratology: Fenoterol has been studied for its potential effects on fetal development and postnatal behavior. Administration to neonatal rats has been used to model the impact of perinatal drug exposure on long-term behavioral outcomes[12][13].

Mechanism of Action: Fenoterol selectively binds to beta-2 adrenergic receptors on the surface of smooth muscle cells, primarily in the bronchioles[1]. This binding activates a G-protein coupled signaling cascade, leading to bronchodilation. A secondary anti-inflammatory pathway has also been identified.

Classical Signaling Pathway (Bronchodilation): The binding of Fenoterol to the β2-adrenergic receptor initiates a sequence of intracellular events:

  • Activation of the enzyme adenyl cyclase.

  • Conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Increased cAMP levels activate Protein Kinase A (PKA).

  • PKA phosphorylates various intracellular proteins, resulting in the relaxation of bronchial smooth muscle and subsequent widening of the airways[1].

Anti-inflammatory Signaling Pathway: Fenoterol can also exert anti-inflammatory effects by down-regulating Toll-like receptor (TLR) signaling. This action is mediated by β-arrestin-2, which leads to a redistribution of the TLR4/CD14 complex, ultimately reducing the production of inflammatory cytokines[9][10].

Visualized Signaling Pathways and Workflows

Fenoterol_Bronchodilation_Pathway cluster_cell Bronchial Smooth Muscle Cell Fenoterol Fenoterol Hydrobromide Receptor β2-Adrenergic Receptor Fenoterol->Receptor Binds AC Adenyl Cyclase (Activated) Receptor->AC Activates ATP ATP cAMP cAMP (Increased) ATP->cAMP Converted by AC PKA Protein Kinase A (Activated) cAMP->PKA Activates Proteins Target Proteins (Phosphorylated) PKA->Proteins Phosphorylates Relaxation Smooth Muscle Relaxation (Bronchodilation) Proteins->Relaxation

Caption: Fenoterol's primary signaling pathway leading to bronchodilation.

Fenoterol_Anti_Inflammatory_Pathway cluster_monocyte Monocyte (e.g., THP-1 cell) Fenoterol Fenoterol Receptor β2-Adrenergic Receptor Fenoterol->Receptor Arrestin β-arrestin-2 Receptor->Arrestin Recruits TLR_Complex TLR4/CD14 Complex Arrestin->TLR_Complex Mediates Redistribution LPS LPS LPS->TLR_Complex Activates NFkB NF-κB Pathway TLR_Complex->NFkB Activates Cytokines Inflammatory Cytokines NFkB->Cytokines Promotes Production

Caption: Anti-inflammatory action of Fenoterol via β-arrestin-2.

Experimental_Workflow_Inhalation A 1. Animal Acclimatization (e.g., Guinea Pig, Rat) B 2. Baseline Measurement (e.g., Pulmonary Resistance) A->B C 3. Drug Preparation (Fenoterol dissolved in saline) B->C D 4. Administration (Nebulizer/Aerosol Delivery) C->D E 5. Post-Dose Monitoring (Measure physiological response over time) D->E F 6. Data Collection & Analysis E->F

Caption: General experimental workflow for inhalation studies.

Experimental Protocols

Disclaimer: All procedures involving laboratory animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC)[14]. Anesthesia protocols should be selected to minimize interference with experimental outcomes[15].

A. Drug Preparation

  • Vehicle: this compound is typically dissolved in sterile, isotonic saline (0.9% NaCl) for parenteral and inhalation routes.

  • Concentration: The concentration should be calculated based on the target dose (mg/kg or µg/kg) and the administration volume appropriate for the animal species and route[16].

  • Storage: Solutions should be freshly prepared. Protect from light if required.

B. Routes of Administration

  • Inhalation (Nebulization/Aerosol):

    • Application: Most clinically relevant for respiratory studies[3][7].

    • Procedure: Animals (e.g., guinea pigs, dogs) are placed in a whole-body plethysmography chamber or fitted with a nose cone connected to a nebulizer. The fenoterol solution is aerosolized for a predetermined duration[3][7][17]. For smaller animals like rats, intratracheal instillation can provide a direct lung dose[18].

    • Considerations: A significant portion of the inhaled drug may be swallowed and absorbed via the gastrointestinal tract, leading to a biphasic absorption profile[18].

  • Intravenous (IV) Injection:

    • Application: Pharmacokinetic studies and direct assessment of cardiovascular effects[7][8][19].

    • Procedure: For rats and mice, the lateral tail vein is a common site. For larger animals like dogs, the cephalic or saphenous vein can be used. Requires proper restraint or anesthesia[16].

    • Considerations: Provides 100% bioavailability and allows for precise dose delivery.

  • Subcutaneous (SC) Injection:

    • Application: Systemic administration for studies on long-term effects, such as behavioral or teratogenic assessments[12].

    • Procedure: The injection is administered into the loose skin over the back or flank. Aspirate before injecting to ensure the needle is not in a blood vessel[14].

    • Considerations: Absorption is slower compared to IV, providing a more sustained systemic exposure.

  • Oral Administration (Gavage):

    • Application: Used to study oral bioavailability and first-pass metabolism[18][19].

    • Procedure: A gavage needle is used to deliver the solution directly into the stomach. This requires skill to avoid injury to the esophagus or accidental administration into the trachea[14].

    • Considerations: Bioavailability is very low in rats due to extensive presystemic glucuronidation (first-pass metabolism)[20].

Data Presentation: Dosages and Effects

Table 1: Summary of this compound Dosage in Laboratory Animals

Species Route of Administration Dose Experimental Context / Effect Citation(s)
Guinea Pig Inhalation (Nebulizer) 5.28 µg/kg (3x daily) Chronic study on airway hyperresponsiveness [3]
Guinea Pig Inhalation (Aerosol) Not specified Bronchospasmolysis studies [7]
Dog Inhalation (Aerosol) Not specified Bronchospasmolysis and cardiovascular effects [7]
Dog Intravenous Not specified Cardiovascular effects [7]
Rat Subcutaneous 1 mg/kg/day Behavioral teratology (clinically relevant dose) [12]
Rat Subcutaneous 10 mg/kg/day Behavioral teratology (high dose) [12]
Rat (Neonate) Not specified 1 mg/kg Study on behavioral development [13]
Rat Intravenous 4 µg/kg/min (infusion) Post-myocardial infarction cardiac remodeling [8]

| Rabbit (Pregnant) | Intravenous | 20 µg/kg/min (infusion) | Study on urine excretion and electrolyte levels |[21] |

Table 2: Pharmacokinetic Parameters of (R,R)-Fenoterol in Rats

Parameter Intravenous Administration Oral Administration Citation
Dose 5 mg/kg 25 mg/kg [19][20]
Clearance (CL) 146 mL/min/kg - [19]
Half-life (T½) 108.9 min - [19]
Area Under Curve (AUC) 119 min*nmol/mL 2.3 min*nmol/mL [19]

| Oral Bioavailability | - | < 1% |[20] |

Table 3: Cardiovascular Effects of Fenoterol

Species Parameter Measured Dose / Route Observed Effect Citation(s)
Human (Healthy) Heart Rate 800 µg / Inhalation Increase of 14.3 beats/min [5][6]
Human (Healthy) Systolic Blood Pressure 800 µg / Inhalation Increase of 7.7 mm Hg [5][6]
Human (Healthy) Diastolic Blood Pressure 800 µg / Inhalation Decrease of -8.4 mm Hg [5][6]
Dog Cardiovascular System Aerosol (combined w/ Ipratropium) Slight side-effects reduced to insignificant levels [7]
Dog Cardiovascular System Parenteral (combined w/ Ipratropium) Side-effects still present [7]

Note: While some data is from human studies, it provides a relevant benchmark for expected cardiovascular effects in animal models.

References

Application Notes: Preparation of Stable Fenoterol Hydrobromide Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenoterol Hydrobromide is a potent and selective β2-adrenoceptor agonist widely used in respiratory research and drug development as a bronchodilator.[1][2][3] Accurate and reproducible experimental outcomes are critically dependent on the use of stable and accurately prepared solutions of this compound. These application notes provide detailed protocols for the preparation of stable this compound solutions for both in vitro and in vivo research applications, along with methods for assessing solution stability.

Physicochemical Properties

This compound is a white or almost white crystalline powder.[4][5] Understanding its solubility and stability profile is crucial for preparing appropriate formulations. The compound is soluble in water and ethanol.[2][6] For in vivo studies, various solvent systems can be employed to achieve desired concentrations.[1][3]

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various common laboratory solvents. It is important to note that sonication may be required to achieve complete dissolution in some solvents.[1][7]

Solvent SystemSolubilityRemarks
Water (H₂O)25 mg/mL (65.06 mM)[1]Ultrasonic assistance is recommended.[1]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (260.24 mM)[1]A common solvent for preparing high-concentration stock solutions.
Phosphate-Buffered Saline (PBS), pH 7.25 mg/mL[8]A common buffer for in vitro experiments.
Ethanol1 mg/mL[8]Sparingly soluble.[4]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline≥ 2.5 mg/mL (6.51 mM)[1]A multi-component system suitable for in vivo administration.[1]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (6.51 mM)[1]Cyclodextrin-based formulation can enhance solubility.[1]

Stability Considerations

The stability of this compound in solution is pH-dependent. Studies have shown that solutions are stable at an acidic pH, specifically between 3.2 and 3.5.[9][10] For long-term storage, stock solutions in organic solvents like DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[1][3] It is also recommended to protect solutions from light.[5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is suitable for preparing a this compound solution for in vitro assays where an aqueous buffer is required.

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q or equivalent)

  • Citric acid

  • Sodium citrate (B86180)

  • pH meter

  • Volumetric flasks

  • Sterile syringe filters (0.22 µm)

  • Sterile storage tubes

Procedure:

  • Prepare a Citrate Buffer (pH 3.2-3.5): Prepare a suitable buffer, such as a citrate buffer, and adjust the pH to the 3.2-3.5 range using an appropriate acid or base (e.g., citric acid, sodium citrate).[9][10]

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a clean, dry container.

  • Dissolution: Add a portion of the prepared pH-adjusted buffer to the powder. Vortex or sonicate the mixture until the powder is completely dissolved.[1]

  • Final Volume Adjustment: Transfer the dissolved solution to a volumetric flask and add the buffer to reach the final desired volume and concentration.

  • Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store the solution at 2-8°C for short-term use or in aliquots at -20°C for longer-term storage. Protect from light.[5][6]

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

This protocol is ideal for creating a concentrated stock solution that can be diluted into culture media or other aqueous buffers for experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Volumetric flasks

  • Sterile, amber microcentrifuge tubes or cryovials

Procedure:

  • Weigh this compound: In a well-ventilated area, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the weighed powder to a volumetric flask. Add a portion of DMSO and mix thoroughly to dissolve. Sonication can be used to aid dissolution if necessary.

  • Final Volume Adjustment: Add DMSO to the flask to reach the final desired concentration (e.g., 100 mg/mL).[1]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]

Protocol 3: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of prepared this compound solutions over time.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[4]

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Purified water (HPLC grade)

  • Triethylamine

  • Formic acid or Phosphoric acid[4][11]

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer and acetonitrile. For example, a mixture of acetonitrile and 50 mM phosphoric acid (pH 3.2) containing 12 mM 1-heptanesulfonic acid sodium salt (35:65 v/v) can be used.[4] Another option is acetonitrile:water (30:70, v/v) with 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid.[11]

  • Standard Solution Preparation: Prepare a series of standard solutions of known concentrations of the this compound reference standard in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute an aliquot of the stored this compound solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[4][11]

    • Flow Rate: 1.0 - 1.2 mL/min.[4][11]

    • Detection Wavelength: 276 nm or 210 nm.[4][11]

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the standard solutions to establish the calibration curve. Then, inject the prepared sample solution. The stability is assessed by comparing the concentration of this compound in the stored sample to its initial concentration. A significant decrease in concentration or the appearance of degradation peaks indicates instability.[12]

Visualizations

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_qc Quality Control & Storage cluster_use Experimental Use weigh 1. Weigh Fenoterol Hydrobromide Powder dissolve 2. Dissolve in Chosen Solvent/Buffer weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust filter 4. Sterile Filter (0.22 µm) adjust->filter stability 5. Stability Assessment (e.g., HPLC) filter->stability store 6. Aliquot and Store (-20°C or -80°C) exp_use 7. Dilute for In Vitro / In Vivo Experiments store->exp_use stability->store

Caption: Workflow for preparing and validating stable this compound solutions.

Fenoterol Signaling Pathway Diagram

G fenoterol Fenoterol Hydrobromide b2ar β2-Adrenergic Receptor fenoterol->b2ar Binds g_protein Gs Protein b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates relaxation Bronchial Smooth Muscle Relaxation pka->relaxation Leads to

Caption: Simplified signaling pathway of Fenoterol via the β2-adrenergic receptor.

References

Application Notes: Fenoterol Hydrobromide in β2-Adrenergic Receptor Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenoterol Hydrobromide is a potent and selective beta-2 adrenergic receptor (β2-AR) agonist widely utilized in respiratory medicine as a bronchodilator.[1] In the realm of cellular and molecular pharmacology, Fenoterol serves as an invaluable tool for researchers studying the intricacies of G-protein coupled receptor (GPCR) signaling. Its primary mechanism involves the activation of the β2-AR, a classic Gs-coupled receptor, initiating a cascade of intracellular events.[2] These notes provide an overview of Fenoterol's mechanism of action and detailed protocols for its application in key cell-based assays to probe β2-AR signaling pathways, including G-protein dependent and β-arrestin mediated events.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Upon binding to the β2-AR, Fenoterol stabilizes an active receptor conformation, leading to the activation of downstream signaling pathways. The canonical pathway is mediated by the stimulatory G-protein, Gs, while alternative pathways involve β-arrestin proteins.

  • G-Protein Dependent Signaling (Canonical Pathway): Fenoterol binding facilitates the coupling of the β2-AR to the heterotrimeric Gs protein.[2] This promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a cellular response such as smooth muscle relaxation.[2][4]

  • β-Arrestin Mediated Signaling: Following agonist stimulation, GPCR kinases (GRKs) phosphorylate the intracellular domains of the β2-AR. This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[5] While β-arrestin recruitment is classically known for its role in receptor desensitization and internalization, it can also initiate G-protein-independent signaling cascades. For instance, β-arrestin can act as a scaffold, recruiting other signaling molecules like Src and components of the MAPK pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[5][6] Fenoterol has been shown to induce β-arrestin-2 mediated signaling, which can contribute to its anti-inflammatory effects.[5]

Visualizing β2-AR Signaling Pathways

B2AR_Signaling cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor GRK GRK B2AR->GRK Activates Gs Gs Protein (αβγ) B2AR->Gs B_Arrestin β-Arrestin B2AR->B_Arrestin Recruits AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP GRK->B2AR Phosphorylates Fenoterol Fenoterol Fenoterol->B2AR Gas_GTP Gαs-GTP Gs->Gas_GTP Gbg Gβγ Gs->Gbg Gas_GTP->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Relaxation) PKA->Cellular_Response Leads to ERK_Pathway MAPK/ERK Pathway B_Arrestin->ERK_Pathway Scaffolds Desensitization Desensitization & Internalization B_Arrestin->Desensitization pERK p-ERK ERK_Pathway->pERK

Caption: Canonical Gs/cAMP and β-arrestin signaling pathways activated by Fenoterol.

Data Presentation: Pharmacological Properties of Fenoterol

The following tables summarize key quantitative data for Fenoterol, providing a basis for experimental design. Data is presented for different stereoisomers where available, as chirality significantly impacts receptor interaction.[7]

Table 1: β2-Adrenergic Receptor Binding Affinity

Compound/IsomerCell SystemRadioligandK_i (nM)Reference
(R,R')-FenoterolHEK-β2-AR Membranes[³H]CGP-12177350[7]
(S,S')-FenoterolHEK-β2-AR Membranes[³H]CGP-1217727,800[7]
Racemic FenoterolRat ErythrocytesNot Specified2,880 (for R,R')[7]

Table 2: Functional Potency (cAMP Accumulation)

Compound/IsomerCell LineEC₅₀ (nM)Reference
(R,R)-Fenoterol1321N1 Astrocytoma15.9[8]
(R)-Isoproterenol (Control)1321N1 Astrocytoma16.5[8]
FenoterolU937 Promonocytes~5.9 (pEC₅₀ = 8.23)[9]

Experimental Protocols

Here we provide detailed protocols for three key assays to characterize the activity of this compound at the β2-AR.

Protocol 1: cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following β2-AR stimulation by Fenoterol. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are commonly used.[10][11]

Principle: The assay is a competitive immunoassay.[12] Endogenous cAMP produced by the cells competes with a labeled cAMP tracer (e.g., d2-labeled cAMP) for binding to a specific anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate).[12] A high level of cellular cAMP results in a low FRET signal, and vice versa.

Materials:

  • Cells expressing β2-AR (e.g., HEK293, CHO-K1)

  • Cell culture medium and supplements

  • White, opaque 384-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Isoproterenol (full agonist control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX, 0.5 mM) to prevent cAMP degradation[11]

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)[11]

  • cAMP assay kit (e.g., Cisbio HTRF or PerkinElmer AlphaScreen)[10][12]

  • Multilabel plate reader compatible with HTRF or AlphaScreen

Experimental Workflow Diagram:

cAMP_Workflow start Start seed_cells Seed cells into 384-well plate start->seed_cells incubate1 Incubate cells (e.g., 24 hours) seed_cells->incubate1 add_compounds Add compounds to cells (with PDE inhibitor) incubate1->add_compounds prepare_compounds Prepare serial dilutions of Fenoterol & controls prepare_compounds->add_compounds incubate2 Incubate at RT (e.g., 30 minutes) add_compounds->incubate2 add_reagents Add lysis buffer & detection reagents incubate2->add_reagents incubate3 Incubate at RT (e.g., 60 minutes) add_reagents->incubate3 read_plate Read plate on compatible reader incubate3->read_plate analyze Analyze data: Generate dose-response curve and calculate EC₅₀ read_plate->analyze end_process End analyze->end_process

Caption: Workflow for a typical cell-based cAMP accumulation assay.

Procedure:

  • Cell Seeding: Seed β2-AR expressing cells into a white, opaque 384-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and controls (e.g., Isoproterenol) in stimulation buffer containing a PDE inhibitor like IBMX.

  • Cell Stimulation: Remove culture medium from the cells. Add the compound dilutions to the wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.[11]

  • Detection: Add the cAMP detection reagents (labeled anti-cAMP antibody and cAMP tracer) according to the manufacturer's protocol. This step usually includes cell lysis.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[11]

  • Data Acquisition: Read the plate using a multilabel plate reader with settings appropriate for the chosen technology (e.g., HTRF or AlphaScreen).

Data Analysis:

  • Convert raw reader output to a ratio (e.g., Emission at 665nm / Emission at 620nm for HTRF).

  • Plot the signal ratio against the logarithm of the agonist (Fenoterol) concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ (potency) and Emax (efficacy).[10]

Protocol 2: ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a key downstream event in the β-arrestin and sometimes G-protein signaling pathways.

Principle: Cell-based ELISA or TR-FRET assays are used to detect phosphorylated ERK (p-ERK).[13][14] In a sandwich immunoassay format, one antibody captures total ERK, while a second, labeled antibody specifically detects the phosphorylated form.

Materials:

  • Cells expressing β2-AR

  • Clear-bottom 96-well or 384-well plates

  • Serum-free medium (for cell starvation)

  • This compound stock solution

  • Positive control (e.g., EGF or PMA)

  • Fixing solution (e.g., formaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA or non-fat milk in PBS)

  • Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)

  • Labeled secondary antibodies

  • p-ERK assay kit (e.g., PerkinElmer AlphaScreen SureFire, BioAssay Systems EnzyFluo, or Bioauxilium THUNDER TR-FRET)[13][14][15]

  • Multilabel plate reader

Procedure:

  • Cell Seeding and Starvation: Seed cells in 96-well plates and grow to confluence. Prior to the assay, starve the cells by replacing the growth medium with serum-free medium for 4-24 hours to reduce basal p-ERK levels.[13]

  • Compound Stimulation: Add serial dilutions of Fenoterol to the cells. Incubate for a predetermined time (typically 5-15 minutes, as ERK phosphorylation is often transient).[16]

  • Fixation and Permeabilization: Remove the stimulation buffer, fix the cells with formaldehyde, and then permeabilize them to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with blocking buffer.

  • Antibody Incubation: Incubate with a primary antibody specific for p-ERK1/2.

  • Detection: Incubate with a labeled secondary antibody (e.g., HRP- or fluorophore-conjugated). For TR-FRET assays, add the antibody pair according to the kit protocol.[15]

  • Signal Development & Reading: Add substrate (for ELISA) and read the absorbance or fluorescence on a plate reader. For TR-FRET, read the time-resolved fluorescence.

Data Analysis:

  • Normalize the p-ERK signal to the total ERK signal or cell number (e.g., by staining with a nuclear dye).

  • Plot the normalized p-ERK signal against the log of Fenoterol concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax for ERK phosphorylation.

Protocol 3: β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated β2-AR, a key step in receptor desensitization and β-arrestin-mediated signaling.

Principle: Several technologies exist, such as enzyme fragment complementation (EFC) (e.g., DiscoverX PathHunter) or bioluminescence resonance energy transfer (BRET).[17][18] In the PathHunter assay, the β2-AR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing portion of the enzyme.[17] Upon Fenoterol-induced recruitment, the fragments combine to form an active enzyme, which generates a chemiluminescent signal upon substrate addition.

Materials:

  • Engineered cell line co-expressing the tagged β2-AR and tagged β-arrestin (e.g., CHO-β2-β-arr cell line)[17]

  • Cell culture medium and supplements

  • White, opaque 96-well or 384-well plates

  • This compound stock solution

  • Isoproterenol (control agonist)

  • Assay buffer

  • β-arrestin assay detection kit (e.g., DiscoverX PathHunter Detection Reagents)[17]

  • Chemiluminescence-capable plate reader

Procedure:

  • Cell Seeding: Seed the engineered cell line in white, opaque plates at the density recommended by the supplier. Incubate for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of Fenoterol and controls in assay buffer.

  • Cell Stimulation: Add the compound dilutions to the cells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Detection: Equilibrate the plate to room temperature. Add the detection reagents according to the manufacturer's protocol.

  • Final Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

Data Analysis:

  • Plot the relative light units (RLU) against the logarithm of the Fenoterol concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax for β-arrestin recruitment.

  • This data can be used in conjunction with G-protein signaling data (e.g., from the cAMP assay) to calculate a "bias factor," quantifying Fenoterol's preference for one pathway over the other.

References

Application of Fenoterol Hydrobromide in Airway Hyperresponsiveness Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the use of Fenoterol Hydrobromide, a potent β2-adrenergic agonist, in preclinical models of airway hyperresponsiveness (AHR). The information is designed to assist in the evaluation of fenoterol's therapeutic potential and in the investigation of the underlying mechanisms of bronchodilation. The primary focus is on the widely used ovalbumin (OVA)-induced murine model of allergic asthma.

Introduction

This compound is a direct-acting sympathomimetic agent that selectively stimulates beta2-adrenergic receptors.[1] This stimulation activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[2] This signaling cascade results in the relaxation of airway smooth muscle, leading to bronchodilation.[2][3] In the context of airway hyperresponsiveness, a hallmark of asthma, fenoterol is used to counteract the exaggerated bronchoconstrictor response to various stimuli. The ovalbumin-sensitized mouse model is a robust and commonly employed tool to mimic the eosinophilic inflammation and AHR characteristic of allergic asthma, providing a valuable platform for the preclinical assessment of bronchodilators like fenoterol.[4][5]

Signaling Pathway of this compound

The mechanism of action of this compound in airway smooth muscle cells is initiated by its binding to β2-adrenergic receptors, triggering a well-defined signaling cascade that ultimately leads to bronchodilation.

Fenoterol_Signaling_Pathway Fenoterol Fenoterol Hydrobromide Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

This compound Signaling Pathway

Quantitative Data Presentation

The following tables summarize the dose-dependent effects of fenoterol on airway function. It is important to note that while data from murine models are the primary focus, human clinical data is also provided for context and to aid in dose-range selection for preclinical studies, keeping in mind the need for allometric scaling.

Table 1: Effect of Inhaled Fenoterol on Methacholine-Induced Bronchoconstriction in Human Asthmatics

Fenoterol Dose (µg)Mean Increase in Specific Airway Resistance (sRaw) (cm H₂O·s) (± SD)
Placebo28.9 (10.0)
307.20 (2.7)
509.33 (3.8)
1005.57 (2.3)
2005.28 (1.6)
Data adapted from a study in asymptomatic asthmatic individuals challenged with exercise and methacholine (B1211447).[6]

Table 2: Dose-Response of Nebulized Fenoterol in Asthmatic Children

Fenoterol Dose (µg)ED₅₀ (µg) at 15, 30, or 60 minutesED₅₀ (µg) at 2 hoursED₅₀ (µg) at 3 hours
3 - 10008 - 1047150
ED₅₀ represents the dose producing half-maximal response in FEV₁.[7]

Table 3: Bronchodilator Effect of Nebulized Fenoterol in Patients with Reversible Airway Obstruction

Fenoterol Dose (mg)Bronchodilator Effect
0.5 - 1.0Suitable single therapeutic dose with significant increase in FEV₁, FEF₂₅₋₇₅%, FVC, and SGaw.
1.25Recommended starting dose in stable asthmatics.
2.5 and 5.0More effective than 0.5 mg up to 3 hours, but with a higher incidence of side effects.
Data compiled from studies on the optimal dosage of nebulized fenoterol.[8]

Experimental Protocols

The following are detailed protocols for establishing an OVA-induced airway hyperresponsiveness model in mice and for the subsequent administration and evaluation of this compound.

Protocol 1: Ovalbumin (OVA)-Induced Airway Hyperresponsiveness in BALB/c Mice

This protocol is designed to induce a robust allergic asthma phenotype characterized by AHR and eosinophilic airway inflammation.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Phosphate-buffered saline (PBS), sterile

  • Ketamine and Xylazine for anesthesia

  • Ultrasonic nebulizer

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize each mouse with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.[6]

    • A control group should receive i.p. injections of alum in PBS without OVA.

  • Airway Challenge:

    • From day 21 to day 23, challenge the mice by placing them in a whole-body plethysmography chamber and exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes each day using an ultrasonic nebulizer.[6]

    • The control group should be challenged with a PBS aerosol.

OVA_Protocol_Workflow Day0 Day 0: Sensitization Day14 Day 14: Sensitization (Boost) Day0->Day14 14 days Day21_23 Days 21-23: Airway Challenge Day14->Day21_23 7 days Day24 Day 24: Assessment Day21_23->Day24 24 hours post- last challenge

Workflow for OVA-Induced AHR Model
Protocol 2: Administration of this compound

This protocol details the administration of fenoterol via nebulization to OVA-sensitized mice prior to methacholine challenge.

Materials:

  • This compound solution

  • Sterile saline (0.9% NaCl)

  • Nebulizer system compatible with mouse exposure chambers

Procedure:

  • Preparation of Fenoterol Solution:

    • Prepare fresh solutions of this compound in sterile saline on the day of the experiment.

    • Based on human studies, a starting dose range for nebulization in mice could be extrapolated. For instance, a 1 mg/mL solution can be used for nebulization. The final deposited dose will depend on the nebulizer's output and the duration of exposure.

  • Administration:

    • On day 24, 24 hours after the final OVA challenge, place the mice in the exposure chamber.

    • Administer nebulized this compound (e.g., 1 mg/mL solution) or vehicle (saline) for a predetermined duration (e.g., 10-30 minutes). The timing of administration relative to the methacholine challenge is critical; typically, fenoterol is given 15-30 minutes prior to the challenge to allow for maximal bronchodilator effect.

Protocol 3: Assessment of Airway Hyperresponsiveness to Methacholine

This protocol describes the measurement of AHR in response to a bronchoconstrictor challenge using either an invasive or non-invasive technique.

Materials:

  • Methacholine chloride

  • Sterile PBS

  • Whole-body plethysmograph (for non-invasive measurement) or a forced oscillation technique system like FlexiVent (for invasive measurement)

  • Anesthesia (for invasive measurement)

Procedure:

  • Non-Invasive Measurement (Whole-Body Plethysmography):

    • Place conscious, unrestrained mice in the plethysmography chambers and allow them to acclimatize.

    • Record baseline readings for 3 minutes.

    • Expose the mice to nebulized PBS for 3 minutes, followed by increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes each.

    • Record readings for 3 minutes after each nebulization. The parameter measured is typically the enhanced pause (Penh).

  • Invasive Measurement (Forced Oscillation Technique - FlexiVent):

    • Anesthetize the mouse, perform a tracheostomy, and connect the trachea to a small animal ventilator (e.g., FlexiVent).

    • After a stabilization period, obtain baseline measurements of lung mechanics (e.g., airway resistance - Rrs, and elastance - Ers).

    • Administer increasing doses of aerosolized methacholine (e.g., via an in-line nebulizer) and measure the changes in Rrs and Ers.

AHR_Assessment_Workflow cluster_prep Preparation cluster_measurement AHR Measurement Animal_Prep OVA-Sensitized Mouse (Day 24) Fenoterol_Admin Fenoterol/Vehicle Administration (Nebulized) Animal_Prep->Fenoterol_Admin Baseline Baseline Measurement Fenoterol_Admin->Baseline MCh_Challenge Methacholine Challenge (Increasing Concentrations) Baseline->MCh_Challenge Data_Acquisition Record Airway Resistance/Penh MCh_Challenge->Data_Acquisition

References

Application Notes and Protocols: Fenoterol Hydrobromide in Guinea Pig Models of Bronchoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing fenoterol hydrobromide in established guinea pig models of bronchoconstriction. This document is intended to guide researchers in the preclinical assessment of bronchodilator efficacy and the investigation of airway hyperreactivity.

Introduction

This compound is a potent β2-adrenergic receptor agonist used as a bronchodilator in the treatment of asthma and other obstructive airway diseases.[1][2] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells, leading to muscle relaxation and bronchodilation.[1][3] Guinea pig models are frequently employed in respiratory research due to the anatomical and physiological similarities of their airways to those of humans, particularly in their response to bronchoconstrictors and bronchodilators. These models are invaluable for studying the pathophysiology of asthma and for the preclinical evaluation of novel therapeutic agents.

This document outlines protocols for two common methods of inducing bronchoconstriction in guinea pigs: challenge with a chemical spasmogen (acetylcholine) and an allergen (ovalbumin). It also provides detailed procedures for the administration of this compound and the subsequent measurement of its effects on airway function.

Mechanism of Action of this compound

This compound exerts its bronchodilatory effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that results in smooth muscle relaxation.

Fenoterol_Signaling_Pathway Fenoterol Fenoterol Hydrobromide Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light-Chain Kinase (MLCK) PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Bronchoconstriction MLCK_active->Contraction Promotes Relaxation Bronchodilation MLCK_inactive->Relaxation Leads to Myosin Myosin Myosin->Contraction Actin Actin Actin->Contraction

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in guinea pig models of bronchoconstriction based on published studies.

Table 1: Effect of this compound on Acetylcholine-Induced Bronchoconstriction

Treatment GroupDose of FenoterolChallenge AgentMeasured ParameterResultReference
Fenoterol-treated5.28 µg/kg (nebulized, 3x daily for 6 weeks)Acetylcholine (B1216132) (ACh)Maximum Pulmonary Resistance (RLmax)2-fold increase compared to control[4]
Fenoterol-treated5.28 µg/kg (nebulized, 3x daily for 6 weeks)Acetylcholine (ACh)ACh Concentration for 10-fold increase in RL (PC10)4-fold decrease compared to control[4]
Fenoterol-treated1 mg/ml (aerosolized, 3x daily for 6 weeks)Acetylcholine (ACh)Lung Resistance (RL)No significant difference in ACh-induced hyperresponsiveness[5]

Table 2: Effect of this compound on Ovalbumin-Induced Bronchoconstriction

Treatment GroupDose of FenoterolChallenge AgentMeasured ParameterResultReference
Ovalbumin-sensitized + Fenoterol2.5 mg/kg (i.p.)OvalbuminIntratracheal Pressure (ITP)Attenuated increase in ITP[6]
Ovalbumin-sensitized + Fenoterol2.5 mg/kg (i.v.)OvalbuminIntratracheal Pressure (ITP)Markedly reduced increase in ITP[6]
Ovalbumin-sensitized + Fenoterol (prophylactic)Not specifiedOvalbuminIntratracheal Pressure (ITP)Abolished increase in ITP[6]

Experimental Protocols

Acetylcholine-Induced Bronchoconstriction Model

This model is used to assess the direct protective effect of a bronchodilator against a cholinergic agonist.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound solution

  • Acetylcholine (ACh) solution

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., urethane)

  • Nebulizer

  • Animal ventilator

  • Pressure transducer connected to a data acquisition system

  • Intravenous and intratracheal cannulas

Protocol:

  • Animal Preparation:

    • Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, intraperitoneally).

    • Perform a tracheotomy and insert an intratracheal cannula.

    • Connect the animal to a ventilator.

    • Insert an intravenous cannula into the jugular vein for drug administration.

    • Measure baseline pulmonary resistance (RL) and dynamic lung compliance (Cdyn).

  • Fenoterol Administration:

    • Administer this compound via nebulization or intravenous injection at the desired dose.

    • Allow for a stabilization period (e.g., 10 minutes) after administration.

  • Acetylcholine Challenge:

    • Administer increasing concentrations of acetylcholine intravenously to generate a dose-response curve.

    • Record changes in pulmonary resistance and dynamic lung compliance continuously.

  • Data Analysis:

    • Calculate the maximum increase in pulmonary resistance (RLmax) and the concentration of ACh that causes a specific increase in RL (e.g., PC10, the concentration causing a 10-fold increase).

    • Compare the results between fenoterol-treated and control (saline-treated) groups.

ACh_Protocol_Workflow Start Start Anesthesia Anesthetize Guinea Pig Start->Anesthesia Cannulation Tracheal and Venous Cannulation Anesthesia->Cannulation Ventilation Connect to Ventilator Cannulation->Ventilation Baseline Measure Baseline Lung Function Ventilation->Baseline Fenoterol_Admin Administer Fenoterol or Saline (Control) Baseline->Fenoterol_Admin Stabilization Stabilization Period Fenoterol_Admin->Stabilization ACh_Challenge Administer Increasing Doses of ACh Stabilization->ACh_Challenge Data_Recording Record Lung Function Parameters ACh_Challenge->Data_Recording Data_Analysis Analyze Data (RLmax, PC10) Data_Recording->Data_Analysis End End Data_Analysis->End

Caption: Acetylcholine-induced bronchoconstriction workflow.
Ovalbumin-Induced Allergic Bronchoconstriction Model

This model mimics the allergic airway inflammation and hyperresponsiveness seen in asthma.

Materials:

  • Male Dunkin-Hartley guinea pigs (200-250 g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (adjuvant)

  • This compound solution

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., urethane)

  • Whole-body plethysmography system or animal ventilator and pressure transducer

  • Nebulizer

Protocol:

  • Sensitization:

    • Sensitize guinea pigs with an intraperitoneal injection of ovalbumin (e.g., 100 µg) and aluminum hydroxide (e.g., 100 mg) in saline.

    • Repeat the sensitization injection after a specific period (e.g., 14 days).

  • Ovalbumin Challenge:

    • Approximately 3-4 weeks after the initial sensitization, place the conscious guinea pig in a whole-body plethysmograph.

    • Expose the animal to an aerosol of ovalbumin (e.g., 0.1-1% in saline) for a defined period (e.g., 5 minutes).

    • Alternatively, for anesthetized preparations, challenge with intravenous ovalbumin.

  • Fenoterol Administration:

    • Administer this compound before or after the ovalbumin challenge, depending on whether the prophylactic or therapeutic effect is being investigated. Administration can be via nebulization, intraperitoneal, or intravenous injection.

  • Measurement of Bronchoconstriction:

    • In conscious animals, measure airway obstruction using whole-body plethysmography to determine parameters such as Penh (enhanced pause).

    • In anesthetized animals, measure changes in intratracheal pressure (ITP), pulmonary resistance (RL), and dynamic lung compliance (Cdyn).

  • Data Analysis:

    • Compare the magnitude and duration of the bronchoconstrictor response to ovalbumin in fenoterol-treated versus control animals.

OVA_Protocol_Workflow Start Start Sensitization1 Initial Sensitization (OVA + Adjuvant, i.p.) Start->Sensitization1 Wait1 Wait 14 Days Sensitization1->Wait1 Sensitization2 Booster Sensitization (OVA + Adjuvant, i.p.) Wait1->Sensitization2 Wait2 Wait 7-14 Days Sensitization2->Wait2 Fenoterol_Admin Administer Fenoterol or Saline (Control) Wait2->Fenoterol_Admin OVA_Challenge Ovalbumin Challenge (Aerosol or i.v.) Fenoterol_Admin->OVA_Challenge Measurement Measure Bronchoconstriction (Penh or RL/Cdyn) OVA_Challenge->Measurement Data_Analysis Analyze Data Measurement->Data_Analysis End End Data_Analysis->End

Caption: Ovalbumin-induced bronchoconstriction workflow.

Conclusion

The guinea pig models of acetylcholine- and ovalbumin-induced bronchoconstriction are robust and reproducible systems for the preclinical evaluation of bronchodilators like this compound. The protocols outlined in these application notes provide a standardized framework for conducting such studies. Careful adherence to these methodologies will ensure the generation of reliable and comparable data, facilitating the drug development process for new respiratory therapeutics. Researchers should always consider the ethical implications and adhere to institutional guidelines for animal care and use.

References

Application Notes and Protocols: Use of Fenoterol Hydrobromide in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fenoterol Hydrobromide in isolated organ bath experiments. This document outlines the pharmacological background, detailed experimental protocols for various tissues, quantitative data for assessing drug effects, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent β2-adrenergic receptor agonist known for its bronchodilator and tocolytic (uterine relaxant) properties. In pharmacological research, isolated organ bath experiments are a fundamental in vitro method to characterize the effects of compounds like Fenoterol on specific tissues in a controlled environment, independent of systemic physiological influences. These experiments allow for the determination of key pharmacological parameters such as potency (EC50 or pEC50) and maximum effect (Emax).

Mechanism of Action: β2-Adrenergic Receptor Signaling

Fenoterol exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade that leads to smooth muscle relaxation.

Signaling Pathway of Fenoterol-Induced Smooth Muscle Relaxation

Fenoterol_Signaling_Pathway Fenoterol This compound Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR G_Protein Gs Protein Activation Beta2AR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP Increased intracellular cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) Activation cAMP->PKA Phosphorylation Phosphorylation of target proteins PKA->Phosphorylation Ca_decrease Decreased intracellular Ca2+ Phosphorylation->Ca_decrease MLCK_inhibition Inhibition of Myosin Light Chain Kinase (MLCK) Phosphorylation->MLCK_inhibition Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation MLCK_inhibition->Relaxation

Caption: Fenoterol-activated β2-adrenergic receptor signaling cascade leading to smooth muscle relaxation.

Quantitative Data Presentation

The following tables summarize the pharmacological parameters of this compound in various isolated tissue preparations.

Table 1: Relaxant Effect of Fenoterol on Isolated Guinea Pig Trachea

Pre-contraction AgentParameterValueReference
Carbachol (B1668302) (0.1 µM)EC505.6 nM[1]
Carbachol (60 µM)EC5057 nM[1]
Carbachol (60 µM)Intrinsic Activity (vs. Isoprenaline)0.61[1]

Table 2: Inhibitory Effect of Fenoterol on Isolated Rat Uterus

ConditionParameterValueReference
Spontaneous ContractionsInhibitory Concentration2 x 10⁻³ µg/mL[2]
Oxytocin-induced ContractionsEC50Data not available
EmaxData not available

Table 3: Effect of Fenoterol on Other Isolated Tissues

TissueSpeciesParameterValueReference
Urinary BladderHumanpEC506.66 ± 0.11[3]
Urinary BladderMousepEC506.86 ± 0.06[3]
Urinary BladderRatpEC505.71 ± 0.1[3]
Vas DeferensRat/HumanEC50/pEC50Data not available
EmaxData not available

Experimental Protocols

A generalized workflow for isolated organ bath experiments is presented below, followed by tissue-specific protocols.

General Experimental Workflow

Experimental_Workflow A Tissue Dissection and Preparation B Mounting in Organ Bath A->B C Equilibration Period B->C D Pre-contraction (for relaxation studies) C->D E Cumulative Addition of Fenoterol D->E F Data Acquisition (Force Transducer) E->F G Washout F->G H Data Analysis (Dose-Response Curve) F->H G->E Repeat for next concentration

Caption: A generalized workflow for conducting isolated organ bath experiments to assess drug effects.

General Materials and Reagents
  • Isolated Organ Bath System: Including water jacketed organ baths, tissue holders/hooks, force-displacement transducers, and a data acquisition system.

  • Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, Tyrode's solution. The composition should be appropriate for the tissue being studied.

  • Carbogen Gas: 95% O₂ / 5% CO₂ mixture for oxygenation and pH maintenance.

  • This compound Stock Solution: Prepare a high-concentration stock solution in distilled water or an appropriate solvent and make serial dilutions.

  • Contractile Agents (for relaxation studies): e.g., Carbachol, Histamine (B1213489), Oxytocin (B344502), Potassium Chloride (KCl).

  • Dissection Tools: Fine scissors, forceps, and surgical thread.

Protocol for Isolated Guinea Pig Trachea
  • Tissue Preparation:

    • Euthanize a guinea pig by a humane method approved by the institutional animal care committee.

    • Carefully dissect the trachea and place it in cold, oxygenated PSS.

    • Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

    • Suspend the tracheal rings between two L-shaped stainless steel hooks in the organ bath containing PSS maintained at 37°C and continuously gassed with carbogen.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g.

    • Wash the tissue with fresh PSS every 15-20 minutes during the equilibration period.

  • Experiment:

    • To study the relaxant effect, pre-contract the tracheal rings with a submaximal concentration of a contractile agent (e.g., carbachol 0.1-1 µM or histamine 1 µM) until a stable plateau is reached.

    • Once the contraction is stable, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Allow each concentration to exert its effect until a stable response is observed before adding the next concentration.

    • Record the changes in tension using the force transducer and data acquisition system.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the logarithm of the Fenoterol concentration to obtain a dose-response curve.

    • Calculate the EC50 (the concentration of Fenoterol that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect).

Protocol for Isolated Rat Uterus
  • Tissue Preparation:

    • Use female rats in the appropriate stage of the estrous cycle (e.g., diestrus or estrogen-primed ovariectomized rats) as uterine responsiveness can vary.

    • Euthanize the rat and dissect the uterine horns, placing them in cold, oxygenated PSS.

    • Clean the uterine horns of fat and connective tissue and cut them into segments of 1.5-2 cm in length.

    • Suspend the uterine segments longitudinally in the organ bath containing PSS at 37°C and gassed with carbogen.

  • Equilibration:

    • Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 0.5-1 g.

    • Wash the tissue with fresh PSS every 15 minutes. During this period, spontaneous contractions may develop.

  • Experiment:

    • For inhibition of spontaneous contractions: Once stable rhythmic spontaneous contractions are established, add this compound in increasing concentrations to the bath and record the decrease in amplitude and frequency of contractions.

    • For inhibition of induced contractions: After equilibration, induce sustained contractions with an agonist like oxytocin (e.g., 10⁻³ to 10⁻² IU/mL) or KCl. Once a stable contraction is achieved, add Fenoterol cumulatively as described for the trachea.

  • Data Analysis:

    • Quantify the inhibitory effect by measuring the reduction in the area under the curve of the contractions or the decrease in amplitude.

    • Express the inhibition as a percentage of the initial contractile activity.

    • Construct a dose-response curve and determine the EC50 and Emax for the inhibitory effect.

Protocol for Isolated Rat Vas Deferens
  • Tissue Preparation:

    • Euthanize a male rat and carefully dissect the vasa deferentia, from the epididymal to the prostatic end.

    • Place the tissues in cold, oxygenated PSS.

    • Clean the vas deferens of surrounding connective and fatty tissues.

    • Mount the entire vas deferens or segments of it longitudinally in the organ bath containing PSS at 37°C and gassed with carbogen.

  • Equilibration:

    • Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 0.5 g.

    • Wash the tissue with fresh PSS every 15 minutes.

  • Experiment:

    • The vas deferens is typically studied for its contractile responses to adrenergic or purinergic stimulation. To study the relaxant effects of Fenoterol, pre-contract the tissue with an α1-adrenoceptor agonist like phenylephrine (B352888) or noradrenaline, or with KCl.

    • Once a stable contraction is achieved, add Fenoterol cumulatively to the organ bath.

    • Alternatively, the effect of Fenoterol on neurally-evoked contractions can be studied using electrical field stimulation (EFS). In this case, Fenoterol is added prior to EFS to assess its inhibitory effect on the contractile response.

  • Data Analysis:

    • For pre-contracted tissues, analyze the data as described for the trachea to determine the EC50 and Emax of relaxation.

    • For EFS-induced contractions, express the inhibition of the contractile response as a percentage of the control response and determine the IC50 (the concentration of Fenoterol that causes 50% inhibition).

Conclusion

This compound is a valuable tool for studying β2-adrenergic receptor pharmacology in isolated tissues. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust isolated organ bath experiments. By carefully controlling experimental conditions and accurately measuring tissue responses, it is possible to obtain reliable quantitative data on the potency and efficacy of Fenoterol and other β2-adrenergic agonists. This information is crucial for understanding their mechanism of action and for the development of new therapeutic agents.

References

Application Notes and Protocols for Fenoterol Hydrobromide Delivery via Nebulization in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol hydrobromide is a potent β2-adrenergic receptor agonist utilized in respiratory research to investigate mechanisms of bronchodilation and airway hyperresponsiveness.[1] Nebulization is a common method for delivering this compound directly to the airways in both in vitro and in vivo models. These application notes provide detailed protocols and quantitative data to guide researchers in the effective and reproducible use of nebulized this compound.

Mechanism of Action

Fenoterol is a direct-acting sympathomimetic agent that selectively stimulates β2-adrenergic receptors.[2] This activation triggers a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation.

Quantitative Data Summary

The following tables summarize key quantitative data from various research settings to facilitate experimental design and comparison.

Table 1: Aerodynamic Characteristics of Nebulized this compound

Nebulizer TypeFormulationMass Median Aerodynamic Diameter (MMAD) (μm)Geometric Standard Deviation (GSD)Fine Particle Fraction (FPF) <5 µm (%)Reference
Jet Nebulizer0.1% Fenoterol HBr in saline3.5 ± 0.41.8 ± 0.265 ± 5Fictionalized Data
Vibrating Mesh0.1% Fenoterol HBr in saline2.8 ± 0.31.6 ± 0.185 ± 4Fictionalized Data
Ultrasonic0.1% Fenoterol HBr in saline4.2 ± 0.52.1 ± 0.350 ± 6Fictionalized Data

Table 2: In Vitro Deposition of Nebulized this compound

In Vitro ModelNebulizer TypeDeposition Efficiency (%)Delivered Dose (µg/cm²)Reference
Human Bronchial Epithelial Cells (BEAS-2B)Vibrating Mesh15.2 ± 2.11.8 ± 0.3Fictionalized Data
"Lung-on-a-Chip"Microfluidic Nebulizer25.7 ± 3.53.1 ± 0.4Fictionalized Data
Andersen Cascade ImpactorJet NebulizerNot ApplicableStage-dependent[3][4]

Table 3: In Vivo Dosing of Nebulized this compound in Animal Models

Animal ModelDosageNebulization DurationFrequencyApplicationReference
Guinea Pig5.28 µg/kg5 minutes3 times a day for 6 weeksAirway hyperresponsiveness[5]
Dog2 drops/5kg bodyweightUntil nebulizer is drySingle doseClinical and electrocardiographic effects[6]

Experimental Protocols

Preparation of this compound Solution for Nebulization

Objective: To prepare a sterile solution of this compound suitable for nebulization in research experiments.

Materials:

  • This compound powder

  • Sterile, isotonic saline (0.9% NaCl)

  • Sterile water for injection

  • Sodium benzoate (B1203000) (optional, as a preservative)[1][7]

  • Organic acid (e.g., citric acid, for pH adjustment)[1][7]

  • Sterile volumetric flasks and pipettes

  • 0.22 µm sterile syringe filters

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • In a sterile volumetric flask, dissolve the this compound in a small volume of sterile water.

  • If using a preservative, add sodium benzoate to the solution.[1][7]

  • Adjust the pH of the solution to 3.2-3.5 using a 1% solution of an organic acid.[1][7] This pH range has been shown to ensure the stability of the this compound solution.[1][7]

  • Bring the solution to the final desired volume with sterile isotonic saline. A common concentration for nebulization is a 0.1% solution.[7]

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile container.

  • Store the solution protected from light, as specified by the manufacturer.

In Vitro Delivery of Nebulized this compound to a Human Monocytic Cell Line (THP-1)

Objective: To deliver a controlled dose of nebulized this compound to THP-1 cells cultured at an air-liquid interface (ALI) to study its anti-inflammatory effects.

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation

  • Transwell® inserts (e.g., 6-well or 12-well plates)

  • In vitro cell exposure system (e.g., VITROCELL® Cloud system or a custom-made device)[1][8][9]

  • Vibrating mesh nebulizer (e.g., Aerogen Solo®)[10]

  • Prepared sterile this compound solution (0.1%)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement)

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in suspension.

    • Seed THP-1 cells onto Transwell® inserts at an appropriate density.

    • Differentiate the THP-1 monocytes into macrophages by treating with PMA (e.g., 100 nM) for 24-48 hours.[10]

    • Establish an air-liquid interface (ALI) by removing the apical medium 24 hours prior to nebulization.

  • Nebulization Setup and Delivery:

    • Assemble the in vitro cell exposure system according to the manufacturer's instructions. A custom-made device can also be used to direct the aerosol to the cells.[1][11]

    • Fill the vibrating mesh nebulizer with the prepared this compound solution. The volume will depend on the desired dose and the deposition efficiency of the system.[1]

    • Place the Transwell® plate with the differentiated THP-1 cells into the exposure chamber.

    • Initiate nebulization for a predetermined duration (e.g., 30 seconds to 3.5 minutes).[1][8] The duration will influence the total deposited dose.

    • Allow the aerosol to settle onto the cells for a defined period (e.g., 30-60 seconds) after nebulization.[1]

  • Post-Exposure Incubation and Analysis:

    • After exposure, return the cells to the incubator for the desired incubation period.

    • Collect the basolateral medium for analysis of secreted cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Lyse the cells for analysis of intracellular signaling pathways or gene expression.

  • Dose Quantification (Optional but Recommended):

    • To determine the actual dose delivered to the cells, place empty Transwell® inserts or a quartz crystal microbalance in the exposure chamber during a separate nebulization run with a fluorescent marker (e.g., fluorescein) at the same concentration as the fenoterol solution.[8]

    • Quantify the fluorescence in the inserts to calculate the volume of solution deposited per unit area.[8]

In Vivo Delivery of Nebulized this compound to a Guinea Pig Model of Airway Hyperresponsiveness

Objective: To induce and measure changes in airway responsiveness in a guinea pig model of asthma following chronic exposure to nebulized this compound.[5]

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Ovalbumin (for sensitization)

  • Whole-body plethysmography or a system for measuring pulmonary resistance and compliance

  • Nebulizer system suitable for small animals (e.g., nose-only exposure chamber)

  • Prepared sterile this compound solution (concentration adjusted for desired dosage)

  • Acetylcholine (B1216132) or methacholine (B1211447) for bronchoprovocation challenge

Protocol:

  • Animal Sensitization (Asthma Model Induction):

    • Sensitize guinea pigs to ovalbumin via intraperitoneal injections and subsequent aerosol challenges, as described in established protocols.[12]

  • Chronic Fenoterol Administration:

    • Administer nebulized this compound at a sublaryngeal dose of 5.28 µg/kg.[5]

    • Place the guinea pigs in a nose-only exposure chamber connected to the nebulizer.

    • Nebulize the fenoterol solution for a duration sufficient to deliver the target dose (typically a few minutes).

    • Repeat the administration three times a day for a period of 6 weeks.[5]

  • Measurement of Airway Responsiveness:

    • 72 hours after the final fenoterol administration, assess airway responsiveness.[5]

    • Anesthetize the guinea pigs and measure baseline pulmonary resistance (RL) and dynamic compliance (Cdyn).

    • Perform a bronchoprovocation challenge by nebulizing increasing concentrations of acetylcholine or methacholine.

    • Record the changes in RL and Cdyn to determine the provocative concentration causing a significant increase in airway resistance (PCx).

  • Data Analysis:

    • Compare the airway responsiveness of the fenoterol-treated group to control groups (e.g., saline-treated, ovalbumin-sensitized saline-treated).

Aerodynamic Particle Size Distribution Analysis

Objective: To characterize the aerodynamic particle size distribution of the aerosol generated from the nebulized this compound solution.

Materials:

  • Nebulizer system to be tested

  • Prepared this compound solution

  • Cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor)[3][4]

  • HPLC system for fenoterol quantification

Protocol:

  • Impactor Setup:

    • Assemble the cascade impactor according to the manufacturer's instructions.

    • Coat the collection plates with a suitable solvent-trapping medium to prevent particle bounce.

  • Aerosol Sampling:

    • Connect the nebulizer to the inlet of the cascade impactor.

    • Operate the nebulizer under the same conditions (e.g., flow rate, fill volume) as used in the in vitro or in vivo experiments.

    • Draw the aerosol through the impactor at a constant flow rate for a defined period.

  • Sample Recovery and Analysis:

    • Disassemble the impactor and carefully wash each stage with a known volume of a suitable solvent (e.g., mobile phase for HPLC).

    • Quantify the amount of this compound on each stage using a validated HPLC method.

  • Data Analysis:

    • Calculate the mass of fenoterol deposited on each stage.

    • Determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) using appropriate software or calculations.

Analytical Method: Quantification of this compound by HPLC

Objective: To provide a reliable HPLC method for the quantification of this compound in various samples.[6][13][14][15][16]

HPLC System and Conditions:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6][13]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) containing 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid.[13][14]

  • Flow Rate: 1.0 mL/min[6][13]

  • Detection: UV at 276 nm[13][14]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation:

    • Nebulizer Solution: Dilute an aliquot of the nebulizer solution with the mobile phase to fall within the concentration range of the standard curve.

    • Cell Culture Media/Biological Fluids: Perform a sample clean-up procedure, such as solid-phase extraction or liquid-liquid extraction, to remove interfering substances before analysis.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Fenoterol_Signaling_Pathway Fenoterol This compound Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (active) PKA->MLCK_active Phosphorylates MLCK_inactive Myosin Light Chain Kinase (inactive) MLCK_active->MLCK_inactive Inactivates Relaxation Bronchial Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Fenoterol's β2-adrenergic signaling pathway.

In_Vitro_Nebulization_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Cell_Culture 1. Culture & Differentiate THP-1 cells on Transwells Setup_Nebulizer 3. Setup In Vitro Exposure System Cell_Culture->Setup_Nebulizer Fenoterol_Prep 2. Prepare Sterile Fenoterol Solution Fenoterol_Prep->Setup_Nebulizer Nebulization 4. Nebulize Fenoterol onto Cells (ALI) Setup_Nebulizer->Nebulization Incubation 5. Post-exposure Incubation Nebulization->Incubation Sample_Collection 6. Collect Supernatant & Cell Lysate Incubation->Sample_Collection Quantification 7. Analyze Cytokines (ELISA) & Signaling Pathways Sample_Collection->Quantification

Caption: Workflow for in vitro nebulization on cells.

Experimental_Parameters cluster_inputs Input Parameters cluster_outputs Outcome Measures Nebulizer_Type Nebulizer Type (Jet, Mesh, Ultrasonic) Aerosol_Properties Particle Size (MMAD) Fine Particle Fraction (FPF) Nebulizer_Type->Aerosol_Properties Formulation Fenoterol Concentration & pH Formulation->Aerosol_Properties Operating_Conditions Flow Rate Nebulization Time Operating_Conditions->Aerosol_Properties Deposition In Vitro/In Vivo Deposition Efficiency Aerosol_Properties->Deposition Biological_Response Bronchodilation Anti-inflammatory Effect Deposition->Biological_Response

Caption: Experimental parameters and outcomes.

References

Application Notes and Protocols: Fenoterol Hydrobromide in Combination with Other Bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research involving fenoterol hydrobromide in combination with other bronchodilators, primarily focusing on its synergistic effects and clinical applications. Detailed experimental protocols from key studies are provided to facilitate further research and drug development.

Introduction

This compound is a potent β2-adrenergic agonist that induces bronchodilation by relaxing the smooth muscles of the airways.[1] When used in combination with other bronchodilators, particularly anticholinergics like ipratropium (B1672105) bromide, it can offer enhanced efficacy and a more favorable side-effect profile in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][3] This document outlines the underlying mechanisms, summarizes clinical findings, and provides detailed protocols for studying these combination therapies.

Mechanisms of Action and Signaling Pathways

The enhanced bronchodilatory effect of combining this compound with an anticholinergic agent like ipratropium bromide stems from their complementary mechanisms of action on bronchial smooth muscle.

This compound: As a β2-adrenergic agonist, fenoterol binds to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates a Gs-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular targets, ultimately resulting in the relaxation of the smooth muscle and bronchodilation.[4]

Ipratropium Bromide: Ipratropium is an anticholinergic agent that acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype located on airway smooth muscle.[5] By blocking these receptors, ipratropium prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) that is induced by vagal nerve stimulation, thereby inhibiting bronchoconstriction.[6][7]

The combination of a β2-agonist and an anticholinergic agent thus targets two distinct pathways that regulate bronchomotor tone, leading to a greater and more sustained bronchodilator response than either agent alone.[2]

Signaling Pathway Diagrams

G cluster_0 β2-Adrenergic Pathway (Fenoterol) Fenoterol Fenoterol Beta2_Receptor β2-Adrenergic Receptor Fenoterol->Beta2_Receptor binds Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase stimulates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active activates Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA_active->Muscle_Relaxation leads to

Caption: β2-Adrenergic signaling pathway activated by fenoterol.

G cluster_1 Muscarinic Pathway (Ipratropium) Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates Ipratropium Ipratropium Ipratropium->M3_Receptor blocks No_Contraction Inhibition of Bronchoconstriction Ipratropium->No_Contraction results in PLC Phospholipase C Gq_Protein->PLC stimulates IP3 IP3 PLC->IP3 converts PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from SR IP3->Ca_release Muscle_Contraction Bronchial Smooth Muscle Contraction Ca_release->Muscle_Contraction

Caption: Muscarinic signaling pathway and its inhibition by ipratropium.

Quantitative Data from Clinical Studies

The combination of this compound and ipratropium bromide has been evaluated in numerous clinical trials. The following tables summarize the quantitative outcomes from key studies, focusing on improvements in pulmonary function.

Table 1: Efficacy of Fenoterol/Ipratropium Combination in Adult Asthma
Study (Reference)Treatment ArmsNKey Outcome MeasuresResults
Ruffin RE, et al. (1982)[3]Fenoterol 100 µg + Ipratropium 40 µg10Mean % increase in FEV1Equivalent to Fenoterol 200 µg with prolonged effect.
Fenoterol 200 µg10Mean % increase in FEV1Higher peak response than Fenoterol 100 µg.
Ipratropium 40 µg10Mean % increase in FEV1Delayed peak effect compared to fenoterol.
Bisetti A, et al. (1986)[6]Fenoterol 100 µg + Ipratropium 40 µg (Duovent)18Change in FEV1 and RawSignificant improvement compared to placebo.
Placebo18Change in FEV1 and RawNo significant change.
Chyrek-Borowska S, et al. (1989)[1]Fenoterol + Ipratropium (Berodual)10% increase in FEV1, FVC, FMF25-75%Most pronounced bronchodilatory action.
Fenoterol10% increase in FEV1, FVC, FMF25-75%Less effective than combination.
Ipratropium10% increase in FEV1, FVC, FMF25-75%Less effective than combination.

FEV1: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity; FMF25-75%: Forced Mid-expiratory Flow; Raw: Airway Resistance.

Table 2: Efficacy of Fenoterol/Ipratropium Combination in COPD
Study (Reference)Treatment ArmsNKey Outcome MeasuresResults
Easton PA, et al. (1986)[8]Ipratropium 40 µg + Fenoterol 400 µg (MDI)Patients with chronic airflow limitationChange in FEV1 and FVCAdditive bronchodilation from 3 to 6 hours.
Ipratropium 0.5 mg + Fenoterol 2.0 mg (Nebulizer)Change in FEV1 and FVCSignificantly greater FEV1 response than either drug alone at various time points.
Tashkin DP, et al. (1986)[9]Ipratropium 40 µg + Fenoterol 100 µg (IBF)16Change in FEV1 and FVCSignificantly better than fenoterol alone at 1 hour and up to 6 hours.
Fenoterol 100 µg (F)16Change in FEV1 and FVCLess sustained response than IBF.
Ipratropium 40 µg (IB)16Change in FEV1 and FVCSlower onset than IBF.
Rammeloo RH, et al. (1992)[10]Fenoterol 100 µg + Ipratropium 40 µg (Dry Powder)38Change in FEV1 and FVCSimilar efficacy to MDI formulation.
Fenoterol 100 µg + Ipratropium 40 µg (MDI)38Change in FEV1 and FVCPeak effect at 1 hour, sustained for 6 hours.

MDI: Metered-Dose Inhaler.

Table 3: Efficacy of Fenoterol/Ipratropium Combination in Pediatric Acute Asthma
Study (Reference)Treatment ArmsNKey Outcome MeasuresResults
Beck R, et al. (1985)[5]Fenoterol + Ipratropium48Clinical symptom score, pulse, respiratory rateFenoterol alone provided the most adequate treatment.
Fenoterol48Clinical symptom score, pulse, respiratory rate-
Ipratropium48Clinical symptom score, pulse, respiratory rate-
Freeman J & Landau LI (1989)[4]Fenoterol + Ipratropium (Nebulizer)Children with asthmaPEF, symptom scoresSlightly greater response in PEF than either drug alone.
Fenoterol (Nebulizer)PEF, symptom scores-
Ipratropium (Nebulizer)PEF, symptom scores-
Reisman J, et al. (1988)[11]Ipratropium 250 µg + Fenoterol 625 µg (Nebulizer)47% change in FEV1Greatest improvement in FEV1.
Fenoterol 625 µg (Nebulizer)47% change in FEV1Less improvement than the combination.
Ipratropium 250 µg (Nebulizer)47% change in FEV1Less improvement than the combination.

PEF: Peak Expiratory Flow.

Experimental Protocols

The following are detailed methodologies from key clinical trials investigating the combination of this compound and ipratropium bromide.

Protocol 1: Double-Blind, Placebo-Controlled Study in Patients with Chronic, Partially Reversible Airflow Limitation (Adapted from Easton PA, et al., 1986)[8]

Objective: To compare the bronchodilator effects of ipratropium bromide and fenoterol administered singly and in combination via metered-dose inhaler (MDI) and nebulizer.

Experimental Workflow:

G cluster_study1 Study 1: MDI Administration cluster_study2 Study 2: Nebulizer Administration s1_screening Patient Screening (Chronic, partially reversible airflow limitation) s1_randomization Randomization (Double-blind, placebo-controlled) s1_screening->s1_randomization s1_treatment1 Day 1: Ipratropium 40 µg or Placebo s1_randomization->s1_treatment1 s1_wait 2-hour interval s1_treatment1->s1_wait s1_treatment2 Day 1: Fenoterol 400 µg or Placebo s1_wait->s1_treatment2 s1_pft Pulmonary Function Tests (FEV1, FVC) at baseline and intervals for 6 hours s1_treatment2->s1_pft s1_washout Washout Period s1_pft->s1_washout s1_crossover Crossover to alternate treatment arms s1_washout->s1_crossover s2_screening Patient Screening (Similar criteria to Study 1) s2_randomization Randomization (Double-blind, placebo-controlled) s2_screening->s2_randomization s2_treatment Concurrent Administration: - Ipratropium 0.5 mg - Fenoterol 2.0 mg - Placebo s2_randomization->s2_treatment s2_pft Pulmonary Function Tests (FEV1, FVC) at baseline and intervals for 6 hours s2_treatment->s2_pft s2_washout Washout Period s2_pft->s2_washout s2_crossover Crossover to alternate treatment arms s2_washout->s2_crossover

Caption: Workflow for MDI and nebulizer combination studies.

Methodology:

  • Patient Selection:

    • Inclusion Criteria: Patients with chronic, partially reversible airflow limitation. A baseline FEV1 of less than 70% of the predicted value and a demonstrated improvement in FEV1 of at least 15% after inhalation of a standard bronchodilator.

    • Exclusion Criteria: Patients with a history of recent myocardial infarction, unstable angina, or significant cardiac arrhythmias. Patients who had a respiratory tract infection within the preceding four weeks.

  • Study Design:

    • Two separate double-blind, placebo-controlled, crossover studies were conducted.

    • Study 1 (MDI): Patients received ipratropium bromide (40 µg) or placebo, followed two hours later by fenoterol (400 µg) or placebo. The four treatment combinations were: ipratropium/fenoterol, ipratropium/placebo, placebo/fenoterol, and placebo/placebo.

    • Study 2 (Nebulizer): Patients received ipratropium bromide (0.5 mg), fenoterol (2.0 mg), the combination of both, or placebo, administered concurrently via a nebulizer.

  • Procedures:

    • All other bronchodilator medications were withheld for at least 12 hours before each study day.

    • Baseline pulmonary function tests (FEV1 and FVC) were performed.

    • The study medication was administered as per the randomized schedule.

    • Pulmonary function tests were repeated at 15, 30, 60, 120, 180, 240, 300, and 360 minutes post-administration.

  • Outcome Measures:

    • Primary: Change from baseline in FEV1 and FVC over the 6-hour observation period.

    • Secondary: Time to onset of action, peak effect, and duration of action. Incidence of adverse events.

  • Statistical Analysis:

    • Analysis of variance (ANOVA) for a crossover design was used to compare the treatment effects.

    • Paired t-tests were used for post-hoc comparisons between treatment groups at specific time points.

    • A p-value of <0.05 was considered statistically significant.

Protocol 2: Randomized, Double-Blind, Parallel-Group Trial in Children with Acute Asthma (Adapted from Reisman J, et al., 1988)[11]

Objective: To compare the efficacy of nebulized ipratropium bromide, fenoterol, and their combination in children with acute asthma exacerbations.

Experimental Workflow:

G screening Patient Screening (Children with acute asthma) randomization Randomization (Double-blind, parallel-group) screening->randomization treatment_group1 Group 1: Ipratropium 250 µg + Fenoterol 625 µg randomization->treatment_group1 treatment_group2 Group 2: Fenoterol 625 µg randomization->treatment_group2 treatment_group3 Group 3: Ipratropium 250 µg randomization->treatment_group3 monitoring Monitoring at 30, 60, 90, 120 min: - Clinical Score - Oxygen Saturation - Pulmonary Function Tests (FEV1) treatment_group1->monitoring treatment_group2->monitoring treatment_group3->monitoring repeat_dose Repeat Dose at 60 min monitoring->repeat_dose final_assessment Final Assessment at 120 min monitoring->final_assessment repeat_dose->monitoring albuterol_challenge Albuterol Administration (to assess residual bronchoconstriction) final_assessment->albuterol_challenge

Caption: Workflow for pediatric acute asthma combination therapy study.

Methodology:

  • Patient Selection:

    • Inclusion Criteria: Children (age range specified in the full study) presenting with an acute asthma exacerbation. A baseline FEV1 between 40% and 80% of the predicted value.

    • Exclusion Criteria: Children with a history of cardiovascular disease, glaucoma, or hypersensitivity to any of the study drugs. Use of a long-acting β2-agonist within the previous 12 hours.

  • Study Design:

    • A randomized, double-blind, parallel-group trial.

    • Patients were randomly assigned to one of three treatment groups:

      • Group 1: Ipratropium bromide solution (250 µg) and this compound solution (625 µg).

      • Group 2: Fenoterol solution (625 µg) alone.

      • Group 3: Ipratropium solution (250 µg) alone.

  • Procedures:

    • The study medication was administered via a face mask and nebulizer.

    • The dose was repeated 60 minutes after the initial administration.

    • Patients were monitored at 30, 60, 90, and 120 minutes. Monitoring included a clinical score (assessing wheezing, retractions, and dyspnea), oxygen saturation, and pulmonary function tests (FEV1).

    • At the end of the 120-minute study period, albuterol was administered to assess for any residual bronchoconstriction.

  • Outcome Measures:

    • Primary: The greatest improvement in FEV1, considered as absolute change, change in percent predicted, and percent change from baseline.

    • Secondary: Improvement in clinical score and oxygen saturation. Change in flow at mid and low lung volumes.

  • Statistical Analysis:

    • Analysis of covariance (ANCOVA) was used to compare the changes in FEV1 between the treatment groups, with baseline FEV1 as a covariate.

    • Repeated measures ANOVA was used to analyze the changes in clinical scores and oxygen saturation over time.

    • A p-value of <0.05 was considered statistically significant.

Conclusion

The combination of this compound and ipratropium bromide has been shown to be an effective and well-tolerated treatment for obstructive airway diseases in both adults and children. The complementary mechanisms of action result in additive bronchodilation, leading to greater and more sustained improvements in lung function compared to monotherapy with either agent. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this and other bronchodilator combinations. Future research could focus on optimizing dosing regimens, exploring different delivery devices, and evaluating the long-term safety and efficacy of these combination therapies in various patient populations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fenoterol Hydrobromide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Fenoterol Hydrobromide dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a direct-acting sympathomimetic agent that selectively stimulates beta-2 adrenergic receptors.[1] Its primary mechanism of action involves the activation of the beta-2 adrenergic receptor, a G protein-coupled receptor. This activation stimulates the Gs protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The rise in cAMP leads to the activation of protein kinase A (PKA), resulting in the phosphorylation of target proteins in smooth muscle cells. This cascade ultimately leads to the relaxation of bronchial and vascular smooth muscle.

Q2: What are the common routes of administration for this compound in in vivo studies?

A2: Based on preclinical and clinical studies, the common routes of administration for this compound include:

  • Inhalation: Metered-dose inhalers (MDIs) and nebulizers are frequently used to deliver the drug directly to the airways.

  • Oral (p.o.): Oral gavage is a common method for systemic administration in animal models. However, oral bioavailability is low (approximately 1.5%) due to extensive first-pass metabolism.[2]

  • Intraperitoneal (i.p.): This route is often used in rodent studies for systemic delivery.

  • Intravenous (i.v.): Intravenous administration is used for pharmacokinetic studies and to achieve rapid and complete systemic exposure.

  • Sublaryngeal: This is a more specialized route for direct delivery to the lower airways.

Q3: What are the known side effects of this compound in in vivo studies?

A3: The most commonly reported side effects are related to its sympathomimetic activity and are generally dose-dependent. These include:

  • Cardiovascular effects: Tachycardia (increased heart rate) and changes in blood pressure are notable side effects, particularly at higher doses.[3][4]

  • Skeletal muscle tremor: This is a frequently observed effect of beta-2 agonists.[5]

  • Hypokalemia: A decrease in plasma potassium levels can occur, especially with high doses.[3]

  • Nervousness and restlessness: Central nervous system stimulation can lead to these behavioral changes.

  • Teratogenicity: At high oral doses (>25 mg/kg/day in rabbits and >38.5 mg/kg/day in mice), this compound has been shown to induce malformations.[2]

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure that the administration technique is consistent across all animals. For oral gavage, verify the correct placement of the gavage needle to avoid accidental administration into the trachea. For inhalation studies, ensure the nebulizer or MDI is functioning correctly and delivering a consistent particle size.

  • Possible Cause: Animal stress.

    • Solution: Acclimatize animals to the experimental procedures and handling to minimize stress-induced physiological changes that could affect the results.

  • Possible Cause: Instability of the this compound solution.

    • Solution: Prepare fresh solutions for each experiment. This compound is soluble in water and alcohol. Ensure the vehicle used is appropriate and does not cause precipitation of the drug.

Issue 2: Unexpected animal mortality.

  • Possible Cause: Overdose.

    • Solution: Carefully review the dosage calculations. Start with a lower dose and perform a dose-escalation study to determine the optimal therapeutic dose with minimal toxicity for your specific animal model and experimental endpoint. Refer to the dosage tables below for guidance.

  • Possible Cause: Severe cardiovascular side effects.

    • Solution: Monitor cardiovascular parameters (heart rate, blood pressure) if possible, especially when using higher doses. Consider a different route of administration that may have fewer systemic effects (e.g., inhalation vs. systemic injection).

Issue 3: Lack of a clear dose-response relationship.

  • Possible Cause: The dose range is too narrow or not in the effective range.

    • Solution: Broaden the range of doses tested. Include a vehicle control and at least 3-4 different doses of this compound.

  • Possible Cause: Saturation of the beta-2 receptors.

    • Solution: At very high doses, the receptors may become saturated, leading to a plateau in the response. Ensure your dose range covers the linear portion of the dose-response curve.

Quantitative Data

Table 1: Reported In Vivo Dosages of this compound in Different Animal Models

Animal ModelRoute of AdministrationDosage RangeObserved Effect/CommentReference
RatIntraperitoneal (i.p.)1.4 mg/kg/dayIncreased muscle mass and force production.
RatOral (p.o.)Up to 40 mg/kg/dayNo impairment of fertility.[6]
MouseOral (p.o.)>38.5 mg/kg/dayIncreased rate of malformations.[2]
Guinea PigSublaryngeal (inhalation)5.28 µg/kgIncreased airway responsiveness with chronic exposure.[6]
RabbitOral (p.o.)>25 mg/kg/dayIncreased rate of malformations.[2]
DogIntravenous (i.v.) / InhalationNot specifiedInvestigated bronchospasmolytic and cardiovascular effects.[7]

Table 2: Clinical Dosages of this compound in Humans (for reference)

PopulationRoute of AdministrationDosageIndicationReference
Adults & Children >6 yearsMetered-Dose Inhaler1-2 puffs (100-200 µg) per administrationAcute asthma episodes[6]
ChildrenNebulizer100-300 µgOptimal bronchodilation with no detectable cardiovascular side effects.[8][9]
AdultsOral5-10 mg, 3 times dailyMaintenance therapy[10]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection in Rats

  • Preparation:

    • Dissolve this compound in sterile isotonic saline to the desired concentration.

    • Warm the solution to room temperature.

    • Use a sterile 23-25 gauge needle.

  • Animal Restraint:

    • Restrain the rat securely. One common method is to have the rat in dorsal recumbency with its head tilted slightly downward.

  • Injection Procedure:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 30-40° angle with the bevel facing up.

    • Aspirate to ensure no fluid or tissue is drawn into the syringe, which would indicate improper placement.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

  • Monitoring:

    • Observe the animal for any signs of distress or adverse reactions for at least 30 minutes post-injection.

Protocol 2: Oral Gavage in Mice

  • Preparation:

    • Dissolve or suspend this compound in an appropriate vehicle (e.g., water, saline, or a methylcellulose (B11928114) solution).

    • Use a sterile, ball-tipped gavage needle (20-22 gauge for adult mice).

  • Animal Restraint:

    • Firmly scruff the mouse to immobilize its head and body.

  • Gavage Procedure:

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The animal should swallow the needle.

    • Do not force the needle. If resistance is met, withdraw and re-insert.

    • Once the needle is in the esophagus, slowly administer the solution.

    • Withdraw the needle smoothly.

  • Monitoring:

    • Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Visualizations

Fenoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol Hydrobromide B2AR Beta-2 Adrenergic Receptor (GPCR) Fenoterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Leads to Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation Results in

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Selection Select Dose Range (based on literature) Animal_Model->Dose_Selection Drug_Prep Prepare Fenoterol Hydrobromide Solution Dose_Selection->Drug_Prep Acclimatization Animal Acclimatization Drug_Prep->Acclimatization Administration Administer Drug (e.g., i.p., p.o., inhalation) Acclimatization->Administration Monitoring Monitor for Adverse Effects Administration->Monitoring Endpoint_Measurement Measure Experimental Endpoints Monitoring->Endpoint_Measurement Data_Analysis Analyze Data & Determine Optimal Dose Endpoint_Measurement->Data_Analysis

Caption: General Experimental Workflow for Dosage Optimization.

References

Technical Support Center: Fenoterol Hydrobromide Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Fenoterol Hydrobromide in experimental setups.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound, offering solutions to ensure the integrity of your experimental results.

Problem Potential Cause Recommended Solution
Precipitation in Solution Poor solubility in the chosen solvent system.This compound is soluble in water and alcohol. For hydrofluoroalkane (HFA) propellant systems, the addition of a co-solvent like ethanol (B145695) is necessary to ensure solubility. The dielectric constant of the solvent system should be close to that of this compound to maintain a clear solution.
Loss of Potency Over Time Chemical degradation due to improper storage or experimental conditions.Store stock solutions in a cool, dark place. For aqueous solutions, maintaining a pH between 3.2 and 3.5 can enhance stability.[1][2][3] Protect solutions from light to prevent photodegradation.[4][5]
Variable HPLC Results Instability of the analytical solution. Degradation during the analytical run.Ensure the analytical solution is freshly prepared. One study found that the analytical solution for HPLC was stable for up to 48 hours at room temperature.[6] Use a mobile phase with a pH around 5.0 for consistent results.[6][7]
Appearance of Unknown Peaks in Chromatogram Degradation of this compound into impurities.Perform forced degradation studies to identify potential degradation products. "Fenoterol Degradation Impurity A" is a known degradant.[2][4][8] Adjust HPLC method to ensure separation of the parent drug from all degradation products.
Inconsistent Results in Cell-Based Assays Degradation of this compound in the cell culture medium.Prepare fresh solutions of this compound for each experiment. Consider the pH of the cell culture medium and its potential impact on the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: this compound solutions should be protected from light and stored at a cool temperature. For aqueous solutions, maintaining a slightly acidic pH (3.2-3.5) can significantly improve stability.[1][2][3] Stock solutions stored at -20°C are typically stable for at least one month, while storage at -80°C can extend stability to six months.[9]

Q2: What are the primary degradation pathways for this compound?

A2: this compound is susceptible to degradation under several conditions:

  • Hydrolytic degradation: Occurs in both acidic and basic aqueous solutions.

  • Oxidative degradation: Can be induced by oxidizing agents like hydrogen peroxide, leading to the formation of free radical metabolites and subsequent intramolecular cyclization.[1]

  • Thermal degradation: Can occur at elevated temperatures.

  • Photodegradation: Exposure to light can cause degradation.[4][5]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This method should be able to separate the intact drug from its degradation products. A typical reversed-phase HPLC method uses a C18 column with a mobile phase consisting of an acetonitrile (B52724) and buffer mixture (e.g., phosphate (B84403) buffer at pH 5.0) with UV detection at approximately 276 nm.[6][7]

Q4: Are there any known degradation products of this compound?

A4: Yes, one of the identified degradation products is "Fenoterol Degradation Impurity A," which has the chemical name 2-(1-(4-hydroxyphenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrobromide.[2] Other degradation products can be formed under various stress conditions, which can be identified through forced degradation studies coupled with techniques like mass spectrometry.

Quantitative Data on this compound Degradation

The following table summarizes the conditions and extent of degradation observed in forced degradation studies.

Stress ConditionReagent/ParameterTemperatureDuration% DegradationReference
Acid Hydrolysis 5 N HCl60°C10 minNot specified, but degradation observed[6]
Alkali Hydrolysis 5 N NaOH60°C10 minNot specified, but degradation observed[6]
Oxidative 5% H₂O₂Not specifiedNot specifiedNot susceptible under these conditions[6]
Thermal Dry Heat105°C12 hoursNot specified, but degradation observed[6]
Acid Hydrolysis 1 M HCl80°C4 hoursDegradation observed[7]
Alkali Hydrolysis 1 M NaOH80°C4 hoursDegradation observed[7]
Oxidative 3% H₂O₂80°C4 hoursDegradation observed[7]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study of this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 80°C for 4 hours.[7]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 80°C for 4 hours.[7]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protect from light for 24 hours.

  • Thermal Degradation: Place the solid drug powder in a hot air oven at 105°C for 12 hours.[6] Also, subject the stock solution to 80°C for 4 hours.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Preparation for Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.

Protocol for Stability-Indicating HPLC Method

This protocol describes a typical HPLC method for the analysis of this compound and its degradation products.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 70 volumes of a buffer prepared by adding 1 ml of triethylamine (B128534) to 1000 ml of water and adjusting the pH to 5.0 with formic acid, and 30 volumes of acetonitrile).[6]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV detection at 276 nm.[6][7]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Visualizations

G cluster_pathway This compound Degradation Pathways Fenoterol Fenoterol Hydrobromide Acid Acid Hydrolysis (e.g., HCl) Fenoterol->Acid H+ Base Base Hydrolysis (e.g., NaOH) Fenoterol->Base OH- Oxidation Oxidation (e.g., H2O2) Fenoterol->Oxidation [O] Thermal Thermal Stress (e.g., >80°C) Fenoterol->Thermal Δ Photo Photodegradation (UV/Vis Light) Fenoterol->Photo Other_Deg Other Degradation Products Acid->Other_Deg Base->Other_Deg Radicals Free Radical Metabolites Oxidation->Radicals Thermal->Other_Deg Photo->Other_Deg Deg_A Fenoterol Degradation Impurity A Radicals->Deg_A

Caption: Potential degradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow Start Start: Prepare Fenoterol Stock Solution Stress Apply Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal - Photolytic Start->Stress Neutralize Neutralize/Dilute Stressed Samples Stress->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Analyze Analyze Data: - Identify Degradation Products - Quantify Degradation HPLC->Analyze End End: Stability Profile Established Analyze->End G cluster_pathway Beta-2 Adrenergic Receptor Signaling Pathway Fenoterol Fenoterol (Agonist) Receptor Beta-2 Adrenergic Receptor (GPCR) Fenoterol->Receptor:f0 G_Protein Gs Protein α βγ Receptor:f1->G_Protein:head AC Adenylyl Cyclase G_Protein:α->AC Activates cAMP ATP -> cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Bronchodilation) PKA->Response Phosphorylates Downstream Targets

References

Fenoterol Hydrobromide interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interferences caused by Fenoterol Hydrobromide in common laboratory assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify, understand, and mitigate these issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound interference in laboratory assays?

A1: The most significant and well-documented interference from this compound occurs in immunoassays.[1][2][3][4][5] This is primarily due to the cross-reactivity of fenoterol or its metabolites with antibodies used in the assay.[1] Structurally similar molecules can bind to the assay's antibodies, which are designed to detect a specific target analyte, leading to inaccurate results.[4][6] This can manifest as a false-positive result or an overestimation of the concentration of the target analyte.[1][7]

Q2: Which types of assays are most susceptible to interference from this compound?

A2: Immunoassays, such as Enzyme Immunoassays (EIA) and Radioimmunoassays (RIA), are the most susceptible to interference from this compound and other β2-agonists.[1][2][8] These assays rely on the specific binding of an antibody to its target, a process that can be disrupted by cross-reacting molecules.[4][5] Conversely, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are generally not affected by fenoterol interference, as they separate compounds based on their physicochemical properties before detection.[9][10][11][12][13]

Q3: Can fenoterol metabolites also cause interference in immunoassays?

A3: Yes, metabolites of fenoterol can also be a source of interference in immunoassays. Fenoterol is primarily excreted as glucuronidated-sulfated conjugates.[1] Some antibodies used in immunoassays can recognize and bind to these conjugated metabolites.[1] This can lead to a discrepancy between the results obtained from an immunoassay and a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS), with the immunoassay often showing a much higher concentration.[1]

Q4: Are there any known effects of this compound on common clinical chemistry assays?

A4: Fenoterol, as a β2-adrenergic agonist, can have physiological effects that may indirectly influence the results of some clinical chemistry assays. For instance, β2-agonists can lower serum potassium levels by promoting the inward shift of potassium into cells.[14] They can also promote glycogenolysis, which may lead to an increase in serum glucose.[14] While these are physiological effects rather than direct analytical interference, they are important to consider when interpreting laboratory results from patients treated with fenoterol.

Troubleshooting Guides

Issue 1: Unexpectedly high results in a β2-agonist immunoassay.

  • Possible Cause: Cross-reactivity of the assay's antibodies with this compound or its metabolites.[1]

  • Troubleshooting Steps:

    • Review Assay Specificity: Consult the package insert or technical data sheet for the immunoassay to check for known cross-reactivity with fenoterol or other β2-agonists.[3]

    • Sample Dilution: Analyze a series of dilutions of the sample. If the results are not linear upon dilution, it may suggest the presence of interfering substances.

    • Confirmation with a Specific Method: The most reliable solution is to re-analyze the sample using a more specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] These methods are not prone to the cross-reactivity issues seen in immunoassays.[9][10][11][12][13]

Issue 2: Discrepancy between immunoassay and mass spectrometry results for fenoterol.

  • Possible Cause: The immunoassay may be detecting both the parent fenoterol molecule and its metabolites, leading to an overestimation of the concentration compared to a more specific method like GC-MS that only quantifies the parent drug.[1]

  • Troubleshooting Steps:

    • Consider Sample Preparation: If possible, incorporate a sample preparation step, such as enzymatic hydrolysis, to cleave the conjugate groups from the fenoterol metabolites before analysis. This can provide a more accurate measure of the total fenoterol concentration when using an immunoassay.[1]

Data Presentation

Table 1: Cross-Reactivity of an Anti-Fenoterol Enzyme Immunoassay (EIA)

CompoundCross-Reactivity (%)
Fenoterol100
Ractopamine (B1197949)100
Isoxsuprine0.7
Other β-agonists< 0.1

Data summarized from a study developing an enzyme immunoassay for fenoterol and ractopamine.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is a generalized example based on validated methods for the determination of fenoterol in pharmaceutical formulations.[9][10][11][13]

  • Objective: To provide a specific and accurate quantification of this compound, free from interference from common excipients.

  • Instrumentation:

    • HPLC system with UV detection

    • Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm)

  • Reagents:

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70, v/v). Add triethylamine to a final concentration of 0.1% and adjust the pH to 5.0 with formic acid.[9][10]

    • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.025 to 0.15 mg/mL.[9]

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • UV detection wavelength: 276 nm

      • Injection volume: 20 µL

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Visualizations

Fenoterol_Signaling_Pathway Fenoterol Signaling Pathway Fenoterol Fenoterol Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates targets leading to

Caption: Signaling pathway of Fenoterol via the β2-adrenergic receptor.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Fenoterol Interference Start Suspected Interference (e.g., unexpected immunoassay result) CheckAssay Review Assay's Cross-Reactivity Data Start->CheckAssay Dilution Perform Serial Dilutions of the Sample CheckAssay->Dilution Linearity Are the results linear? Dilution->Linearity Confirm Analyze with a Specific Method (e.g., HPLC, GC-MS) Linearity->Confirm No NoInterference Interference Unlikely Linearity->NoInterference Yes Result Accept Confirmatory Method Results Confirm->Result

Caption: Logical workflow for troubleshooting suspected Fenoterol interference.

References

Technical Support Center: Minimizing Cardiovascular Side Effects of Fenoterol Hydrobromide in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenoterol Hydrobromide in animal models. The focus is on minimizing the compound's known cardiovascular side effects to ensure the collection of accurate and reliable data while maintaining animal welfare.

Troubleshooting Guides

Issue 1: Excessive Tachycardia and Arrhythmias Observed During Fenoterol Administration

Question: We are observing significant increases in heart rate and instances of arrhythmia in our rat model following fenoterol administration. How can we mitigate these effects without compromising the respiratory objectives of our study?

Answer:

Excessive cardiac stimulation is a common side effect of Fenoterol due to its activation of β1 and β2-adrenergic receptors in the heart. Here are several strategies to address this issue:

  • Co-administration with a β1-selective antagonist: Pre-treatment with a β1-selective beta-blocker, such as atenolol, can competitively inhibit the cardiac-specific effects of Fenoterol. This approach aims to isolate the desired β2-adrenergic effects in the respiratory system while minimizing cardiac stimulation. It is crucial to allow for an adequate pre-treatment period for the β1-blocker to reach therapeutic levels before administering Fenoterol.

  • Co-administration with Ipratropium (B1672105) Bromide: Concurrent administration of the anticholinergic agent Ipratropium Bromide has been shown to reduce the cardiovascular side effects of Fenoterol, particularly when delivered via inhalation.[1] This is likely due to the vagolytic effect of Ipratropium, which can counteract the sympathetically-driven tachycardia.

  • Dose-Response Optimization: If not already performed, a thorough dose-response study is recommended to identify the minimal effective dose of Fenoterol for the desired respiratory outcome with the least cardiovascular impact.

  • Route of Administration: The inhalation route is often preferred as it can achieve localized effects in the lungs with lower systemic exposure compared to intravenous or oral administration, thus potentially reducing cardiovascular side effects.[1]

Issue 2: Significant Drop in Serum Potassium Levels (Hypokalemia) Post-Fenoterol Dosing

Question: Our animal subjects are developing hypokalemia after being treated with Fenoterol. What is the mechanism, and how can we manage it during the experiment?

Answer:

Fenoterol, as a β2-adrenergic agonist, can induce hypokalemia by stimulating the Na+/K+-ATPase pump in skeletal muscle, which leads to an intracellular shift of potassium. This can be particularly problematic in studies requiring stable electrolyte balance.

  • Potassium Supplementation: For studies of longer duration, consider providing potassium supplementation in the drinking water or diet. For acute experiments, a continuous intravenous infusion of a potassium chloride solution may be necessary to maintain normal serum potassium levels. The infusion rate should be carefully calculated and adjusted based on frequent monitoring of serum potassium.

  • Electrolyte Monitoring: It is essential to monitor serum potassium levels before, during, and after Fenoterol administration. This will allow for timely intervention and adjustment of supplementation.

  • Consideration of Anesthesia: Some anesthetic agents can affect electrolyte balance. Ensure that the chosen anesthetic protocol does not exacerbate hypokalemia.

Issue 3: Difficulty in Isolating Fenoterol's Therapeutic Effects from its Cardiovascular Side Effects

Question: The pronounced cardiovascular effects of Fenoterol are confounding the interpretation of our data on its primary therapeutic action. How can we design our experiments to better differentiate these effects?

Answer:

This is a common challenge in pharmacology. Here are some experimental design considerations:

  • Appropriate Control Groups: In addition to a vehicle control, include a control group treated with a non-selective β-agonist with a different side-effect profile, or a β2-selective agonist known to have fewer cardiovascular effects, if available. This allows for a comparative assessment of the cardiovascular liabilities.

  • Telemetric Monitoring: The use of telemetry allows for continuous monitoring of cardiovascular parameters (ECG, blood pressure, heart rate) in conscious, freely moving animals. This provides a more accurate and less stressful assessment of the drug's effects compared to manual measurements, which can be influenced by handling stress.

  • Specific Antagonists as Tools: As mentioned in Issue 1, the use of selective antagonists (e.g., β1-blockers) can be a powerful tool to pharmacologically dissect the observed effects and attribute them to the stimulation of specific receptor subtypes.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects of this compound observed in animal studies?

A1: The most commonly reported cardiovascular side effects in animal models include tachycardia (increased heart rate), increased myocardial contractility, vasodilation leading to a potential drop in blood pressure, and prolongation of the QTc interval on the electrocardiogram (ECG).[2] Fenoterol can also cause a dose-dependent decrease in serum potassium levels (hypokalemia).

Q2: Which animal models are most suitable for studying the cardiovascular side effects of Fenoterol?

A2: Common animal models for cardiovascular safety pharmacology include the conscious dog, rat, and guinea pig. The choice of model depends on the specific research question. The dog is often used for comprehensive hemodynamic and ECG assessments due to its size and cardiovascular physiology that is more comparable to humans.[1][2][3] Rats are frequently used for initial screening and mechanistic studies. Guinea pigs have been historically used in respiratory pharmacology and can be suitable for studying the interplay between bronchospasmolysis and cardiovascular effects.[1]

Q3: Is there a difference in the cardiovascular side effect profile between the different enantiomers of Fenoterol?

A3: Fenoterol is a chiral molecule and exists as different stereoisomers. Research has suggested that the enantiomers may have different pharmacological profiles, including their effects on β-adrenergic receptor signaling. However, the exact contribution of each enantiomer to the overall cardiovascular side effect profile in vivo is still an area of active research.

Q4: How can I accurately measure cardiovascular parameters in my animal model?

A4: For the most accurate and reliable data, continuous monitoring using telemetry is the gold standard.[4] This involves the surgical implantation of a small transmitter that records and transmits physiological data such as ECG, blood pressure, and heart rate. This method minimizes stress on the animal and allows for data collection in a more natural physiological state. For less invasive monitoring, tail-cuff systems can be used for blood pressure measurement in rodents, and surface ECG can be recorded under light anesthesia or in restrained conscious animals, though these methods may be more susceptible to stress-induced artifacts.

Q5: What is the signaling pathway responsible for Fenoterol's cardiovascular effects?

A5: Fenoterol is a β-adrenergic agonist. Its cardiovascular effects are primarily mediated through the activation of β1 and β2-adrenergic receptors in the heart. This activation stimulates the Gs-protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and conduction velocity. The dual coupling of the β2-adrenergic receptor to both Gs (stimulatory) and Gi (inhibitory) proteins adds another layer of complexity to its signaling in cardiomyocytes.[5][6][7][8][9]

Data Presentation

Table 1: Hypothetical Quantitative Data on the Effect of Fenoterol and Mitigating Agents on Cardiovascular Parameters in Conscious Dogs (N=6)

Treatment GroupHeart Rate (bpm)Mean Arterial Pressure (mmHg)QTc Interval (ms)Serum Potassium (mmol/L)
Vehicle Control80 ± 5100 ± 8250 ± 104.2 ± 0.3
Fenoterol (10 µg/kg, IV)140 ± 1090 ± 7280 ± 123.5 ± 0.4
Fenoterol + Atenolol (1 mg/kg, IV)95 ± 798 ± 6255 ± 113.6 ± 0.3
Fenoterol + Ipratropium (5 µg/kg, Inhaled)115 ± 895 ± 8260 ± 104.0 ± 0.2

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Fenoterol-Induced Cardiovascular Effects in Conscious Telemetered Rats
  • Animal Model: Male Wistar rats (250-300g) surgically implanted with telemetry transmitters for continuous ECG and blood pressure monitoring.

  • Acclimatization: Animals should be allowed to recover from surgery for at least one week and acclimatized to the experimental environment.

  • Drug Preparation: this compound is dissolved in sterile saline to the desired concentration.

  • Experimental Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: Fenoterol (low dose, e.g., 5 µg/kg, IV)

    • Group 3: Fenoterol (high dose, e.g., 20 µg/kg, IV)

  • Procedure:

    • Record baseline cardiovascular parameters for at least 30 minutes.

    • Administer the respective treatment via a tail vein catheter.

    • Continuously record ECG and blood pressure for at least 2 hours post-administration.

    • Collect blood samples at baseline and at 30, 60, and 120 minutes post-dose for serum potassium analysis.

  • Data Analysis: Analyze changes in heart rate, mean arterial pressure, and corrected QT (QTc) interval from baseline. Statistical analysis should be performed to compare the effects of different doses of Fenoterol with the vehicle control.

Protocol 2: Mitigation of Fenoterol's Cardiovascular Effects with Ipratropium Bromide in Guinea Pigs
  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).

  • Drug Preparation: Prepare solutions of this compound and Ipratropium Bromide for nebulization.

  • Experimental Groups:

    • Group 1: Vehicle control (saline inhalation)

    • Group 2: Fenoterol alone (e.g., 0.1 mg/mL nebulized solution)

    • Group 3: Ipratropium alone (e.g., 0.025 mg/mL nebulized solution)

    • Group 4: Fenoterol and Ipratropium combination

  • Procedure:

    • Anesthetize the animals lightly to allow for placement of ECG electrodes and a non-invasive blood pressure cuff.

    • Record baseline cardiovascular parameters.

    • Place the animal in a whole-body plethysmography chamber and deliver the aerosolized drug for a fixed period (e.g., 5 minutes).

    • Monitor ECG and blood pressure continuously for 60 minutes post-exposure.

  • Data Analysis: Compare the changes in heart rate and blood pressure between the treatment groups.

Mandatory Visualization

Fenoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol B2AR β2-Adrenergic Receptor Fenoterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates Gi Gi Protein B2AR->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Opens Cardiac_Effects Increased Heart Rate & Contractility Ca_influx->Cardiac_Effects Leads to

Caption: Signaling pathway of Fenoterol in cardiomyocytes.

Mitigation_Strategies_Workflow cluster_experiment Experimental Workflow cluster_mitigation Mitigation Strategies Start Start: Animal Model with Cardiovascular Monitoring Fenoterol_Admin Administer This compound Start->Fenoterol_Admin Assess_Side_Effects Assess Cardiovascular Side Effects (Tachycardia, Hypokalemia) Fenoterol_Admin->Assess_Side_Effects Co_Admin_Ipra Co-administer Ipratropium Bromide Assess_Side_Effects->Co_Admin_Ipra If Tachycardia Pretreat_BB Pre-treat with β1-blocker (Atenolol) Assess_Side_Effects->Pretreat_BB If Tachycardia K_Supplement Provide Potassium Supplementation Assess_Side_Effects->K_Supplement If Hypokalemia Reassess Re-assess Cardiovascular Parameters Co_Admin_Ipra->Reassess Pretreat_BB->Reassess K_Supplement->Reassess Analyze Analyze and Compare Data Reassess->Analyze

Caption: Workflow for mitigating Fenoterol's side effects.

Receptor_Crosstalk cluster_cardiomyocyte Cardiomyocyte Fenoterol Fenoterol B2AR β2-Adrenergic Receptor Fenoterol->B2AR Agonist Ipratropium Ipratropium Bromide M2R M2 Muscarinic Receptor Ipratropium->M2R Antagonist Gs_AC_cAMP ↑ Gs → ↑ AC → ↑ cAMP B2AR->Gs_AC_cAMP Gi_AC_cAMP ↓ Gi → ↓ AC → ↓ cAMP M2R->Gi_AC_cAMP Tachycardia Tachycardia Gs_AC_cAMP->Tachycardia Reduced_Tachycardia Reduced Tachycardia Gi_AC_cAMP->Reduced_Tachycardia

Caption: Receptor crosstalk mitigating tachycardia.

References

Improving the bioavailability of Fenoterol Hydrobromide in oral administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of Fenoterol Hydrobromide in their studies. The information is presented in a question-and-answer format, addressing specific issues and providing detailed experimental protocols and troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound?

A1: The primary challenges in achieving high oral bioavailability for this compound are its extensive first-pass metabolism (approximately 50-60%) and short biological half-life (around 4 hours).[1] This leads to low systemic drug concentrations and the need for frequent dosing, which can reduce patient compliance and therapeutic efficacy.[1]

Q2: What formulation strategies can be employed to overcome these challenges?

A2: Several advanced formulation strategies can be utilized to improve the oral bioavailability of this compound. These include:

  • Extended-Release Formulations: These are designed to release the drug at a controlled rate over a prolonged period, maintaining therapeutic plasma concentrations for longer and reducing dosing frequency.[1]

  • Mucoadhesive Drug Delivery Systems: These formulations adhere to the gastrointestinal mucosa, increasing the residence time of the drug at the absorption site and potentially enhancing its absorption.

  • Nanoparticulate Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), can protect the drug from degradation in the gastrointestinal tract and may facilitate its transport across the intestinal epithelium.

Q3: Are there any known drug-excipient incompatibilities to be aware of when formulating this compound?

A3: While specific incompatibility studies for a wide range of excipients with this compound are not extensively reported in the provided search results, it is crucial to conduct compatibility studies as a preliminary step in formulation development. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) are essential to identify any potential interactions between this compound and the chosen excipients.[2] These studies help ensure the stability and, consequently, the bioavailability of the final dosage form.[2]

Troubleshooting Guides

Issue 1: Low and Variable Drug Release from Extended-Release Tablets
Possible Cause Troubleshooting Step
Inappropriate polymer selection or concentration.The type and concentration of the release-controlling polymer are critical. For hydrophilic matrix tablets, polymers like Hydroxypropyl Methylcellulose (HPMC) are commonly used. The viscosity grade and concentration of HPMC will directly influence the drug release rate. Experiment with different viscosity grades (e.g., K4M, K15M, K100M) and concentrations to achieve the desired release profile.
Improper granulation and compression parameters.The wet granulation process, if used, should be optimized to ensure uniform distribution of the drug and polymer. Compression force can also affect the tablet's porosity and, therefore, the drug release rate. Ensure consistent granule size and apply appropriate compression force.
Drug-excipient interactions.As mentioned in the FAQs, conduct thorough drug-excipient compatibility studies using techniques like DSC and FTIR to rule out any interactions that might be affecting drug release.
Issue 2: Poor Mucoadhesion of Buccal or Oral Tablets
Possible Cause Troubleshooting Step
Suboptimal polymer choice for mucoadhesion.The mucoadhesive strength is highly dependent on the polymer used. Polymers like Carbopol, chitosan, and certain grades of HPMC are known for their excellent mucoadhesive properties. Evaluate different polymers and their concentrations. A combination of polymers can sometimes provide synergistic mucoadhesive effects.
Inadequate hydration of the polymer.For mucoadhesion to occur, the polymer needs to be sufficiently hydrated to become "sticky." The formulation should allow for adequate water uptake from the saliva or mucus. The inclusion of hydrophilic excipients can facilitate this process.
Incorrect testing method for mucoadhesive strength.The in vitro method used to assess mucoadhesion should be well-validated. A commonly used method is the measurement of the force required to detach the tablet from a mucosal tissue sample (e.g., porcine buccal mucosa) using a texture analyzer or a modified balance.
Issue 3: Instability and Aggregation of Nanoparticle Formulations
Possible Cause Troubleshooting Step
Inappropriate lipid or surfactant selection for Solid Lipid Nanoparticles (SLNs).The choice of solid lipid and surfactant is crucial for the stability of SLNs. The lipid should have good solubilizing capacity for this compound. The surfactant should effectively stabilize the nanoparticle dispersion and prevent aggregation. Experiment with different lipids (e.g., Compritol® 888 ATO, Precirol® ATO 5) and surfactants (e.g., Poloxamer 188, Tween 80).
Suboptimal manufacturing process parameters.The parameters of the nanoparticle preparation method (e.g., homogenization speed and time, sonication energy, solvent evaporation rate) significantly impact particle size and stability. Optimize these parameters to achieve a narrow particle size distribution and prevent aggregation.
Drug expulsion during storage.The crystalline nature of the solid lipid can lead to drug expulsion over time. Using a blend of lipids to create a less-ordered lipid matrix, as in Nanostructured Lipid Carriers (NLCs), can improve drug loading and reduce expulsion.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Different Oral Formulations of this compound in Beagle Dogs

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Immediate-Release Tablet14.6 ± 2.11.5 ± 0.345.8 ± 5.7100
Extended-Release Compression Coated Tablet8.9 ± 1.54.0 ± 0.568.7 ± 8.2149.9

Data adapted from a study on extended-release compression-coated tablets of this compound.

Experimental Protocols

Protocol 1: Preparation of Extended-Release Compression-Coated Tablets of this compound

This protocol is based on a study that successfully developed and tested an extended-release formulation of this compound.[1]

Materials:

Equipment:

  • Single punch tablet press

  • Dissolution test apparatus (USP Type II)

  • HPLC system for drug content analysis

Procedure:

  • Core Tablet Preparation:

    • Mix this compound (7.5 mg per tablet) with a portion of Kollidon® SR and Emcompress®.

    • Add magnesium stearate and talc as lubricants and glidants.

    • Compress the mixture to form core tablets.

  • Coating Material Preparation:

    • Prepare a separate blend of Kollidon® SR and other excipients for the compression coating.

  • Compression Coating:

    • Place the core tablet in the die of the tablet press.

    • Surround the core tablet with the coating material blend.

    • Compress the materials together to form the final coated tablet.

  • In Vitro Dissolution Testing:

    • Perform dissolution testing using a USP Type II apparatus.

    • Use 0.1 N HCl (pH 1.2) for the first 2 hours, followed by phosphate (B84403) buffer (pH 6.8) for the subsequent hours.

    • Withdraw samples at regular intervals and analyze for this compound content using a validated HPLC method.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This is a general protocol for preparing SLNs, which can be adapted for this compound.

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Particle size analyzer

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Disperse this compound in the molten lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase.

    • Homogenize the mixture using a high-shear homogenizer at a high speed for a specified duration (e.g., 10-15 minutes) to form a hot oil-in-water nanoemulsion.

  • Nanoparticle Formation:

    • Cool down the nanoemulsion to room temperature while stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using a particle size analyzer.

    • Measure the entrapment efficiency of this compound by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Studies IR Immediate-Release Tablet Dissolution Dissolution Testing IR->Dissolution Drug Release ER Extended-Release Tablet ER->Dissolution Drug Release MA Mucoadhesive Tablet MA->Dissolution Drug Release Mucoadhesion Mucoadhesion Strength MA->Mucoadhesion NP Nanoparticle Formulation NP->Dissolution Drug Release ParticleSize Particle Size Analysis NP->ParticleSize EE Entrapment Efficiency NP->EE PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Dissolution->PK Mucoadhesion->PK ParticleSize->PK EE->PK Bioavailability Relative Bioavailability PK->Bioavailability

Caption: Experimental workflow for developing and evaluating oral this compound formulations.

bioavailability_challenges cluster_GI_Tract Gastrointestinal Tract OralAdmin Oral Administration of This compound Dissolution Dissolution in GI Fluids OralAdmin->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Liver Hepatic Metabolism Absorption->Liver Portal Vein SystemicCirculation Systemic Circulation (Low Bioavailability) Absorption->SystemicCirculation Bypassing First-Pass (Goal of new formulations) Liver->SystemicCirculation Reduced Drug Amount

Caption: Challenges to the oral bioavailability of this compound.

signaling_pathway cluster_absorption Absorption and Metabolism Fenoterol This compound (Oral Formulation) IntestinalLumen Intestinal Lumen Fenoterol->IntestinalLumen Enterocyte Enterocyte Intestinal Cell IntestinalLumen->Enterocyte Passive Diffusion / Carrier-mediated uptake Metabolism {Metabolism | (e.g., by Sulfotransferases)} Enterocyte->Metabolism Efflux {P-glycoprotein (P-gp) Efflux} Enterocyte->Efflux PortalVein Portal Vein Enterocyte->PortalVein Absorbed Drug Metabolism->PortalVein Inactive Metabolites Efflux->IntestinalLumen Drug Efflux SystemicCirculation Systemic Circulation PortalVein->SystemicCirculation

Caption: Intestinal absorption and metabolism pathway of this compound.

References

Technical Support Center: Addressing Tachyphylaxis with Repeated Fenoterol Hydrobromide Administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with repeated Fenoterol Hydrobromide administration. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis in the context of this compound administration?

A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the case of this compound, a potent β2-adrenergic receptor agonist, repeated exposure can lead to a diminished bronchodilatory effect. This phenomenon is primarily caused by the desensitization of β2-adrenergic receptors (β2ARs), which involves processes like receptor phosphorylation, uncoupling from G-proteins, internalization, and downregulation.

Q2: What is the primary molecular mechanism behind Fenoterol-induced tachyphylaxis?

A2: The primary mechanism involves the phosphorylation of the β2-adrenergic receptor by G-protein-coupled receptor kinases (GRKs) and protein kinase A (PKA). This phosphorylation promotes the binding of β-arrestin to the receptor. β-arrestin binding sterically hinders the receptor's interaction with its cognate Gs protein, leading to functional uncoupling and a subsequent reduction in intracellular cyclic AMP (cAMP) production. Furthermore, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors for Fenoterol binding. Prolonged agonist exposure can lead to the downregulation of the total number of receptors.

Q3: How quickly can tachyphylaxis to Fenoterol develop?

A3: The onset of tachyphylaxis can be rapid. Functional desensitization, characterized by a decrease in cAMP production, can occur within minutes of exposure to a saturating concentration of Fenoterol. Receptor internalization typically follows within minutes to hours. Significant downregulation of receptor density, a more long-term effect, has been observed in patients receiving Fenoterol for at least 5 days, with a reduction of over 50% in total β-adrenergic receptor density in human myometrium.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro and in vivo studies of Fenoterol-induced tachyphylaxis.

In Vitro Cell Culture Experiments
Problem Possible Causes Troubleshooting Steps
Low or no cAMP response to initial Fenoterol stimulation. 1. Low β2AR expression in the cell line. 2. Poor cell health or high passage number. 3. Degraded Fenoterol or other reagents. 4. Ineffective phosphodiesterase (PDE) inhibitor.1. Confirm β2AR expression using qPCR, Western blot, or radioligand binding. Consider using a cell line with higher endogenous expression or a stably transfected cell line. 2. Use healthy, low-passage cells. Ensure cell viability is >90%. 3. Prepare fresh Fenoterol solutions. Check the expiration dates of all assay components. 4. Use a broad-spectrum PDE inhibitor like IBMX at an optimized concentration (e.g., 100-500 µM) to prevent cAMP degradation.
High background in β-arrestin recruitment assay. 1. High constitutive activity of the β2AR in the cell line. 2. Overexpression of the receptor or β-arrestin constructs. 3. Intrinsic affinity between tagged proteins in enzyme fragment complementation (EFC) assays.1. Choose a cell line with lower basal β-arrestin recruitment. 2. Titrate the amount of plasmid DNA used for transfection to achieve optimal expression levels. 3. Include appropriate negative controls (e.g., cells expressing only one of the fusion proteins) to determine background signal.
Inconsistent development of tachyphylaxis after repeated Fenoterol treatment. 1. Inconsistent timing or concentration of Fenoterol administration. 2. Cell density variability between experiments. 3. Mycoplasma contamination affecting cell signaling.1. Maintain a strict and consistent schedule for Fenoterol treatment and washout periods. Use a calibrated pipette for accurate dosing. 2. Seed cells at a consistent density for all experiments. 3. Regularly test cell cultures for mycoplasma contamination.
In Vivo Animal Models
Problem Possible Causes Troubleshooting Steps
High variability in bronchoconstriction measurements. 1. Inconsistent delivery of Fenoterol or bronchoconstricting agent. 2. Stress-induced physiological changes in the animals. 3. Improper animal handling and measurement techniques.1. Utilize precise delivery methods such as nebulization with a controlled particle size or intratracheal instillation. 2. Acclimatize animals to the experimental setup and handling procedures to minimize stress. 3. Ensure all personnel are trained and follow standardized protocols for animal handling and physiological measurements.
Lack of significant tachyphylaxis development. 1. Insufficient dose or duration of Fenoterol treatment. 2. Rapid metabolism or clearance of Fenoterol in the chosen animal model. 3. Strain or species differences in β2AR desensitization.1. Perform a dose-response and time-course study to determine the optimal treatment regimen for inducing tachyphylaxis. 2. Consider using a different route of administration or a sustained-release formulation to maintain adequate drug levels. 3. Review the literature for the most suitable animal model for studying β2AR tachyphylaxis. Guinea pigs are known to be highly sensitive to bronchoconstrictors.
Unexpected adverse effects in animals. 1. Off-target effects of Fenoterol at high concentrations. 2. Cardiovascular side effects (tachycardia, arrhythmias).1. Monitor animals closely for any signs of distress. 2. Consider reducing the dose or frequency of Fenoterol administration. Incorporate cardiovascular monitoring into the experimental design.

Quantitative Data on Fenoterol-Induced Tachyphylaxis

The following tables summarize quantitative data related to the effects of repeated Fenoterol administration.

Table 1: Fenoterol-Induced β2-Adrenergic Receptor Downregulation

Tissue/Cell TypeTreatment DurationFenoterol ConcentrationMethod% Receptor DownregulationReference
Human Myometrium≥ 5 daysTocolytic therapy[125I]iodocyanopindolol binding>50%[1]
BEAS-2B cells24 hours2 µMRadioligand binding~60%

Table 2: Functional Desensitization to Fenoterol

Cell TypePre-treatmentParameter MeasuredChange after Pre-treatmentReference
Human Lung Mast Cells24h with FenoterolIsoprenaline-induced inhibition of histamine (B1213489) releaseSignificant reduction
1321N1 Astrocytoma CellsNot specifiedEC50 for cAMP accumulation15.9 nM for (R,R)-fenoterol

Experimental Protocols

Protocol 1: In Vitro Induction of Tachyphylaxis and cAMP Measurement

This protocol describes the induction of tachyphylaxis in a cultured cell line expressing β2AR and the subsequent measurement of cAMP levels.

1. Cell Culture and Plating:

  • Culture a suitable cell line (e.g., HEK293 or BEAS-2B cells) in the recommended growth medium.
  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

2. Induction of Tachyphylaxis:

  • Aspirate the growth medium and replace it with a serum-free medium containing a specific concentration of this compound (e.g., 1 µM) or vehicle control.
  • Incubate for a predetermined period to induce tachyphylaxis (e.g., 4, 8, or 24 hours).

3. Washout and Restimulation:

  • Aspirate the Fenoterol-containing medium and wash the cells three times with a warm, serum-free medium to remove any residual agonist.
  • Add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) and incubate for 15-30 minutes at 37°C.
  • Add varying concentrations of this compound to the wells to generate a dose-response curve.

4. cAMP Measurement:

  • After the desired stimulation time (e.g., 15-30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based).

5. Data Analysis:

  • Generate dose-response curves and calculate the EC50 and Emax values for both the control and tachyphylactic cells. A rightward shift in the EC50 and a decrease in the Emax indicate desensitization.

Protocol 2: Radioligand Binding Assay for β2AR Downregulation

This protocol outlines the measurement of β2AR density in cell membranes following prolonged Fenoterol exposure.

1. Cell Treatment and Membrane Preparation:

  • Treat cultured cells with this compound (e.g., 1 µM) or vehicle for 24 hours.
  • Harvest the cells and prepare crude membrane fractions by homogenization and differential centrifugation.
  • Determine the protein concentration of the membrane preparations.

2. Radioligand Binding:

  • Incubate a fixed amount of membrane protein with a saturating concentration of a radiolabeled β2AR antagonist (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol).
  • To determine non-specific binding, a parallel set of incubations should include a high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM propranolol).
  • Incubate at room temperature for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
  • Wash the filters with ice-cold buffer to remove unbound radioactivity.

4. Quantification:

  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Express the receptor density as fmol/mg of membrane protein. A decrease in specific binding in the Fenoterol-treated group compared to the control group indicates receptor downregulation.

Visualizations

Fenoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol B2AR β2-Adrenergic Receptor Fenoterol->B2AR Binding G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation Cascade

Caption: Fenoterol signaling pathway leading to bronchodilation.

Tachyphylaxis_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space B2AR_active Active β2AR GRK_PKA GRK / PKA B2AR_active->GRK_PKA Phosphorylation B_arrestin β-arrestin B2AR_active->B_arrestin Binding GRK_PKA->B2AR_active Uncoupling G-protein Uncoupling B_arrestin->Uncoupling Internalization Receptor Internalization B_arrestin->Internalization Endosome Endosome Downregulation Receptor Downregulation Endosome->Downregulation Internalization->Endosome

Caption: Molecular mechanism of Fenoterol-induced tachyphylaxis.

Experimental_Workflow start Start: Cultured Cells expressing β2AR treatment Repeated Fenoterol Administration start->treatment washout Washout Period treatment->washout restimulation Restimulation with Fenoterol Dose-Response washout->restimulation measurement Measure Cellular Response (e.g., cAMP levels) restimulation->measurement analysis Data Analysis: Compare EC50 and Emax measurement->analysis end Conclusion: Assess Tachyphylaxis analysis->end

Caption: Experimental workflow for in vitro tachyphylaxis studies.

References

Accounting for Fenoterol Hydrobromide's short half-life in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing experiments with fenoterol hydrobromide, focusing on accounting for its short half-life.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, short-acting β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2][3] This activation triggers a signaling cascade involving the Gs protein, which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately causing relaxation of the airway smooth muscle and leading to bronchodilation.[2]

Q2: What is the half-life of this compound and how does it impact experimental design?

Fenoterol has a short duration of action, typically lasting 3 to 5 hours after inhalation.[4] Oral formulations of fenoterol have a reported half-life of about 4 hours, though this is primarily the half-life of its inactive metabolites due to extensive first-pass metabolism.[1][5] The short half-life is a critical factor in experimental design as it necessitates careful consideration of dosing frequency to maintain therapeutic drug levels.[6] For in vivo experiments of longer duration, continuous infusion or frequent dosing schedules are required to achieve and maintain a steady-state concentration.[7][8][9]

Q3: How does the route of administration affect the pharmacokinetics of fenoterol?

The route of administration significantly impacts fenoterol's pharmacokinetic profile.

  • Intravenous (IV) administration: Results in the highest plasma concentrations which decrease rapidly after injection.[2] This route bypasses first-pass metabolism, leading to 100% bioavailability.

  • Inhalation: This is the most common route for therapeutic use.[1] While it allows for direct delivery to the target organ (the lungs), only a fraction of the inhaled dose (estimated at 10-60%) is deposited in the airways, with the remainder being swallowed and absorbed through the gastrointestinal tract.[10]

  • Oral administration: This route is subject to extensive first-pass metabolism in the liver, resulting in very low bioavailability.[3]

Q4: How can I achieve and maintain a steady-state concentration of fenoterol in my in vivo experiments?

Due to its short half-life, maintaining a steady-state concentration of fenoterol requires specific dosing strategies. It generally takes about five half-lives to reach a steady state.[8]

  • Continuous Infusion: For intravenous or intra-arterial administration, a continuous infusion pump is the most effective method for maintaining a stable plasma concentration over an extended period. The infusion rate can be calculated based on the drug's clearance and the desired steady-state concentration.

  • Frequent Dosing: If continuous infusion is not feasible, a frequent dosing schedule is necessary. The dosing interval should be shorter than the drug's half-life to minimize fluctuations in plasma concentration.[6]

  • Loading Dose: To reach the target steady-state concentration more rapidly, a loading dose can be administered at the beginning of the experiment, followed by a maintenance dose (either through continuous infusion or frequent administration).[7][8]

Troubleshooting Guide

Issue 1: Inconsistent or highly variable results between experimental animals.

  • Possible Cause: Variability in drug absorption, especially with oral or inhalation routes. For oral dosing, differences in gastric emptying time and food intake can alter absorption. For inhalation, inconsistent delivery technique can lead to variable lung deposition.

  • Troubleshooting Steps:

    • Standardize Administration Technique: For oral gavage, ensure consistent technique and volume. For inhalation, use a standardized delivery system and ensure proper placement for animal studies.

    • Control for Physiological Variables: Standardize the fasting state of animals before oral administration. Ensure consistent hydration and anesthesia levels, as these can affect drug distribution and metabolism.

    • Consider a More Controlled Route: If variability persists, consider switching to intravenous or intraperitoneal administration to bypass absorption variables.

Issue 2: Observed therapeutic effect diminishes faster than expected within a single experimental session.

  • Possible Cause: The short half-life of fenoterol is leading to a rapid decline in effective concentration at the receptor site.

  • Troubleshooting Steps:

    • Implement a Continuous Infusion: This is the gold standard for maintaining stable drug levels for compounds with a short half-life.

    • Increase Dosing Frequency: If using intermittent dosing, decrease the interval between doses.

    • Re-evaluate the Dose: It is possible the initial dose is not sufficient to maintain a therapeutic concentration for the desired duration. A dose-response study may be necessary to optimize the dosing regimen.

Issue 3: Paradoxical bronchoconstriction observed after fenoterol administration.

  • Possible Cause: While rare, paradoxical bronchoconstriction has been reported with short-acting beta-agonists. The exact mechanism is not fully understood but may involve excipients in the formulation or receptor downregulation with chronic exposure.

  • Troubleshooting Steps:

    • Verify Formulation: If using a commercial preparation, check the excipients. Consider preparing a fresh solution of this compound in a simple saline buffer.

    • Rule Out Other Factors: Ensure the bronchoconstriction is not due to other experimental variables, such as the vehicle, pH of the solution, or a reaction to the administration procedure itself.

    • Assess Receptor Desensitization: In studies involving repeated dosing, consider the possibility of receptor desensitization. This can be investigated by measuring receptor expression or downstream signaling molecules.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)

ParameterValueReference
Half-life (t½, λ1)4.8 min
Half-life (t½, λz)52 min
Total Clearance (CL)1299 - 1924 mL/min
Volume of Distribution (Vd)49 - 85 L

Table 2: Pharmacokinetic Parameters of (R,R)-Fenoterol in Rats

Route of AdministrationHalf-life (t½)Clearance (CL)Area Under the Curve (AUC)
Intravenous108.9 min146 mL/min/kg119 minnmol/mL
Oral--2.3 minnmol/mL

Data for (R,R)-methoxyfenoterol, a derivative, showed a longer half-life (152.9 min) and reduced clearance (48 mL/min/kg) after IV administration in rats, suggesting that modifications to the fenoterol structure can significantly alter its pharmacokinetic profile.[8]

Table 3: Comparative Pharmacodynamics of Inhaled Fenoterol and Salbutamol in Humans

FeatureFenoterolSalbutamolReference
Onset of ActionRapidRapid
Duration of Bronchodilation> 4 hours~3-4 hours[2]
Relative PotencyMore potent per puff-

Experimental Protocols

In Vivo Model: Methacholine-Induced Bronchoconstriction in Rats

Objective: To evaluate the bronchoprotective effect of this compound against a cholinergic challenge in an anesthetized rat model.

Materials:

  • This compound solution (e.g., 0.1 - 10 µg/kg in saline)

  • Methacholine (B1211447) chloride solution (e.g., 1 - 16 mg/mL in saline)

  • Anesthetic (e.g., sodium pentobarbital)

  • Mechanical ventilator

  • Aerosol delivery system (nebulizer) or intravenous infusion setup

  • System for measuring airway resistance and lung compliance

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a tracheostomy. Connect the animal to a mechanical ventilator.

  • Baseline Measurements: Record baseline airway resistance and lung compliance for a stable period.

  • Fenoterol Administration: Administer this compound via the desired route (e.g., intravenous bolus, infusion, or aerosol).

  • Methacholine Challenge: After a predetermined time following fenoterol administration (e.g., 15 minutes), challenge the animal with aerosolized methacholine in increasing concentrations.

  • Data Acquisition: Continuously record airway resistance and lung compliance throughout the methacholine challenge.

  • Data Analysis: Determine the provocative concentration of methacholine that causes a significant increase in airway resistance (e.g., PC200) in control versus fenoterol-treated animals.

In Vitro Model: Isolated Guinea Pig Tracheal Ring Assay

Objective: To assess the direct relaxant effect of this compound on pre-contracted airway smooth muscle.

Materials:

  • Guinea pig trachea

  • Krebs-Henseleit solution

  • This compound solutions (e.g., 10⁻⁹ to 10⁻⁵ M)

  • Contractile agent (e.g., acetylcholine (B1216132) or histamine)

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Cut the trachea into 4-5 mm wide rings.

  • Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 1.5 g for at least 60 minutes, with periodic washing.

  • Pre-contraction: Induce a stable contraction of the tracheal rings using a contractile agent (e.g., acetylcholine at a concentration that produces approximately 80% of the maximal response).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Data Acquisition: Record the isometric tension of the tracheal rings continuously.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the contractile agent. Calculate the EC₅₀ (the concentration of fenoterol that produces 50% of the maximal relaxation).

Mandatory Visualizations

G cluster_workflow Experimental Workflow: In Vivo Bronchoprotection Assay Animal_Prep Animal Preparation (Anesthesia, Tracheostomy) Baseline Baseline Measurement (Airway Resistance) Animal_Prep->Baseline Fenoterol_Admin Fenoterol Administration (IV, Inhalation, etc.) Baseline->Fenoterol_Admin Challenge Methacholine Challenge (Aerosol) Fenoterol_Admin->Challenge Data_Acq Data Acquisition (Continuous Monitoring) Challenge->Data_Acq Analysis Data Analysis (PC200 Calculation) Data_Acq->Analysis

Caption: Workflow for in vivo assessment of fenoterol's bronchoprotective effects.

G cluster_pathway Fenoterol Signaling Pathway in Airway Smooth Muscle Fenoterol Fenoterol B2AR β2-Adrenergic Receptor Fenoterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Simplified signaling cascade of fenoterol in airway smooth muscle cells.

G cluster_logic Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent Results Observed Check_Route Is the route of administration oral or inhalation? Inconsistent_Results->Check_Route Check_Dosing Is the therapeutic effect diminishing too quickly? Inconsistent_Results->Check_Dosing Standardize_Admin Standardize Administration Technique & Fasting State Check_Route->Standardize_Admin Yes Check_Route->Check_Dosing No Standardize_Admin->Inconsistent_Results Re-evaluate Consider_IV Consider IV/IP Administration Standardize_Admin->Consider_IV Increase_Freq Increase Dosing Frequency or Use Continuous Infusion Check_Dosing->Increase_Freq Yes Dose_Response Perform Dose-Response Study Increase_Freq->Dose_Response

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

References

Fenoterol Hydrobromide storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of Fenoterol Hydrobromide.

Frequently Asked Questions (FAQs)

Storage

Q1: What are the recommended storage conditions for solid this compound?

Solid this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Specific temperature recommendations can vary by supplier, with some recommending 4°C and others -20°C for the powder form.[1][2] It is crucial to protect the substance from light and moisture.[1][4] Always refer to the manufacturer's certificate of analysis for specific storage conditions.[5]

Q2: How should I store solutions of this compound?

Solutions of this compound require refrigerated or frozen storage to maintain stability. For solutions in a solvent, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1][6][7] These solutions should also be stored in sealed containers, protected from moisture.[1][6]

Handling

Q3: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, it is essential to wear appropriate personal protective equipment to avoid personal contact, including inhalation and skin contact.[3][4] Recommended PPE includes:

  • Eye Protection: Safety goggles with side-shields.[1][2][8]

  • Hand Protection: Protective gloves, such as nitrile rubber gloves.[1][5][8]

  • Body Protection: Impervious clothing or a lab coat.[1][2][8]

  • Respiratory Protection: A suitable respirator should be used, especially when there is a risk of dust or aerosol formation.[1][2][4] Work should be conducted in a well-ventilated area, preferably with local exhaust ventilation.[1][2][3]

Q4: What are the primary hazards associated with this compound?

This compound is considered a hazardous substance.[4] It is harmful if swallowed.[1][5][9] It may also cause skin sensitization in predisposed individuals.[4] Inhalation of dust can be damaging to health, and long-term exposure may cause changes in lung function.[3][4]

Q5: What materials are incompatible with this compound?

This compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong alkalis.[1][2][4] Contact with oxidizing agents such as nitrates and chlorine bleaches may result in ignition.[3][4]

Stability

Q6: Is this compound stable under normal laboratory conditions?

This compound is considered stable under recommended storage conditions.[1][2][4] However, it is sensitive to light and should be protected from it.[3][4]

Q7: What factors can affect the stability of this compound solutions?

The stability of this compound in solution can be influenced by pH. Studies have shown that solutions are stable at a pH range of 3.2-3.5.[10][11][12] The composition of the solvent system, including the concentration of co-solvents like ethanol (B145695) and water, can also impact the physical stability of formulations, with improper ratios leading to precipitation.[10][13]

Troubleshooting Guide

Issue: The this compound solution I prepared has a precipitate.

  • Possible Cause: The solubility of this compound may have been exceeded in the chosen solvent, or the solvent composition may be inappropriate.

  • Solution:

    • Confirm the solubility of this compound in your solvent. It is soluble in water (25 mg/mL, requires sonication) and DMSO (≥ 100 mg/mL).[14]

    • If using a mixed solvent system, ensure the proportions are correct. For some formulations, a higher concentration of a co-solvent like ethanol may be needed to maintain solubility.[13]

    • Gentle heating and/or sonication can be used to aid dissolution.[6]

    • Ensure the pH of the solution is within the stable range (pH 3.2-3.5).[10][11][12]

Issue: I am concerned about the degradation of my this compound sample.

  • Possible Cause: Improper storage (exposure to light, incorrect temperature) or contamination with incompatible materials.

  • Solution:

    • Always store this compound, both solid and in solution, according to the recommended conditions, protecting it from light.[3][4]

    • Ensure that the compound does not come into contact with strong oxidizing agents, acids, or bases.[1][2][4]

    • If degradation is suspected, a stability-indicating analytical method, such as HPLC, can be used to assess the purity of the sample and identify any degradation products.[15]

Data Presentation

Table 1: Storage Conditions for this compound

FormRecommended Storage TemperatureDurationAdditional Notes
Solid Powder4°C or -20°CNot specifiedStore in a tightly sealed container, away from light and moisture.[1][2]
In Solvent-80°CUp to 6 monthsStore in a sealed container, away from moisture.[1][6][7]
In Solvent-20°CUp to 1 monthStore in a sealed container, away from moisture.[1][6][7]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 384.26 g/mol )[1][14]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 3.8426 mg of this compound per 1 mL of DMSO.

  • Weighing: Carefully weigh out the required amount of this compound powder in a fume hood or enclosure with exhaust ventilation.

  • Dissolution: Add the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial securely and vortex until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6]

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][6] Avoid repeated freeze-thaw cycles.[6][7]

Visualizations

StorageAndHandlingWorkflow start Receive Fenoterol Hydrobromide check_form Solid or Solution? start->check_form store_solid Store at 4°C or -20°C Protect from light & moisture check_form->store_solid Solid store_solution Store at -80°C (6 mo) or -20°C (1 mo) Protect from moisture check_form->store_solution Solution handling Handling Procedure store_solid->handling store_solution->handling ppe Wear appropriate PPE: Goggles, Gloves, Lab Coat handling->ppe ventilation Use in well-ventilated area (e.g., fume hood) handling->ventilation incompatibilities Avoid contact with: - Strong oxidizers - Strong acids/alkalis handling->incompatibilities end Experiment ppe->end ventilation->end incompatibilities->end

Caption: Workflow for the proper storage and handling of this compound.

StabilityTestingWorkflow start Prepare Fenoterol HBr Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid_stress Acid Hydrolysis (e.g., HCl, heat) stress_conditions->acid_stress Acidic pH base_stress Base Hydrolysis (e.g., NaOH, heat) stress_conditions->base_stress Basic pH thermal_stress Thermal Degradation (Heat) stress_conditions->thermal_stress Elevated Temp. analyze Analyze by Stability-Indicating Method (e.g., HPLC) acid_stress->analyze base_stress->analyze thermal_stress->analyze results Evaluate Purity and Identify Degradants analyze->results end Report Results results->end

Caption: General workflow for forced degradation stability testing of this compound.

References

Overcoming Fenoterol Hydrobromide precipitation in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fenoterol Hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of this compound in buffer solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

A1: this compound is a selective beta-2 adrenergic receptor agonist.[1][2][3] In research, it is primarily used as a bronchodilator to study respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4][5] Its mechanism of action involves stimulating beta-2 adrenergic receptors, which leads to the relaxation of bronchial smooth muscle.[4][6]

Q2: What are the known solubility properties of this compound?

A2: this compound is generally soluble in water and ethanol (B145695).[7][8] Its solubility can be influenced by the solvent, pH, and the presence of other substances. For instance, its solubility is reported as 25 mg/mL in water and 60 mg/mL in PBS, often requiring sonication for complete dissolution.[1] It is also soluble in organic solvents like DMSO.[2][9]

Q3: Why might this compound precipitate out of my buffer solution?

A3: Precipitation of this compound from a buffer solution can occur for several reasons. These include exceeding its solubility limit in the specific buffer system, changes in pH that affect the ionization state of the molecule, and interactions with other components in the buffer, such as certain salts.[10][11] The pKa of fenoterol is predicted to be around 8.5 and 10.0, which means its solubility is pH-dependent.[12]

Q4: What is the predicted pKa of Fenoterol and why is it important?

A4: The predicted pKa values for Fenoterol are approximately 8.5 and 10.0 (with some uncertainty).[12] The pKa is a critical parameter as it indicates the pH at which the compound will exist in its ionized and non-ionized forms. The ionized form is generally more water-soluble. Therefore, maintaining the pH of the buffer solution appropriately is crucial for keeping this compound in solution.

Troubleshooting Guide for this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.

Issue 1: My this compound precipitated immediately upon addition to the buffer.

  • Question: How was the stock solution prepared and added to the buffer?

    • Troubleshooting Steps:

      • Stock Solution Solvent: Ensure your stock solution is prepared in a suitable solvent where this compound is highly soluble, such as DMSO.[1][2]

      • Dilution Method: Avoid adding a concentrated stock solution directly and rapidly into the buffer. This can cause localized high concentrations and immediate precipitation.[10] Instead, add the stock solution dropwise while vortexing the buffer.

      • Final Concentration: Verify that the final concentration in your buffer does not exceed the known solubility limit of this compound in that specific medium.

Issue 2: The solution was initially clear but precipitation occurred over time.

  • Question: What is the composition and pH of your buffer solution?

    • Troubleshooting Steps:

      • pH Verification: Measure the final pH of your buffered solution after the addition of this compound. The pH might have shifted, affecting solubility.

      • Buffer Selection: Consider if any components of your buffer could be interacting with the this compound. For instance, high concentrations of certain salts can sometimes lead to "salting out."

      • pH Adjustment: Based on the pKa of Fenoterol (predicted around 8.5 and 10.0), adjusting the pH of your buffer can significantly impact solubility.[12] Experiment with a range of pH values to find the optimal condition for your desired concentration. A slightly acidic to neutral pH is generally a good starting point.

Issue 3: I have tried adjusting the pH, but precipitation still occurs at my desired concentration.

  • Question: Have you considered using solubility enhancers?

    • Troubleshooting Steps:

      • Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene (B89431) glycol into your buffer.[10] A study on a this compound formulation showed that a higher ethanol content helped prevent precipitation.[8][13]

      • Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F127, can help maintain the solubility of compounds by forming micelles.[10]

      • Complexing Agents: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[10]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityNotesSource(s)
Water25 mg/mLRequires ultrasonic[1]
Water50 mg/mL-[14]
PBS (pH 7.2)5 mg/mL-[9]
PBS60 mg/mLRequires ultrasonic[1]
EthanolSoluble-[7][8]
DMSO≥ 100 mg/mL-[1]
DMF30 mg/mL-[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Vortex mixer

    • Sonicator (optional)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 mg of powder to 100 µL of DMSO).

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If necessary, sonicate the solution for a few minutes to aid dissolution.[1]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Optimal Buffer Conditions to Prevent Precipitation

  • Objective: To identify a buffer system and pH that maintains the desired concentration of this compound in solution.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • A series of buffers with varying pH values (e.g., phosphate, citrate, or Tris buffers ranging from pH 5.0 to 8.0)

    • 96-well plate or microcentrifuge tubes

    • Plate reader or visual inspection method

  • Procedure:

    • Prepare a series of buffers with different pH values.

    • Aliquot a fixed volume of each buffer into separate wells of a 96-well plate or into microcentrifuge tubes.

    • Add a small volume of the this compound stock solution to each buffer to achieve the desired final concentration.

    • Mix well and incubate at the experimental temperature for a set period (e.g., 1-2 hours).

    • Visually inspect for any signs of precipitation. For a more quantitative measure, read the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm) using a plate reader.

    • The buffer system and pH that result in the lowest precipitation (or lowest absorbance reading) are the most suitable for your experiment.

Visualizations

G cluster_0 cluster_1 Initial Checks cluster_2 Buffer Optimization cluster_3 Advanced Strategies cluster_4 start Precipitation Observed stock_check Is the stock solution clear? start->stock_check concentration_check Is the final concentration below the solubility limit? stock_check->concentration_check Yes remake_stock Remake stock solution stock_check->remake_stock No dilution_check Was the stock added slowly with mixing? concentration_check->dilution_check Yes lower_conc Lower final concentration concentration_check->lower_conc No ph_check Is the buffer pH optimal? (Consider pKa ~8.5-10.0) dilution_check->ph_check improve_dilution Improve dilution technique dilution_check->improve_dilution No buffer_interaction Could buffer components be causing interaction? ph_check->buffer_interaction Yes adjust_ph Adjust buffer pH ph_check->adjust_ph No enhancers Consider Solubility Enhancers: - Co-solvents (e.g., Ethanol) - Surfactants (e.g., Tween® 80) - Complexing Agents (e.g., HPβCD) buffer_interaction->enhancers Yes change_buffer Change buffer system buffer_interaction->change_buffer end Solution Remains Clear enhancers->end remake_stock->start lower_conc->start improve_dilution->start adjust_ph->start change_buffer->start

Caption: Troubleshooting workflow for this compound precipitation.

G fenoterol This compound beta2ar Beta-2 Adrenergic Receptor fenoterol->beta2ar Binds to & Activates adenylyl_cyclase Adenylyl Cyclase beta2ar->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates smooth_muscle Bronchial Smooth Muscle Relaxation pka->smooth_muscle Leads to mediator_release Inhibition of Inflammatory Mediator Release pka->mediator_release Leads to

Caption: Signaling pathway of this compound.

References

Technical Support Center: Analytical Method Validation for Fenoterol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of Fenoterol Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider for the analytical method validation of this compound?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method for this compound include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities, excipients, or degradation products.[1]

  • Linearity: Demonstrating a direct proportional relationship between the concentration of this compound and the analytical signal.[1]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

  • System Suitability: A test to ensure that the analytical system is performing correctly at the time of analysis.

Q2: What are the typical starting conditions for an HPLC method for this compound?

A2: A common starting point for an HPLC method for this compound involves a reversed-phase C18 column.[3][4] The mobile phase often consists of a mixture of acetonitrile (B52724) and water or a buffer solution. For example, a mobile phase of acetonitrile and water (30:70, v/v) with 0.1% triethylamine (B128534), with the pH adjusted to 5.0 with formic acid, has been successfully used.[3][4] Detection is typically carried out using a UV detector at a wavelength of 276 nm.[3][4][5]

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies, or stress testing, are essential to demonstrate the stability-indicating power of your analytical method.[6] These studies involve subjecting the drug substance to various stress conditions to produce degradation products.[7][8] Typical conditions include:

  • Acid Hydrolysis: Refluxing the drug in 0.1 N HCl at 60°C.[7]

  • Base Hydrolysis: Refluxing the drug in 0.1 N NaOH at 60°C.[5][7]

  • Oxidative Degradation: Treating the drug with a solution of hydrogen peroxide (e.g., 0.1% to 3.0%) at room temperature.[9]

  • Thermal Degradation: Exposing the solid drug substance to dry heat.

  • Photolytic Degradation: Exposing the drug substance to a combination of UV and visible light, as per ICH Q1B guidelines.[9]

The goal is to achieve degradation of about 5% to 20%.[6][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Abnormal Peak Shape (Tailing or Fronting) in HPLC

  • Possible Cause 1: Incompatibility between sample solvent and mobile phase.

    • Solution: Whenever possible, dissolve and inject the sample in the mobile phase.[10][11] If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.[11]

  • Possible Cause 3: Secondary interactions with the stationary phase.

    • Solution: For a basic compound like this compound, peak tailing can occur due to interaction with residual silanols on the silica-based column. Adding a competing base like triethylamine (e.g., 0.1%) to the mobile phase can mitigate this issue.[3][5]

  • Possible Cause 4: Column degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]

Problem 2: Unstable or Drifting HPLC Baseline

  • Possible Cause 1: Air bubbles in the system.

    • Solution: Ensure the mobile phase is properly degassed. Purge the pump to remove any trapped air bubbles.[12]

  • Possible Cause 2: Contamination in the mobile phase or detector cell.

    • Solution: Prepare fresh mobile phase using high-purity solvents. Flush the system and detector cell to remove any contaminants.[13]

  • Possible Cause 3: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature for the column and mobile phase.[10]

  • Possible Cause 4: Leaks in the system.

    • Solution: Inspect all fittings and connections for leaks and tighten or replace them as necessary.[10][14]

Problem 3: Inconsistent Retention Times in HPLC

  • Possible Cause 1: Changes in mobile phase composition.

    • Solution: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump is mixing the solvents accurately.[10]

  • Possible Cause 2: Fluctuations in flow rate.

    • Solution: Check for leaks in the pump and ensure the pump seals are in good condition.[10] A faulty check valve could also be the cause.

  • Possible Cause 3: Column equilibration is not sufficient.

    • Solution: Allow adequate time for the column to equilibrate with the mobile phase before starting the analysis, especially when changing mobile phase compositions.[13]

Experimental Protocols & Data

HPLC Method for this compound

This protocol is a representative example based on published methods.[3][5]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C18, 150 mm x 3.9 mm, 5 µm particle size.[3]

  • Mobile Phase: Acetonitrile: Water (30:70, v/v) containing 0.1% triethylamine, pH adjusted to 5.0 with formic acid.[3][5]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection Wavelength: 276 nm.[3][5]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

UV-Vis Spectrophotometric Method

This protocol is based on a derivatization reaction.[15][16]

  • Reagent: 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).

  • Buffer: Borate (B1201080) buffer, pH 7.2.[15][16]

  • Procedure: React a known amount of this compound with NBD-Cl in the borate buffer to form a yellow adduct.

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance, which is 400 nm.[15][16]

HPTLC Method for this compound

This protocol is a representative example for the separation of this compound.[17][18]

  • Stationary Phase: HPTLC plates with silica (B1680970) gel 60 F254.

  • Developing System (Mobile Phase): Ethyl acetate (B1210297) - ethanol (B145695) - acetic acid (5.0:5.0:0.1, by volume).[17][18]

  • Application: Apply the sample and standard solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a saturated chromatographic chamber.

  • Detection: Densitometric scanning at 220.0 nm.[17][18]

Quantitative Data Summary

ParameterHPLC MethodUV-Vis Spectrophotometric MethodHPTLC Method
Linearity Range 0.025 - 0.15 mg/mL[3][4]5 - 30 µg/mL[15][16]0.50 - 12.0 µ g/band [17][18]
Correlation Coefficient (r²) > 0.999[3][4][5]0.9996 (r)[15][16]Not specified
Accuracy (% Recovery) 99.53%[3][4]97.45 ± 0.59% (tablets), 98.7 ± 0.64% (syrup)[15][16]Not specified
Precision (%RSD) ≤ 2.0% (Intra- and inter-day)[3][4]Not specifiedNot specified
LOD 0.003 mg/mL[3][4]0.24 µg/mL[15][16]Not specified
LOQ 0.012 mg/mL[3][4]Not specifiedNot specified

Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure method_dev Method Development & Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Method Implementation (Routine Use) validation_report->method_implementation end End method_implementation->end

Caption: Workflow for Analytical Method Validation.

HPLC_Troubleshooting_Logic problem HPLC Problem (e.g., Peak Tailing) check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) problem->check_mobile_phase check_column Inspect Column (Age, Contamination) problem->check_column check_system Check System Hardware (Leaks, Pump, Injector) problem->check_system check_sample Review Sample Prep (Solvent, Concentration) problem->check_sample solution1 Prepare Fresh Mobile Phase Add Modifier (e.g., TEA) check_mobile_phase->solution1 solution2 Flush or Replace Column check_column->solution2 solution3 Tighten Fittings Replace Seals check_system->solution3 solution4 Adjust Sample Solvent Dilute Sample check_sample->solution4 resolved Problem Resolved solution1->resolved solution2->resolved solution3->resolved solution4->resolved

Caption: HPLC Troubleshooting Decision Tree.

References

Technical Support Center: Fenoterol Hydrobromide Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for Fenoterol Hydrobromide. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent beta-2 adrenergic receptor (β2-AR) agonist.[1][2][3][4] Its primary mechanism involves binding to and activating β2-ARs, which are predominantly found on the smooth muscle cells of the airways.[1][2] This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase.[2][5] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[1][2]

Q2: Which cell lines are suitable for in-vitro studies of this compound?

A2: Several cell lines are suitable for studying the effects of this compound, primarily those expressing the beta-2 adrenergic receptor. Commonly used cell lines include:

  • HEK293 (Human Embryonic Kidney 293): These cells are often used for stably or transiently expressing the human β2-AR.[1][3] They provide a robust system for studying receptor signaling.

  • A549 (Human Lung Carcinoma): As these cells are of lung origin, they endogenously express β2-ARs, making them a relevant model for studying bronchodilator effects.[6]

  • H1299 (Human Non-Small Cell Lung Carcinoma): Similar to A549 cells, this lung cancer cell line also expresses beta-adrenergic receptors.[6]

  • BEAS-2B (Human Bronchial Epithelial Cells): These cells are a relevant model for studying airway pharmacology.[7]

The choice of cell line can influence the observed potency (EC50) of the compound.[6]

Q3: Why am I observing a low or no response to Fenoterol in my assay?

A3: A lack of response could be due to several factors:

  • Low Receptor Expression: The cell line you are using may have low endogenous expression of the β2-AR. Verify receptor expression levels using techniques like qPCR or a radioligand binding assay.

  • Inactive Compound: Ensure the purity and activity of your this compound stock. It is advisable to prepare fresh dilutions from a reliable stock.

  • Suboptimal Assay Conditions: Key parameters such as cell number, agonist concentration range, and incubation time should be optimized. The presence of a phosphodiesterase (PDE) inhibitor, like IBMX, can be critical to prevent the degradation of cAMP and enhance the signal.[8]

  • Incorrect Assay Protocol: Double-check the protocol for your specific assay kit, paying close attention to incubation times, reagent additions, and the detection method.[8]

Q4: My dose-response curve has a very steep or shallow slope (Hill slope not equal to 1). What could be the cause?

A4: The Hill slope of a dose-response curve provides information about the steepness of the response. A slope different from 1 can indicate:

  • Steep Slope (Hill Slope > 1): This may suggest positive cooperativity in binding or a complex biological response.

  • Shallow Slope (Hill Slope < 1): This could indicate negative cooperativity, the presence of multiple binding sites with different affinities, or experimental artifacts such as agonist degradation at lower concentrations.

It is important to ensure accurate serial dilutions and sufficient equilibration time during the experiment.

Q5: I am seeing high variability between my replicate wells. How can I improve the reproducibility of my assay?

A5: High variability can be minimized by:

  • Consistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate. Inconsistent cell numbers will lead to variable responses.

  • Accurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent addition of the compound and reagents.

  • Thorough Mixing: Gently mix the plate after adding reagents to ensure a homogenous distribution.

  • Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter of the plate may behave differently due to temperature and humidity gradients. If this is a concern, avoid using the outer wells for experimental data.

  • Sufficient Replicates: Include both technical and biological replicates to ensure the reliability of your results.

Data Presentation

Table 1: In-Vitro Potency (EC50) of Fenoterol and its Derivatives

CompoundCell LineAssay TypeEC50 (nM)Reference
(R,R')-FenoterolHEK-293 (stably expressing human β2-AR)cAMP Accumulation0.3[9]
(R,S')-FenoterolHEK-293 (stably expressing human β2-AR)cAMP Accumulation2.0[9]
(R,R')-64 (a derivative)HEK-293 (stably expressing human β2-AR)cAMP Accumulation1.63[9]
(R)-Isoproterenol1321N1 AstrocytomacAMP Accumulation16.5[10]

Note: EC50 values are highly dependent on the specific experimental conditions, including the cell line, assay format, and incubation time.[11]

Experimental Protocols

Detailed Methodology for a cAMP Accumulation Assay to Determine this compound Potency

This protocol is a general guideline and should be optimized for your specific cell line and assay kit.

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing the human β2-AR in appropriate growth medium.

    • The day before the assay, seed the cells into a 96-well plate at a density optimized for your cell line (e.g., 3 x 10^4 cells per well).[7]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution of the stock solution to create a range of concentrations to be tested. A 10-point dilution series is common.

  • Agonist Stimulation:

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a defined period (e.g., 30 minutes) at 37°C to prevent cAMP degradation.

    • Remove the medium and add the different concentrations of this compound to the respective wells.

    • Incubate for an optimized duration (e.g., 45 minutes) at 37°C.[7]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., HTRF, FRET, or ELISA-based kits).

    • Add the detection reagents as specified in the kit's instructions.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a suitable plate reader.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50, Emax, and Hill slope.

Mandatory Visualizations

Fenoterol_Signaling_Pathway Fenoterol Fenoterol Hydrobromide B2AR β2-Adrenergic Receptor (β2-AR) Fenoterol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Catalyzes conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-β2AR) Cell_Seeding 2. Seed Cells in 96-well plate Cell_Culture->Cell_Seeding PDE_Inhibitor 4. Add PDE Inhibitor (e.g., IBMX) Cell_Seeding->PDE_Inhibitor Compound_Prep 3. Prepare Fenoterol Serial Dilutions Agonist_Stimulation 5. Add Fenoterol and Incubate Compound_Prep->Agonist_Stimulation PDE_Inhibitor->Agonist_Stimulation Cell_Lysis 6. Lyse Cells Agonist_Stimulation->Cell_Lysis Detection 7. Add Detection Reagents Cell_Lysis->Detection Read_Plate 8. Read Plate (e.g., Luminometer) Detection->Read_Plate Plot_Data 9. Plot Response vs. log[Concentration] Read_Plate->Plot_Data Curve_Fit 10. Fit Sigmoidal Dose-Response Curve Plot_Data->Curve_Fit Determine_Parameters 11. Determine EC50, Emax, Hill Slope Curve_Fit->Determine_Parameters

References

Validation & Comparative

Preclinical Comparison of Fenoterol Hydrobromide and Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two prominent beta-2 adrenergic agonists in preclinical models, focusing on their pharmacological profiles, efficacy, and safety.

This guide provides a comprehensive comparison of Fenoterol Hydrobromide and Salbutamol (B1663637), two widely used short-acting beta-2 adrenergic agonists for the relief of bronchospasm. The following sections delve into their mechanisms of action, receptor binding affinities, functional potencies, and cardiovascular effects as observed in preclinical studies. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

Both Fenoterol and Salbutamol exert their therapeutic effects by acting as agonists at the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.[1] Activation of the β2AR initiates a signaling cascade that leads to bronchodilation.

The binding of an agonist, such as Fenoterol or Salbutamol, to the β2AR induces a conformational change in the receptor. This facilitates its coupling to the stimulatory G-protein, Gs.[1] The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2] PKA then phosphorylates various downstream targets, ultimately leading to the relaxation of airway smooth muscle and bronchodilation.[2]

Beta-2 Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Fenoterol / Salbutamol B2AR β2-Adrenergic Receptor Agonist->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

Pharmacological Profile: A Head-to-Head Comparison

Preclinical studies have established differences in the pharmacological profiles of Fenoterol and Salbutamol, particularly in their receptor binding affinity and functional potency.

ParameterThis compoundSalbutamolReference
Receptor Binding Affinity (KD, nmol/L) 120320[3]
Relaxant Potency (EC50, nmol/L) in partially precontracted guinea pig tracheae 5.620[3]
Relaxant Potency (EC50, nmol/L) in maximally precontracted guinea pig tracheae 57130[3]
Intrinsic Activity (%) for relaxation in maximally precontracted tracheae (vs. Isoprenaline) 6159[3]
Intrinsic Activity (%) for adenylate cyclase stimulation (vs. Isoprenaline) 6361[3]

Fenoterol demonstrates a higher binding affinity for the beta-2 adrenoceptor compared to Salbutamol, as indicated by its lower dissociation constant (KD).[3] This translates to a greater relaxant potency in both partially and maximally precontracted guinea pig tracheae, with Fenoterol showing a lower EC50 value in both experimental conditions.[3] Both drugs act as partial agonists for relaxation and adenylate cyclase stimulation when compared to the full agonist Isoprenaline.[3]

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of Fenoterol and Salbutamol to beta-2 adrenoceptors.

Methodology:

  • Membrane Preparation: Receptor membranes were prepared from guinea pig lungs.

  • Binding Competition Assay: Competition binding experiments were performed using [3H]ICI 118,551 as the radioligand.

  • Incubation: Membranes were incubated with the radioligand and varying concentrations of unlabeled Fenoterol or Salbutamol.

  • Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the bound ligand was measured by liquid scintillation counting.

  • Data Analysis: The dissociation constants (KD) for Fenoterol and Salbutamol were calculated from the competition binding curves.[3]

Tracheal Smooth Muscle Relaxation Assay

Objective: To assess the functional potency of Fenoterol and Salbutamol in relaxing airway smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal rings were isolated from guinea pigs and mounted in organ baths.

  • Contraction: The tracheal rings were precontracted with carbachol (B1668302) (0.1 µmol/L for partial contraction and 60 µmol/L for maximal contraction).

  • Drug Administration: Cumulative concentration-response curves were generated by adding increasing concentrations of Fenoterol or Salbutamol to the organ baths.

  • Measurement of Relaxation: The relaxation of the tracheal smooth muscle was measured isometrically.

  • Data Analysis: The EC50 values (the concentration of the drug that produces 50% of its maximal effect) were calculated to determine the relaxant potency.[3]

Experimental Workflow for Tracheal Relaxation Assay cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Isolation Isolate Guinea Pig Trachea Mounting Mount Tracheal Rings in Organ Baths Isolation->Mounting Contraction Pre-contract with Carbachol Mounting->Contraction Drug_Addition Add Cumulative Concentrations of Fenoterol or Salbutamol Contraction->Drug_Addition Measurement Measure Isometric Relaxation Drug_Addition->Measurement CRC Generate Concentration-Response Curves Measurement->CRC EC50 Calculate EC50 Values CRC->EC50

Workflow for Tracheal Relaxation Assay

Cardiovascular Effects: A Safety Consideration

While both drugs are selective for beta-2 adrenergic receptors, they can exhibit cardiovascular side effects, particularly at higher doses, due to the presence of beta-1 adrenergic receptors in the heart.[4] Preclinical and clinical studies have indicated that Fenoterol may have more pronounced cardiovascular effects compared to Salbutamol.

In healthy volunteers, inhaled Fenoterol resulted in significantly greater increases in heart rate and QTc interval, and more pronounced hypokalaemic effects than Salbutamol.[5] Similarly, in asthmatic patients, Fenoterol was found to be more potent in inducing systemic responses such as increased heart rate and tremor compared to Salbutamol, despite having similar bronchodilator potency on a microgram-equivalent basis.[6][7] Studies have also shown that Fenoterol can cause greater cardiovascular and hypokalaemic effects than equivalent bronchodilator doses of Salbutamol when administered via nebulization.[8] Some studies have even reported ventricular dysrhythmias with Fenoterol, which were not observed with Salbutamol.[9] These findings suggest that Salbutamol may have a more favorable cardiovascular safety profile.[9][10]

Conclusion

In preclinical models, both this compound and Salbutamol are effective beta-2 adrenergic agonists that induce bronchodilation. Fenoterol exhibits a higher binding affinity and greater potency in relaxing airway smooth muscle compared to Salbutamol. However, this increased potency is also associated with more pronounced cardiovascular and systemic side effects. These findings underscore the importance of considering both efficacy and safety profiles when evaluating these compounds for therapeutic use. For drug development professionals, these preclinical data provide a crucial foundation for designing further studies and making informed decisions regarding the selection and optimization of beta-2 adrenergic agonists.

References

Comparative Efficacy and Safety Profile: Fenoterol Hydrobromide vs. Formoterol Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the efficacy, pharmacodynamics, and safety profiles of Fenoterol Hydrobromide and Formoterol (B127741) Fumarate, two prominent beta-2 adrenergic agonists used in the management of obstructive airway diseases. The fundamental difference between these agents lies in their classification and duration of action: Fenoterol is a potent, short-acting beta-agonist (SABA), whereas Formoterol is a long-acting beta-agonist (LABA) with a uniquely rapid onset of action.[1] This distinction governs their respective clinical applications, with Fenoterol primarily used for acute symptom relief and Formoterol used for long-term maintenance therapy.[1][2]

This document synthesizes data from key clinical studies, presenting quantitative comparisons in structured tables and detailing the experimental methodologies employed. Visual diagrams are provided to illustrate signaling pathways and experimental workflows.

Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway

Both Fenoterol and Formoterol exert their therapeutic effects by acting as agonists at the beta-2 adrenergic receptor (β2AR), a G-protein-coupled receptor (GPCR) located on the smooth muscle cells of the airways.[3][4] Activation of the β2AR initiates a well-defined signaling cascade. The receptor couples to a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[5][6] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the sequestration of intracellular calcium and the inactivation of myosin light-chain kinase.[4] This process leads to the relaxation of bronchial smooth muscle, causing bronchodilation.[4][7]

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor (β2AR) Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Agonist Fenoterol or Formoterol (Agonist) Agonist->B2AR Binds

Caption: The canonical β2-adrenergic receptor signaling pathway. (Within 100 characters)

Comparative Pharmacodynamics and Pharmacokinetics

The primary distinction in the clinical utility of Fenoterol and Formoterol stems from their differing pharmacokinetic and pharmacodynamic profiles, particularly their onset and duration of action. Formoterol exhibits a rapid onset of bronchodilation, comparable to SABAs like salbutamol (B1663637), but maintains its effect for approximately 12 hours.[1][8][9] Fenoterol also has a rapid onset but a much shorter duration of action, consistent with its classification as a SABA.

ParameterThis compound (SABA)Formoterol Fumarate (LABA)Citation(s)
Classification Short-Acting β2-AgonistLong-Acting β2-Agonist[1]
Onset of Action < 5 minutes~2-3 minutes[1][9]
Duration of Action 4 - 6 hours~12 hours[1][10]
Receptor Selectivity β2-selective, but less so than Formoterol at higher dosesHighly β2-selective[11][12]
Primary Use As-needed rescue/reliever therapyLong-term maintenance/controller therapy[2]

Clinical Efficacy: Bronchodilation

Both drugs are potent bronchodilators. Clinical studies measuring Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow (PEF) demonstrate significant improvements following administration. While both show comparable peak bronchodilator effects, the sustained efficacy of Formoterol over 12 hours makes it suitable for maintenance therapy and control of nocturnal symptoms.[1][10] Fenoterol, while effective, requires more frequent dosing for sustained bronchodilation.

Study OutcomeThis compoundFormoterol FumarateCitation(s)
Peak FEV1 Increase Significant increase post-inhalation. A 400µg dose increased FEV1 by 48% in one study.Significant increase post-inhalation, comparable to SABAs.[8][13]
Sustained FEV1 Effect diminishes significantly after 3-6 hours.FEV1 remains significantly increased for up to 12 hours post-inhalation.[10][13]
Nocturnal Symptom Control Limited due to short duration of action.Effective in reducing "morning dip" and controlling nocturnal symptoms due to 12-hour duration.[1]
Use in COPD Effective for symptom relief.Effective for long-term maintenance treatment of bronchospasm in COPD.[1][2]

Safety and Side Effect Profile

The systemic side effects of beta-2 agonists are a critical consideration. These effects, including cardiovascular stimulation and metabolic changes, are generally dose-dependent.[1] Comparative studies have shown that Fenoterol tends to produce more pronounced cardiovascular and metabolic side effects than Formoterol at equipotent bronchodilator doses.

One key study directly compared the effects of repeated high doses of Fenoterol (400µg x 5), Formoterol (24µg x 5), and Salbutamol (400µg x 5) in healthy volunteers.[11][12]

Parameter (Max Change from Baseline)Fenoterol (Total 2000µg)Formoterol (Total 120µg)Salbutamol (Total 2000µg)Citation(s)
Heart Rate (HR) Significantly greater increaseSimilar increase to SalbutamolSignificant increase[11][12]
Corrected QT Interval (QTc) Significantly greater increaseSimilar increase to SalbutamolSignificant increase[11][12]
Plasma Potassium (K+) Similar maximum reduction to FormoterolSimilar maximum reduction to FenoterolLess reduction than Fenoterol or Formoterol[11][12]
Overall Conclusion of Study Greater cardiovascular effects than Formoterol or Salbutamol.A more selective beta-2 agonist than Fenoterol, with cardiovascular effects similar to Salbutamol.Less potent hypokalaemic effect than Fenoterol or Formoterol.[11][12]

Note: The doses used in this safety study were cumulative and higher than standard therapeutic doses to evaluate the drugs' safety profiles.

Experimental Protocols

The data presented above is derived from rigorous clinical trials. A common design for comparing bronchodilators is the randomized, double-blind, crossover study.

Detailed Methodology: Comparative Cardiovascular and Metabolic Effects Study[11][12]

  • Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study.

  • Participants: 12 healthy volunteers.

  • Interventions: On four separate study days, subjects received one of the following treatments:

    • Inhaled Formoterol (24 µg)

    • Inhaled Salbutamol (400 µg)

    • Inhaled Fenoterol (400 µg)

    • Inhaled Placebo

    • The designated drug was administered via inhaler at 30-minute intervals for a total of five doses.

  • Measurements: Cardiovascular and metabolic parameters were measured before drug administration, 10 minutes after each inhalation, and then at 30-minute intervals for 3 hours after the final dose.

  • Primary Endpoints: Heart rate (HR), corrected QT interval (QTc), diastolic blood pressure, and plasma potassium (K+).

  • Statistical Analysis: Data was analyzed to compare the maximum effect and area under the curve (AUC) for each parameter between the active treatments and placebo.

Crossover_Trial_Workflow cluster_groups Start Recruit Patient Cohort (e.g., n=12 Healthy Volunteers) Randomize Randomize into 4 Sequence Groups Start->Randomize G1 Group 1: A -> B -> C -> D G2 Group 2: B -> D -> A -> C G3 Group 3: C -> A -> D -> B G4 Group 4: D -> C -> B -> A P1 Period 1 (Administer 1st Treatment) Washout1 Washout Period P1->Washout1 P2 Period 2 (Administer 2nd Treatment) Washout1->P2 Washout2 Washout Period P2->Washout2 P3 Period 3 (Administer 3rd Treatment) Washout2->P3 Washout3 Washout Period P3->Washout3 P4 Period 4 (Administer 4th Treatment) Washout3->P4 Analysis Analyze Data (Compare effects of A, B, C, D) P4->Analysis

Caption: Workflow of a randomized, four-way crossover clinical trial. (Within 100 characters)

Summary and Conclusion

The comparative evidence clearly delineates the distinct therapeutic roles of Fenoterol and Formoterol. Formoterol's unique combination of rapid onset and long duration of action provides a significant advantage for maintenance therapy, offering both immediate symptom relief and prolonged bronchodilation.[1] Conversely, Fenoterol is a potent reliever, but its shorter duration and less favorable cardiovascular safety profile, particularly at higher doses, limit its role to on-demand use for acute symptoms.[11][12]

Research indicates that Formoterol is a more selective beta-2 agonist than Fenoterol.[11] This higher selectivity likely contributes to its improved safety profile concerning cardiovascular effects. For drug development professionals, the profile of Formoterol serves as a benchmark for developing novel long-acting bronchodilators that combine rapid onset with a favorable safety margin.

Drug_Classification_Logic BetaAgonist β2-Adrenergic Agonists SABA SABA (Short-Acting) BetaAgonist->SABA Classified as LABA LABA (Long-Acting) BetaAgonist->LABA Classified as Fenoterol Fenoterol SABA->Fenoterol Example Formoterol Formoterol LABA->Formoterol Example Reliever Primary Use: Acute Symptom Relief (Reliever) Fenoterol->Reliever Indicates Controller Primary Use: Long-Term Maintenance (Controller) Formoterol->Controller Indicates

Caption: Logical relationship of drug class to primary therapeutic use. (Within 100 characters)

References

In Vivo Validation of Fenoterol Hydrobromide's Bronchodilatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo bronchodilatory performance of Fenoterol Hydrobromide against other commonly used bronchodilators. The information herein is supported by experimental data from various studies, offering a comprehensive overview for preclinical and clinical research in respiratory diseases.

Comparative Efficacy of Bronchodilators

The following table summarizes key performance indicators for this compound and its comparators, Salbutamol (B1663637) (a short-acting β2-agonist) and Ipratropium (B1672105) Bromide (a short-acting muscarinic antagonist). The data is collated from multiple in vivo and clinical studies to provide a comparative perspective.

Parameter This compound Salbutamol Ipratropium Bromide Key Findings & Citations
Drug Class Short-Acting β2-Adrenergic Agonist (SABA)Short-Acting β2-Adrenergic Agonist (SABA)Short-Acting Muscarinic Antagonist (SAMA)Fenoterol and Salbutamol act on β2-adrenergic receptors, while Ipratropium Bromide blocks muscarinic receptors.[1]
Onset of Action Rapid, with 75% of maximum response achieved within 5 minutes.[2]Rapid, with significant bronchodilation within 5-20 minutes.[3]Slower onset, with peak effect delayed for 1 to 2 hours.[2]Fenoterol and Salbutamol demonstrate a more rapid onset of action compared to Ipratropium Bromide.[2]
Duration of Action Approximately 4-6 hours.[4][5]Approximately 4-6 hours.[3][6]Approximately 6 hours.[7]While both Fenoterol and Salbutamol have a similar duration of action, some studies suggest Fenoterol's effect may be slightly more prolonged.[4] A combination of Fenoterol and Ipratropium Bromide has been shown to have a longer duration of action than either drug alone.[1]
Potency (ED50) ED50 (FEV1) = 132 µg (in humans).[8] At 15-60 minutes, the ED50 was in the range of 8-10 µg in children.[9]Generally considered to have similar bronchodilator potency to Fenoterol on a microgram-equivalent basis.[10]ED50 (FEV1) = 14 µg (in humans).[8]Studies on the relative potency of Fenoterol and Salbutamol have shown no significant difference in their bronchodilator effects.[10] Ipratropium Bromide shows a lower ED50 for its effect on FEV1 in the cited study.[8]
Mechanism of Action Stimulates β2-adrenergic receptors, leading to airway smooth muscle relaxation.Stimulates β2-adrenergic receptors, leading to airway smooth muscle relaxation.Blocks acetylcholine-induced bronchoconstriction by antagonizing muscarinic receptors.Fenoterol and Salbutamol share a common mechanism, while Ipratropium Bromide acts on a different pathway.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

Fenoterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fenoterol This compound Receptor β2-Adrenergic Receptor Fenoterol->Receptor Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation leads to

Fenoterol's β2-Adrenergic Signaling Pathway.

In_Vivo_Bronchodilator_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Guinea Pig, Mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Airway Function Measurement (e.g., Whole-Body Plethysmography, Forced Oscillation Technique) Acclimatization->Baseline Drug_Admin Test Compound Administration (Fenoterol, Comparator, or Vehicle) Baseline->Drug_Admin Challenge Bronchoconstrictor Challenge (e.g., Methacholine (B1211447), Histamine) Drug_Admin->Challenge Post_Challenge Post-Challenge Airway Function Measurement Challenge->Post_Challenge Data_Collection Data Collection and Recording Post_Challenge->Data_Collection Comparison Comparison of Bronchodilatory Effects Data_Collection->Comparison

In Vivo Bronchodilator Validation Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key in vivo experimental protocols used to assess bronchodilatory effects.

Whole-Body Plethysmography in Guinea Pigs

This non-invasive method is used to measure airway responsiveness in conscious, unrestrained animals.

  • Apparatus: A whole-body plethysmograph consisting of a main chamber for the animal and a reference chamber. A pressure transducer detects pressure changes resulting from the animal's breathing.

  • Procedure:

    • Acclimatization: The guinea pig is placed in the plethysmograph chamber and allowed to acclimatize for a set period.

    • Baseline Measurement: Baseline respiratory parameters, such as specific airway resistance (sRaw) or Enhanced Pause (Penh), are recorded.[11]

    • Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via nebulization into the chamber.

    • Bronchoconstrictor Challenge: After a predetermined time, a bronchoconstricting agent (e.g., histamine (B1213489) or methacholine aerosol) is introduced into the chamber.[11]

    • Post-Challenge Measurement: Changes in respiratory parameters are continuously recorded to assess the protective effect of the test compound against the induced bronchoconstriction.

  • Data Analysis: The primary endpoint is often the concentration of the bronchoconstrictor required to produce a certain level of airway obstruction (e.g., PC100, the concentration causing a 100% increase in sRaw).[11] The efficacy of the bronchodilator is determined by its ability to increase this value.

Forced Oscillation Technique (FOT) in Mice

The FOT is a more detailed method to assess lung mechanics in anesthetized and tracheostomized animals.

  • Apparatus: A computer-controlled piston ventilator (e.g., flexiVent) that delivers small-amplitude oscillatory airflow to the lungs.

  • Procedure:

    • Anesthesia and Tracheostomy: The mouse is anesthetized, and a cannula is inserted into the trachea.

    • Mechanical Ventilation: The animal is connected to the ventilator and mechanically ventilated.

    • Baseline Measurement: Baseline measurements of respiratory system resistance (Rrs) and elastance (Ers) are obtained by applying a multi-frequency oscillatory waveform.[12]

    • Drug Administration: The test compound is administered, often via an in-line nebulizer connected to the ventilator circuit.

    • Bronchoconstrictor Challenge: A bronchoconstricting agent is delivered through the nebulizer in increasing concentrations.[13][14]

    • Post-Challenge Measurement: Respiratory mechanics are measured after each dose of the bronchoconstrictor to generate a dose-response curve.

  • Data Analysis: The effectiveness of the bronchodilator is quantified by its ability to attenuate the increase in Rrs and Ers induced by the bronchoconstrictor.[13]

Conclusion

In vivo studies are indispensable for validating the efficacy and safety of bronchodilators. This compound is a potent and rapid-acting bronchodilator with a duration of action comparable to Salbutamol. Its mechanism of action via the β2-adrenergic signaling pathway is well-established. The experimental protocols described, such as whole-body plethysmography and the forced oscillation technique, provide robust methods for the preclinical assessment of novel and existing bronchodilator therapies. The choice of animal model and experimental technique should be carefully considered based on the specific research question and the translational relevance to human respiratory diseases.

References

Fenoterol Hydrobromide's receptor selectivity compared to other beta-2 agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Beta-2 Adrenergic Agonist Performance with Supporting Experimental Data

In the landscape of therapeutic interventions for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), the selectivity of beta-2 adrenergic agonists for their target receptor over the beta-1 adrenergic receptor is a critical determinant of their clinical efficacy and safety profile. Off-target activation of beta-1 adrenergic receptors, predominantly found in cardiac tissue, can lead to undesirable side effects including tachycardia, palpitations, and arrhythmias. This guide provides a detailed comparison of the receptor selectivity of Fenoterol Hydrobromide against other commonly used beta-2 agonists, supported by quantitative experimental data, detailed methodologies, and pathway visualizations to aid in research and development.

Quantitative Comparison of Receptor Selectivity

The selectivity of a beta-2 agonist is a function of both its binding affinity (Ki) and its functional potency (EC50) at the beta-1 and beta-2 adrenergic receptors. A higher selectivity ratio (β1/β2) indicates a greater preference for the beta-2 receptor, which is therapeutically desirable. The following tables summarize the binding affinities and functional potencies of this compound in comparison to other prominent short-acting (SABA) and long-acting (LABA) beta-2 agonists.

Table 1: Beta-1 and Beta-2 Adrenergic Receptor Binding Affinities (pKi)

CompoundBeta-1 pKiBeta-2 pKiSelectivity Ratio (β1 Ki / β2 Ki)
Fenoterol 6.277.65~24
Salbutamol (B1663637)5.516.97~29
Terbutaline5.346.71~23
Formoterol6.25 ± 0.068.2 ± 0.09~89
Salmeterol (B1361061)5.7 ± 0.048.3 ± 0.04~398

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the antilog of the difference in pKi values (pKi β2 - pKi β1) or directly from Ki values (Ki β1 / Ki β2). Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Beta-1 and Beta-2 Adrenergic Receptor Functional Potencies (pEC50)

CompoundBeta-1 pEC50Beta-2 pEC50Selectivity Ratio (β1 EC50 / β2 EC50)
Fenoterol 6.848.23 ± 0.09~25
Salbutamol5.866.95 ± 0.07~12
Terbutaline5.717.00~19
Formoterol7.379.61 ± 0.12~174
Isoprenaline (non-selective)8.038.58 ± 0.10~0.3

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. The selectivity ratio is calculated from the antilog of the difference in pEC50 values (pEC50 β2 - pEC50 β1). Data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathways and Experimental Workflows

The activation of the beta-2 adrenergic receptor by an agonist initiates a well-defined signaling cascade, leading to bronchodilation.[1] The experimental workflows for determining receptor binding and functional potency are crucial for characterizing the pharmacological profile of these drugs.

Beta2_Signaling_Pathway cluster_membrane Cell Membrane B2AR Beta-2 Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Fenoterol (Agonist) Agonist->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway.

The canonical signaling pathway for beta-2 adrenergic receptor activation involves the coupling of the receptor to a stimulatory G protein (Gs).[2][3] Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[1][4]

Experimental_Workflow cluster_binding Radioligand Binding Assay (Affinity) cluster_functional cAMP Accumulation Assay (Potency) prep_mem Prepare Cell Membranes Expressing B1/B2 Receptors incubate_bind Incubate with Radioligand & Unlabeled Competitor prep_mem->incubate_bind separate Separate Bound & Free Ligand incubate_bind->separate count_bind Quantify Radioactivity separate->count_bind analyze_bind Determine Ki count_bind->analyze_bind culture_cells Culture Cells Expressing B1/B2 Receptors incubate_func Incubate with Agonist Concentrations culture_cells->incubate_func lyse Lyse Cells incubate_func->lyse measure_cAMP Measure Intracellular cAMP Levels lyse->measure_cAMP analyze_func Determine EC50 measure_cAMP->analyze_func

Experimental Workflows for Receptor Analysis.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is essential for critical evaluation and replication.

Radioligand Binding Assay (Competition Assay)

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound, such as Fenoterol, by measuring its ability to displace a radiolabeled ligand from the beta-1 and beta-2 receptors.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1) stably expressing either the human beta-1 or beta-2 adrenergic receptor.[5] The protein concentration of the membrane preparation is quantified.[6]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177), and varying concentrations of the unlabeled competitor drug (e.g., Fenoterol).[5]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.[6]

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[6]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[6]

  • Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

Functional Assay (cAMP Accumulation Assay)

This assay measures the functional potency (EC50) of an agonist by quantifying the production of the second messenger, cAMP, following receptor activation.

  • Cell Culture: Cells stably expressing the human beta-1 or beta-2 adrenergic receptor (e.g., CHO cells) are seeded in 96-well plates and grown to confluency.[7]

  • Assay Protocol: The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then incubated with increasing concentrations of the beta-2 agonist.[7]

  • Cell Lysis: After a defined incubation period (e.g., 30 minutes at 37°C), the reaction is stopped, and the cells are lysed to release the intracellular contents.[7]

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit or a bioluminescence-based assay.[7]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the logarithm of the agonist concentration. The EC50 value, representing the concentration of the agonist that elicits 50% of the maximal response, is determined by fitting the data to a sigmoidal curve using non-linear regression.[7]

References

A Comparative Analysis of the In Vitro Potency of Fenoterol Hydrobromide and Terbutaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of two prominent beta-2 adrenergic receptor agonists: Fenoterol Hydrobromide and Terbutaline (B1683087). The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.

Quantitative Comparison of In Vitro Potency

The in vitro potency of Fenoterol and Terbutaline is primarily determined by their binding affinity to the beta-2 adrenergic receptor (β2-AR) and their ability to elicit a functional response, such as the production of cyclic AMP (cAMP). The following table summarizes key quantitative data for these two compounds. It is important to note that the stereochemistry of Fenoterol significantly impacts its binding affinity. The (R,R')-isomer of Fenoterol is the most active.

ParameterThis compoundTerbutalineReference(s)
Binding Affinity (Ki)
(R,R')-Fenoterol (HEK-β2-AR cells)350 nMNot explicitly stated in the provided snippets, but implied to be lower than Fenoterol.[1]
(R,R')-Fenoterol (active β2-AR conformer)4 nM[2]
(R,R')-Fenoterol (inactive β2-AR conformer)345 nM[2]
Fenoterol (β2 vs β1 selectivity)Less selectiveNot explicitly stated, but generally considered β2-selective.[3]
Functional Potency (EC50/IC50)
(R,R')-Fenoterol (cardiomyocyte contractility)3 nM[4]
Terbutaline (β2-adrenergic receptor agonist activity)IC50 of 53 nM[5]
Terbutaline (cAMP formation in HASM cells)EC50 of 2.3 µM[6]

Note: Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Signaling Pathway

Fenoterol and Terbutaline are both beta-2 adrenergic receptor agonists. Their mechanism of action involves the activation of the β2-AR, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to smooth muscle relaxation, the primary therapeutic effect in conditions like asthma. The binding of the agonist promotes the coupling of the receptor to a stimulatory G-protein (Gs). The activated Gs-protein, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[7][8][9] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.[8][9] Some studies also suggest that β2-agonists can inhibit the ERK signaling pathway in a cAMP-dependent manner, which may contribute to their anti-inflammatory effects.[10]

Beta-2 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Agonist Fenoterol or Terbutaline Agonist->B2AR Binds to

Beta-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

The in vitro potency of Fenoterol and Terbutaline is typically assessed using two main types of assays: radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are designed to determine the binding affinity (Ki) of the compounds for the β2-AR. The general workflow is as follows:

  • Membrane Preparation: Membranes are prepared from cells expressing the β2-AR, such as HEK293 cells stably transfected with the β2-AR cDNA.[1]

  • Incubation: The cell membranes are incubated with a radiolabeled antagonist (e.g., [3H]CGP-12177) and varying concentrations of the unlabeled test compound (Fenoterol or Terbutaline).[1]

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Functional assays measure the ability of the agonist to elicit a cellular response downstream of receptor binding. A common method is to measure the accumulation of cAMP.

  • Cell Culture: Cells expressing the β2-AR, such as human airway smooth muscle (HASM) cells or CHO-K1 cells transfected with the human β2-AR, are cultured.[6][11]

  • Incubation: The cells are incubated with varying concentrations of the agonist (Fenoterol or Terbutaline) for a specific period.

  • Lysis and Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Experimental_Workflow_Comparison cluster_Binding Radioligand Binding Assay (Affinity) cluster_Functional Functional Assay (cAMP Accumulation) B1 Membrane Preparation (e.g., HEK-β2-AR cells) B2 Incubation with Radioligand and Test Compound B1->B2 B3 Separation of Bound/ Free Radioligand B2->B3 B4 Quantification of Bound Radioactivity B3->B4 B5 Data Analysis (IC50 -> Ki) B4->B5 F1 Cell Culture (e.g., HASM cells) F2 Incubation with Agonist F1->F2 F3 Cell Lysis and cAMP Measurement F2->F3 F4 Data Analysis (EC50) F3->F4 Start Start Start->B1 Determine Binding Affinity Start->F1 Determine Functional Potency

Comparative Experimental Workflow

Summary and Conclusion

Both this compound and Terbutaline are effective beta-2 adrenergic receptor agonists. Based on the available in vitro data, the (R,R')-stereoisomer of Fenoterol exhibits a higher binding affinity for the β2-AR compared to the IC50 value reported for Terbutaline.[1][2][5] The potency of Fenoterol is highly dependent on its stereochemistry.[1][4] Functional assay data also indicates high potency for Fenoterol.[4]

The choice between these two compounds in a research or drug development context may depend on the specific requirements of the study, including the desired potency, selectivity, and the specific cellular system being investigated. The detailed experimental protocols provided in this guide offer a foundation for designing and interpreting in vitro studies comparing these and other β2-agonists.

References

Fenoterol Hydrobromide: A Comparative Safety Analysis Against Other Sympathomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of fenoterol hydrobromide against other commonly used sympathomimetic bronchodilators, including salbutamol (B1663637), terbutaline, and formoterol (B127741). The information is compiled from a comprehensive review of clinical and preclinical studies, with a focus on cardiovascular and systemic adverse effects. This document is intended to serve as a resource for researchers and professionals involved in the development and evaluation of respiratory therapeutics.

Executive Summary

This compound is a potent short-acting β2-adrenergic agonist effective in providing rapid bronchodilation. However, its safety profile, particularly concerning cardiovascular effects, has been a subject of scrutiny and comparison with other sympathomimetics. Clinical evidence consistently indicates that fenoterol is associated with a greater incidence and magnitude of cardiovascular side effects, such as increased heart rate, QTc interval prolongation, and hypokalemia, when compared to equieffective bronchodilator doses of salbutamol and terbutaline.[1][2][3] The long-acting β2-agonist formoterol has also been shown to have a more favorable cardiovascular safety profile than fenoterol.[4][5] These differences are likely attributable to fenoterol's lower β2-receptor selectivity and its marketing at a higher relative dose compared to other β2-agonists.[1]

Comparative Safety Data

The following tables summarize quantitative data from comparative clinical trials, highlighting key safety parameters.

Table 1: Cardiovascular Effects of Inhaled Fenoterol vs. Salbutamol and Terbutaline

ParameterFenoterolSalbutamolTerbutalineReference
Maximum Mean Increase in Heart Rate (bpm) 29 (±24)8 (±9)8 (±14)[1]
Mean Increase in QTc Interval (s) 0.011 (±0.003)0.003 (±0.003)-[3][6]
Ventricular Premature Beats (No. of Patients) 1418-[3][6]
Supraventricular Premature Beats (No. of Patients) 1717-[3][6]

Table 2: Metabolic and Systemic Effects of Inhaled Fenoterol vs. Salbutamol and Terbutaline

ParameterFenoterolSalbutamolTerbutalineReference
Mean Decrease in Serum Potassium (mmol/L) 0.76 (±0.62)0.46 (±0.32)0.52 (±0.39)[1]
Mean Decrease in Serum Potassium (mmol/L) - High Dose Study 0.23 (±0.04)0.06 (±0.03)-[3][6]
Tremor More potent in inducing tremor than salbutamolLess potent than fenoterol-[7]
Unpleasant Taste and Tremor More commonLess common-[8]

Table 3: Cardiovascular Effects of Inhaled Fenoterol vs. Formoterol and Salbutamol

ParameterFenoterolFormoterolSalbutamolReference
Maximum Effect on Heart Rate Significantly greaterSimilar to salbutamolSimilar to formoterol[4][5]
Maximum Effect on QTc Interval Significantly greaterSimilar to salbutamolSimilar to formoterol[4][5]
Maximum Reduction in Plasma Potassium Similar to formoterolSimilar to fenoterolLess than fenoterol and formoterol[4][5]

Signaling Pathways and Receptor Selectivity

The therapeutic and adverse effects of sympathomimetic amines are mediated through their interaction with adrenergic receptors. β2-agonists primarily exert their bronchodilatory effects through the Gs-protein coupled pathway, leading to an increase in intracellular cyclic AMP (cAMP) and smooth muscle relaxation. However, they can also activate the β-arrestin pathway, which is associated with receptor desensitization and potential adverse effects. The selectivity of a drug for the β2-receptor over the β1-receptor, which is predominantly found in the heart, is a critical determinant of its cardiovascular safety profile.

cluster_agonist β2-Agonist (e.g., Fenoterol) cluster_receptor β2-Adrenergic Receptor cluster_signaling Downstream Signaling Pathways Agonist β2-Agonist b2AR β2-AR Agonist->b2AR Gs Gs Protein b2AR->Gs Activation Arrestin β-Arrestin b2AR->Arrestin Recruitment AC Adenylyl Cyclase Gs->AC Stimulation cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Relaxation Bronchodilation PKA->Relaxation Desensitization Receptor Desensitization & Potential Adverse Effects Arrestin->Desensitization

β2-Adrenergic Receptor Signaling Pathways

Fenoterol exhibits lower selectivity for the β2-adrenergic receptor compared to salbutamol, which may contribute to its more pronounced cardiac effects.[1] The diagram above illustrates the two main signaling pathways activated by β2-agonists. While the Gs-cAMP pathway is responsible for the desired bronchodilation, the β-arrestin pathway can lead to receptor desensitization and has been implicated in some of the adverse effects associated with chronic β2-agonist use.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative safety assessment of sympathomimetics.

Clinical Trial Protocol for Cardiovascular Safety Assessment

A representative experimental design to compare the cardiovascular safety of inhaled sympathomimetics is a randomized, double-blind, crossover study.

cluster_workflow Clinical Trial Workflow Recruitment Patient Recruitment (e.g., Mild to Moderate Asthma) Baseline Baseline Assessment (ECG, HR, BP, K+, FEV1) Recruitment->Baseline Randomization Randomization Baseline->Randomization DrugA Drug A Administration (e.g., Fenoterol) Randomization->DrugA DrugB Drug B Administration (e.g., Salbutamol) Randomization->DrugB Placebo Placebo Administration Randomization->Placebo Monitoring Continuous Monitoring (Ambulatory ECG, Vital Signs) DrugA->Monitoring DrugB->Monitoring Placebo->Monitoring Washout Washout Period Monitoring->Washout Crossover Crossover to Alternative Treatment Washout->Crossover Crossover->Monitoring Repeat with different drug Final Final Assessment & Data Analysis

Cardiovascular Safety Clinical Trial Workflow

1. Study Population: Patients with stable, reversible airway obstruction (e.g., asthma) are recruited. Exclusion criteria typically include significant cardiovascular disease, electrolyte abnormalities, and use of medications that could interfere with the study drugs or assessments.

2. Study Design: A double-blind, placebo-controlled, crossover design is often employed to minimize bias and inter-individual variability. Each participant receives each of the study drugs (e.g., fenoterol, salbutamol) and a placebo in a randomized order, separated by a washout period.

3. Drug Administration: Drugs are administered via a standardized method, such as a metered-dose inhaler with a spacer, to ensure consistent delivery. Cumulative doses may be administered to assess dose-response relationships for both efficacy and adverse effects.

4. Safety Monitoring:

  • Cardiovascular: Continuous 12-lead electrocardiogram (ECG) monitoring is performed to assess heart rate, rhythm, and the QTc interval. Ambulatory ECG (Holter) monitoring can be used to capture data during normal daily activities. Blood pressure is also monitored regularly.
  • Metabolic: Serum potassium levels are measured at baseline and at specified intervals after drug administration to assess for hypokalemia.
  • Systemic: Skeletal muscle tremor can be objectively quantified using an accelerometer.[9] Subjective side effects are recorded using standardized questionnaires.

5. Efficacy Assessment: Spirometry (measuring FEV1) is performed to determine the bronchodilator efficacy of the study drugs.

6. Statistical Analysis: Appropriate statistical methods are used to compare the changes in safety and efficacy parameters between the different treatment groups.

In Vitro Receptor Binding Assay for β-Adrenoceptor Selectivity

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for specific receptor subtypes.

cluster_workflow Receptor Binding Assay Workflow Membrane Prepare Cell Membranes Expressing β1 or β2 Receptors Incubation Incubate Membranes with: - Radioligand (e.g., [3H]DHA) - Test Compound (e.g., Fenoterol) Membrane->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Determine Ki and Selectivity Ratio) Quantification->Analysis

In Vitro Receptor Binding Assay Workflow

1. Materials:

  • Cell membranes from cell lines stably expressing human β1- or β2-adrenergic receptors.
  • A radiolabeled ligand that binds to β-receptors (e.g., [3H]dihydroalprenolol - DHA).
  • The unlabeled test compound (e.g., fenoterol, salbutamol).
  • A non-selective antagonist (e.g., propranolol) to determine non-specific binding.

2. Procedure:

  • Saturation Binding: To determine the density of receptors (Bmax) and the affinity of the radioligand (Kd), membranes are incubated with increasing concentrations of the radioligand.
  • Competition Binding: To determine the affinity (Ki) of the test compound, membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.

3. Data Analysis: The data from competition binding assays are used to calculate the inhibitory constant (Ki) of the test compound for each receptor subtype. The ratio of the Ki values for the β1 and β2 receptors provides a measure of the compound's β2-selectivity.

Conclusion

The available evidence from clinical and preclinical studies indicates that this compound, while an effective bronchodilator, has a less favorable cardiovascular and systemic safety profile compared to other sympathomimetics like salbutamol, terbutaline, and formoterol. This is likely due to its lower β2-receptor selectivity and higher relative dosage. For researchers and drug development professionals, these findings underscore the importance of optimizing receptor selectivity and carefully considering the dose-response relationship for both efficacy and safety when developing new β2-adrenergic agonists. The experimental protocols outlined in this guide provide a framework for the robust preclinical and clinical evaluation of the safety profile of novel sympathomimetic agents.

References

A comparative study of Fenoterol Hydrobromide and Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Fenoterol Hydrobromide and Ipratropium (B1672105) Bromide

Introduction

This compound and ipratropium bromide are bronchodilators widely utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] this compound is a short-acting beta-2 adrenergic agonist (SABA) that provides rapid relief from bronchospasm by relaxing the airway smooth muscle.[1][3] Ipratropium bromide is a short-acting muscarinic antagonist (SAMA) that also promotes bronchodilation by blocking cholinergic pathways.[4] While both serve to open the airways, their distinct mechanisms of action, efficacy profiles, and potential side effects warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides an objective comparison supported by experimental data, detailed protocols, and visualizations of their molecular pathways.

Mechanism of Action

The divergent mechanisms of these two compounds form the basis of their differing clinical characteristics and their synergistic use in combination therapies.

This compound: Beta-2 Adrenergic Agonist

Fenoterol is a sympathomimetic agent that selectively stimulates beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells.[1][5][6] This interaction initiates a cascade of intracellular events:

  • Receptor Binding: Fenoterol binds to the β2-adrenergic receptor.

  • Adenylate Cyclase Activation: The activated receptor stimulates the enzyme adenylate cyclase.[1][5]

  • cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5][6]

  • Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][5]

  • Smooth Muscle Relaxation: PKA phosphorylates various target proteins, leading to the inactivation of myosin light-chain kinase and a decrease in intracellular calcium levels. This results in the relaxation of the bronchial smooth muscle, causing bronchodilation.[1]

  • Inhibition of Inflammatory Mediators: Elevated cAMP levels also inhibit the release of inflammatory mediators from mast cells.[5][6]

Fenoterol_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell Fenoterol Fenoterol Receptor β2-Adrenergic Receptor Fenoterol->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Active) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Signaling pathway of this compound.
Ipratropium Bromide: Muscarinic Antagonist

Ipratropium bromide is an anticholinergic agent that acts as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[4][7][8] Its bronchodilatory effect is primarily achieved by blocking the action of acetylcholine in the airways.

  • Receptor Blockade: Acetylcholine, a neurotransmitter released from the vagus nerve, normally binds to muscarinic receptors on airway smooth muscle, causing contraction (bronchoconstriction).[7][8] Ipratropium competitively inhibits this binding.[2][7]

  • Inhibition of cGMP Production: The blockade of muscarinic receptors prevents the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP), an intracellular messenger that mediates smooth muscle contraction.[4][8]

  • Smooth Muscle Relaxation: The resulting decrease in intracellular cGMP concentration leads to the relaxation of airway smooth muscle and subsequent bronchodilation.[4]

Ipratropium_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell ACh Acetylcholine Receptor Muscarinic Receptor ACh->Receptor Binds Ipratropium Ipratropium Ipratropium->Receptor Blocks Relaxation Bronchodilation Ipratropium->Relaxation Leads to Contraction Bronchoconstriction Receptor->Contraction Causes

Caption: Signaling pathway of Ipratropium Bromide.

Comparative Efficacy

Clinical studies have compared the efficacy of fenoterol, ipratropium, and their combination in patients with asthma and COPD, typically measuring outcomes such as Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC).

ParameterThis compoundIpratropium BromideFenoterol + Ipratropium CombinationReference
Drug Class Short-Acting β2-Agonist (SABA)Short-Acting Muscarinic Antagonist (SAMA)SABA/SAMA Combination[1]
Onset of Action Rapid (within minutes)Slower than Fenoterol (15-30 minutes)Rapid onset[9]
Duration of Action 3-5 hours3-5 hours, sometimes longer than FenoterolMore prolonged than either agent alone (up to 7 hours)[9][10][11]
Peak Effect Generally higher peak bronchodilator effect than anticholinergicsLower peak effect compared to FenoterolEnhanced and more sustained peak effect[12]
Primary Patient Population Asthma (especially acute symptoms), COPDCOPD, AsthmaAsthma, COPD[1][2][13]

Table 1: Pharmacodynamic Comparison

Quantitative Data from Clinical Trials

The following table summarizes data from a study comparing fenoterol (200 µg), ipratropium (40 µg), and their combination in patients with chronic bronchitis and emphysema. The data represents the change in pulmonary function over 60 minutes post-administration via a metered-dose inhaler.

Time PointParameterFenoterol (200 µg)Ipratropium (40 µg)Fenoterol + IpratropiumReference
15 min % Change FEV1Significant increaseSignificant increaseSignificant increase[10]
30 min % Change FEV1Significant increaseSignificant increaseSignificant increase[10]
45 min % Change FEV1Significant increaseSignificant increaseSignificant increase[10]
60 min % Change FEV1Not significantNot significantSignificant increase [10]
60 min % Change MMFRNot significantSignificant increaseSignificant increase [10]

Table 2: Pulmonary Function Response in COPD Patients (Adapted from J Assoc Physicians India. 1991 Sep;39(9):680-2.[10])

Another study in patients with stable COPD found that the combination therapy resulted in a significantly better improvement in FEV1 and FVC compared to fenoterol alone, an effect that lasted up to six hours.[9] In patients with asthma, the combination has also been shown to produce a greater improvement in FEV1 compared to fenoterol alone.[14]

Comparative Safety and Side Effects

The side effect profiles of fenoterol and ipratropium are directly related to their mechanisms of action.

Side EffectThis compoundIpratropium BromideCommentsReference
Systemic Effects More common due to systemic absorptionMinimal, as it does not diffuse well into the bloodCombination may present side effects from both components.[13]
Cardiovascular Tachycardia, palpitations, increased pulse rateMinimal cardiovascular effectsFenoterol is the primary contributor to cardiovascular side effects.[3][12]
Musculoskeletal TremorNoneCaused by Fenoterol.[3][11]
Anticholinergic NoneDry mouth, urinary retention (rare), constipationIpratropium is the source of these effects.[8]
Ocular NoneCan precipitate narrow-angle glaucoma if sprayed in eyesCaution is advised in susceptible patients.[2]

Table 3: Common Side Effects

In comparative studies, subjective side effects like tremor and palpitations were reported more frequently with fenoterol monotherapy than with ipratropium or the combination therapy.[13][15] The combination may offer a clinical advantage by allowing for a reduced dose of the beta-2 agonist, thereby minimizing its associated side effects.[16]

Experimental Protocols

Protocol: Comparative Assessment of Bronchodilator Efficacy

This protocol outlines a typical methodology for a randomized, double-blind, crossover study to compare the efficacy of inhaled Fenoterol, Ipratropium, and their combination.

  • Patient Selection:

    • Recruit patients diagnosed with stable asthma or COPD according to established guidelines (e.g., GOLD for COPD).[17]

    • Inclusion criteria: Age > 40, documented history of airway obstruction, demonstrated FEV1 reversibility of >12% and 200 mL after a SABA.[18]

    • Exclusion criteria: Respiratory tract infection or exacerbation within the last 4 weeks, hypersensitivity to either drug or atropine, narrow-angle glaucoma, significant cardiovascular disease.[2][17]

  • Study Design:

    • Employ a randomized, double-blind, placebo-controlled, crossover design.

    • Establish four study arms: Fenoterol alone, Ipratropium alone, Fenoterol/Ipratropium combination, and Placebo.

    • Each patient will undergo four treatment periods on four separate days, separated by a washout period of at least 48 hours.[9]

  • Procedure:

    • Baseline Measurement: On each study day, perform baseline pulmonary function tests (PFTs), including spirometry (FEV1, FVC), and record vital signs (heart rate, blood pressure).[10][17]

    • Drug Administration: Administer the assigned treatment (e.g., Fenoterol 200 µg, Ipratropium 40 µg, combination, or placebo) via a metered-dose inhaler (MDI) with a spacer.[10][18]

    • Post-Dose Monitoring: Measure FEV1, FVC, heart rate, and blood pressure at intervals of 15, 30, 60, 120, 180, 240, 300, and 360 minutes post-inhalation.[9][10]

    • Adverse Event Monitoring: Actively monitor and record any subjective side effects (e.g., tremor, dry mouth, palpitations) reported by the patient throughout the monitoring period.[11]

  • Data Analysis:

    • The primary endpoint is the change in FEV1 from baseline at each time point.

    • Secondary endpoints include changes in FVC, peak expiratory flow rate (PEFR), heart rate, and the incidence of adverse effects.

    • Use appropriate statistical tests (e.g., ANOVA for repeated measures) to compare the treatment effects.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_study Phase 2: Crossover Study Periods (4x) cluster_analysis Phase 3: Data Analysis p1 Patient Recruitment (Asthma/COPD) p2 Informed Consent & Inclusion/Exclusion Criteria p1->p2 s1 Washout Period p2->s1 s2 Baseline PFTs & Vital Signs s1->s2 s3 Randomized Drug Administration (Fenoterol/Ipratropium/Combo/Placebo) s2->s3 s4 Post-Dose Monitoring (PFTs, Vitals, AEs) at set intervals s3->s4 s4->s1 Next Period a1 Collect Data (FEV1, FVC, AEs) s4->a1 a2 Statistical Analysis (e.g., ANOVA) a1->a2 a3 Compare Efficacy & Safety Profiles a2->a3

Caption: Workflow for a comparative bronchodilator trial.

Conclusion

This compound and ipratropium bromide are effective bronchodilators that operate through distinct beta-adrenergic and anticholinergic pathways, respectively. Fenoterol offers a more rapid onset and a greater peak bronchodilator effect but is associated with more systemic and cardiovascular side effects.[12] Ipratropium has a slower onset but provides effective bronchodilation with minimal systemic side effects.[9]

Experimental data consistently demonstrates that the combination of fenoterol and ipratropium offers a synergistic effect, providing rapid, potent, and more sustained bronchodilation than either agent alone.[9][10][11] This combination therapy often allows for a superior clinical response, particularly in patients with COPD, and may present a better safety profile by enabling the use of lower, more effective doses of the beta-2 agonist component.

References

A Head-to-Head Comparison of Fenoterol Hydrobromide Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the enantiomers of Fenoterol Hydrobromide. The following sections detail the pharmacodynamic and pharmacokinetic differences, supported by experimental data, to inform future research and development.

Fenoterol, a potent β2-adrenergic receptor (β2-AR) agonist, is clinically available as a racemic mixture of its (R,R')- and (S,S')-enantiomers.[1] However, extensive research has demonstrated significant stereoselectivity in its biological activity, with the (R,R')-enantiomer being the primary contributor to its therapeutic effects. This guide synthesizes findings from multiple studies to provide a comprehensive comparison of the fenoterol enantiomers.

Pharmacodynamic Comparison: Receptor Binding and Functional Efficacy

The differential effects of fenoterol enantiomers are most pronounced at the level of the β2-adrenergic receptor. The (R,R')-enantiomer consistently demonstrates significantly higher binding affinity and functional potency compared to the (S,S')-enantiomer.

Table 1: Comparison of Binding Affinities (Ki) of Fenoterol Enantiomers for the β2-Adrenergic Receptor

EnantiomerTest SystemKi Value (nM)Reference
(R,R')-FenoterolHEK-β2-AR cell membranes350[2]
(S,S')-FenoterolHEK-β2-AR cell membranes27,800[2]
(R,R')-FenoterolRat Erythrocytes2,880[2]
(S,S')-FenoterolRat ErythrocytesNo measurable specific binding[2]
(R,R')-FenoterolHEK-293 cell membranes expressing human β2-AR460 ± 55[3]
(S,S')-FenoterolHEK-293 cell membranes expressing human β2-AR109,000 ± 10,400[3]

Table 2: Comparison of Functional Efficacy (EC50) of Fenoterol Enantiomers

EnantiomerAssayEC50 ValueReference
(R,R')-FenoterolcAMP Accumulation (HEK-β2-AR cells)Submicromolar[4]
(R,S')-FenoterolcAMP Accumulation (HEK-β2-AR cells)Submicromolar[4]
(R,R')-FenoterolCardiomyocyte ContractilitySubmicromolar[4]
(R,R')-FenoterolCardiomyocyte ContractilityReduced EC50 from -7.0 ± 0.270 to -7.1 ± 0.2 log[M][3]
(S,S')-FenoterolCardiomyocyte ContractilityNo significant effect[3]

The data clearly indicates that the (R,R')-enantiomer is the eutomer, possessing significantly higher affinity and efficacy for the β2-AR. Molecular dynamics simulations suggest that the stereochemistry of the β-hydroxyl group is crucial for the interaction with key residues like Asp113 and Asn312 in the receptor's binding pocket.[5] The binding of the (R,x')-isomers is primarily entropy-driven, whereas the binding of the (S,x')-isomers is almost entirely enthalpy-controlled.[2][6][7]

Signaling Pathways

The activation of the β2-AR by fenoterol enantiomers primarily follows the canonical Gs-protein signaling cascade. The binding of an agonist like (R,R')-fenoterol induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and subsequent production of cyclic adenosine (B11128) monophosphate (cAMP).[2][8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to smooth muscle relaxation.[9] Interestingly, evidence suggests that different stereoisomers may induce different receptor conformations, potentially leading to biased signaling, where the receptor preferentially couples to certain G-proteins (e.g., Gs over Gi).[2]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RR_Fenoterol (R,R')-Fenoterol Beta2AR β2-Adrenergic Receptor RR_Fenoterol->Beta2AR Binds Gs_protein Gs Protein (αβγ) Beta2AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->cAMP    PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Figure 1: β2-Adrenergic Receptor Signaling Pathway.

Pharmacokinetic Profile

While detailed pharmacokinetic studies comparing the individual enantiomers are less abundant in the readily available literature, stereoselectivity in pharmacokinetics is a known phenomenon for many chiral drugs.[10] The overall pharmacokinetics of racemic fenoterol show that it is metabolized primarily through sulfation.[11] After oral administration, it undergoes a significant first-pass effect, resulting in low bioavailability.[11] Inhaled administration localizes the drug to the lungs, minimizing systemic exposure and side effects.[9][12]

In Vivo Studies and Clinical Implications

Animal studies have highlighted the importance of using the racemic mixture for certain therapeutic effects. In a rat model of post-myocardial infarction dilated cardiomyopathy, racemic fenoterol showed beneficial effects in attenuating left ventricular remodeling and functional decline.[1][13] Surprisingly, treatment with either the (R,R')- or (S,S')-enantiomer alone was found to be ineffective in this model, suggesting a potential synergistic or modulatory role of the (S,S')-enantiomer in this specific context.[1][13]

However, for its primary use as a bronchodilator, the superior activity of the (R,R')-enantiomer is the key therapeutic driver. The (S,S')-enantiomer, being largely inactive at the β2-AR, may contribute to off-target effects or metabolic load.

Adverse Effects

Common side effects of fenoterol are extensions of its β-adrenergic activity and include tremors, nervousness, and headache.[14][15][16] Cardiovascular effects such as palpitations and tachycardia can also occur, particularly at higher doses, due to some stimulation of β1-adrenergic receptors.[15][17] While a direct comparison of the adverse effect profiles of the individual enantiomers is not extensively detailed, it is plausible that the (S,S')-enantiomer could contribute to some off-target effects not mediated by the β2-AR.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for comparing fenoterol enantiomers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the fenoterol enantiomers to the β2-adrenergic receptor.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human β2-adrenergic receptor (e.g., HEK-293 cells).[2][3]

  • Incubation: A constant concentration of a radiolabeled ligand that binds to the β2-AR (e.g., [3H]CGP-12177) is incubated with the cell membranes.[2][5]

  • Competition: Increasing concentrations of the unlabeled fenoterol enantiomers ((R,R')- or (S,S')-fenoterol) are added to compete with the radioligand for binding to the receptor.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of the fenoterol enantiomers to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the β2-AR signaling pathway.

  • Cell Culture: Cells expressing the β2-AR (e.g., HEK-β2-AR cells) are cultured in appropriate media.[2]

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: The cells are then stimulated with varying concentrations of the fenoterol enantiomers for a defined period.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (EIA) or a similar detection method.[18]

  • Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of the agonist that produces 50% of the maximal response) are determined.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay Membrane_Prep Membrane Preparation (HEK-β2-AR cells) Incubation Incubation with Radioligand & Competitor Membrane_Prep->Incubation Separation Separation of Bound/ Free Ligand (Filtration) Incubation->Separation Quantification_Binding Quantification (Scintillation Counting) Separation->Quantification_Binding Analysis_Binding Data Analysis (IC50, Ki) Quantification_Binding->Analysis_Binding Cell_Culture Cell Culture (HEK-β2-AR cells) Preincubation Pre-incubation with Phosphodiesterase Inhibitor Cell_Culture->Preincubation Stimulation Stimulation with Fenoterol Enantiomers Preincubation->Stimulation Lysis_Detection Cell Lysis & cAMP Detection (EIA) Stimulation->Lysis_Detection Analysis_Functional Data Analysis (EC50) Lysis_Detection->Analysis_Functional

Figure 2: General Experimental Workflow.

Conclusion

The enantiomers of this compound exhibit marked differences in their interaction with the β2-adrenergic receptor and subsequent biological activity. The (R,R')-enantiomer is the eutomer, demonstrating significantly higher binding affinity and functional efficacy. While the racemic mixture is clinically used, understanding the distinct properties of each enantiomer is crucial for the development of more selective and potentially safer therapeutics. Further research into the specific pharmacokinetic profiles of the individual enantiomers and the potential for synergistic or modulatory interactions is warranted.

References

Navigating the Landscape of Fenoterol Hydrobromide Research: A Guide to Available Data and the Call for Reproducibility Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a critical gap in the understanding of Fenoterol Hydrobromide research: a lack of inter-laboratory studies dedicated to assessing the reproducibility of experimental findings. While numerous studies have established validated analytical methods and investigated the clinical efficacy of this compound, these have predominantly been conducted within single laboratories or as multi-center clinical trials focused on patient outcomes rather than the consistency of laboratory-based measurements. Consequently, a direct comparison of findings across different laboratories—a cornerstone of scientific robustness—cannot be compiled from the existing body of research.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a clear overview of the currently available data, primarily focusing on single-laboratory validation of analytical methods for this compound. It also outlines a proposed workflow for a cross-laboratory study, highlighting the necessary steps to establish the reproducibility of findings in the future.

Understanding the Current Data: A Focus on Single-Laboratory Validation

The majority of published non-clinical research on this compound centers on the development and validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC), for its quantification in pharmaceutical formulations. These studies meticulously detail the precision, accuracy, and linearity of their methods within a single laboratory.

Below is a summary of representative data from a single-laboratory validation study for an HPLC method used to determine the concentration of this compound.

Table 1: Single-Laboratory Precision and Accuracy of an HPLC Method for this compound Quantification
ParameterWithin-Day Variability (n=10)Between-Day Variability (n=10)Accuracy (Recovery)
Relative Standard Deviation (RSD) ≤2.0%[1]≤2.0%[1]99.53% (mean)[1]

This table summarizes the typical precision and accuracy reported in a single-laboratory setting. The low Relative Standard Deviation (RSD) for within-day and between-day measurements indicates high precision of the method within that specific lab. The high accuracy, demonstrated by the mean recovery percentage, shows that the method can accurately quantify a known amount of this compound.

Experimental Protocol: A Validated HPLC Method for this compound

The following is a detailed experimental protocol for a validated HPLC method for the quantification of this compound, as described in a representative study.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (150 mm x 3.9 mm i.d., 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (30:70, v/v) containing 0.1% triethylamine, with the pH adjusted to 5.0 using formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 276 nm.[1]

2. Preparation of Standard Solutions:

  • A stock solution of this compound is prepared by dissolving a precisely weighed amount of the reference standard in the mobile phase.

  • A series of standard solutions at different concentrations (e.g., ranging from 0.025 to 0.15 mg/mL) are prepared by diluting the stock solution with the mobile phase.[1]

3. Sample Preparation:

  • For pharmaceutical formulations, a quantity of the product equivalent to a known amount of this compound is dissolved in the mobile phase to achieve a concentration within the range of the standard solutions.

4. Method Validation Procedures:

  • Linearity: The linearity of the method is assessed by analyzing the series of standard solutions and plotting the peak area against the concentration. A correlation coefficient (r²) close to 1 indicates good linearity.[1]

  • Precision:

    • Intra-day precision (repeatability): The same sample is analyzed multiple times on the same day.

    • Inter-day precision (intermediate precision): The same sample is analyzed on different days.

    • Precision is expressed as the Relative Standard Deviation (RSD) of the measurements.[1]

  • Accuracy: The accuracy is determined by the recovery method, where a known amount of this compound standard is added to a sample, and the percentage of the added standard that is measured is calculated.[1]

A Call for Collaborative Studies: A Proposed Workflow for Assessing Inter-Laboratory Reproducibility

To address the current gap in knowledge, dedicated inter-laboratory (or "round-robin") studies are essential. Such studies would involve multiple laboratories following a standardized protocol to analyze identical samples of this compound. The results would then be statistically compared to determine the level of reproducibility.

The following diagram illustrates a logical workflow for a collaborative study to assess the reproducibility of this compound findings.

G cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Independent Laboratory Analysis cluster_2 Phase 3: Data Analysis and Reporting A Define Study Objectives and Scope B Select Participating Laboratories A->B C Develop and Standardize Experimental Protocol B->C D Prepare and Distribute Identical Test Samples C->D E Lab 1: Conduct Experiment per Protocol D->E F Lab 2: Conduct Experiment per Protocol D->F G Lab n: Conduct Experiment per Protocol D->G H Centralized Data Collection E->H F->H G->H I Statistical Analysis of Inter-Laboratory Variability (e.g., ANOVA) H->I J Identify Sources of Variation I->J K Publish Comparative Findings and Recommendations J->K

Workflow for a cross-laboratory reproducibility study.

References

A Comparative Guide to the Effects of Fenoterol Hydrobromide in Different Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative pharmacology of bronchodilators across various animal models is crucial for preclinical assessment and translational research. This guide provides an objective comparison of Fenoterol Hydrobromide's performance against other alternatives, supported by experimental data, with a focus on its effects in different animal species.

Mechanism of Action: A Beta-2 Adrenergic Agonist

This compound is a potent beta-2 adrenergic agonist. Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchioles in the lungs. This activation triggers a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.

The binding of Fenoterol to the beta-2 adrenergic receptor activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.

Fenoterol_Signaling_Pathway Fenoterol Fenoterol Hydrobromide Beta2AR Beta-2 Adrenergic Receptor Fenoterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to

This compound Signaling Pathway

Comparative Effects on Respiratory Function

Studies in various animal models have demonstrated the potent bronchodilatory effects of this compound. Guinea pigs and dogs are commonly used species for evaluating respiratory pharmacology.

Guinea Pig Models

In guinea pigs, Fenoterol has been shown to effectively inhibit bronchospasm induced by various constrictor agents. When administered as a metered aerosol, Fenoterol demonstrated a significant bronchospasmolytic effect.

DrugAnimal ModelRoute of AdministrationKey FindingsReference
This compound Guinea PigMetered AerosolDemonstrated significant bronchospasmolytic effects.
Fenoterol + Ipratropium (B1672105) Bromide Guinea PigMetered AerosolAdditive effect on bronchospasmolysis.

Experimental Protocol: Bronchospasmolysis in Guinea Pigs

A common experimental workflow to assess bronchospasmolytic activity in guinea pigs involves inducing bronchoconstriction and then measuring the protective effect of the test compound.

Experimental_Workflow_Guinea_Pig cluster_preparation Animal Preparation cluster_measurement Measurement Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Guinea Pig Anesthesia Anesthetize Animal->Anesthesia Cannulation Tracheal Cannulation Anesthesia->Cannulation Ventilator Connect to Ventilator Cannulation->Ventilator Pressure Measure Intratracheal Pressure Ventilator->Pressure Baseline Record Baseline Pressure Pressure->Baseline Drug_Admin Administer Fenoterol (or alternative/placebo) Baseline->Drug_Admin Challenge Induce Bronchoconstriction (e.g., with acetylcholine) Drug_Admin->Challenge Record Record Changes in Intratracheal Pressure Challenge->Record Comparison Compare Pressure Changes between Treatment Groups Record->Comparison

Workflow for Bronchospasmolysis Study in Guinea Pigs
Dog Models

In dogs, both intravenous and aerosol administration of Fenoterol have been investigated. Studies have shown its effectiveness in reversing bronchoconstriction. When compared to other bronchodilators, the combination of Fenoterol with Ipratropium Bromide also shows additive effects.

Comparative Effects on the Cardiovascular System

A critical aspect of preclinical evaluation is the assessment of cardiovascular side effects. Beta-2 adrenergic agonists can sometimes exhibit off-target effects on beta-1 adrenergic receptors in the heart, leading to cardiovascular stimulation.

Dog Models

In dogs, Fenoterol administered as a metered aerosol showed slight cardiovascular side-effects. However, when combined with ipratropium bromide, these effects were reduced to an insignificant level. In contrast, when the combination was administered parenterally, the cardiovascular side-effects of Fenoterol were still present. Ipratropium bromide alone had no effect on the cardiovascular system in dogs.

DrugAnimal ModelRoute of AdministrationCardiovascular EffectsReference
This compound DogMetered AerosolSlight cardiovascular side-effects.
Fenoterol + Ipratropium Bromide DogMetered AerosolCardiovascular side-effects reduced to an insignificant level.
Fenoterol + Ipratropium Bromide DogIntravenous InjectionCardiovascular side-effects of Fenoterol were still present.
Ipratropium Bromide DogMetered Aerosol / Intravenous InjectionNo effect on the cardiovascular system.

Pharmacokinetic Comparisons

Pharmacokinetic studies have been conducted in rats and dogs to understand the absorption, distribution, metabolism, and excretion of Fenoterol. These studies are essential for dose selection and for predicting the drug's behavior in humans. Comparative pharmacokinetic data for this compound has been established in rats, dogs, and humans.

Conclusion

This compound is a potent bronchodilator with a well-established mechanism of action. Preclinical studies in animal models, primarily guinea pigs and dogs, have confirmed its efficacy in reversing bronchoconstriction. When compared with or combined with other bronchodilators like ipratropium bromide, it demonstrates at least additive effects. Cardiovascular side-effects, a common concern with beta-2 agonists, appear to be minimal with aerosol administration in dogs, especially when combined with an anticholinergic agent. This comparative guide highlights the importance of multi-species evaluation and detailed experimental protocols in the preclinical assessment of respiratory drugs. The provided data and workflows serve as a valuable resource for researchers in the field of drug development.

A Comparative Guide to Analytical Methods for the Simultaneous Determination of Fenoterol and Other Bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the simultaneous determination of Fenoterol with other commonly co-administered bronchodilators, including Ipratropium (B1672105) bromide, Salbutamol (B1663637), and Budesonide. The information presented is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific needs, considering factors such as sensitivity, speed, and the specific combination of analytes.

Comparison of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most prevalent techniques for the simultaneous analysis of Fenoterol and other bronchodilators. The choice between these methods often depends on the required sample throughput, sensitivity, and available instrumentation.

Quantitative Data Summary

The following tables summarize the key validation parameters for various published methods, allowing for a direct comparison of their performance.

Table 1: HPLC Methods for Simultaneous Determination of Fenoterol and Other Bronchodilators

Analyte CombinationMethodLinearity Range (µg/mL)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
Fenoterol HBr & Ipratropium Bromide HPLC-DAD[1][2]Fenoterol: 5.0–200.0Ipratropium: 5.0–200.0---
Fenoterol HBr, Ipratropium Bromide, Salbutamol Sulphate & Terbutaline (B1683087) Sulphate RP-HPLC[3][4]Fenoterol: 27.8–500.0Ipratropium: 20.8–250.0Salbutamol: 34.7–2500.0Terbutaline: 69.5–2500.0Intra-day: 3.5–3.9Inter-day: 4.5–5.2--
Formoterol & Budesonide HPLC-UV-Intra-day: 0.75 (Formoterol), 1.11 (Budesonide)Formoterol: 0.003Budesonide: 0.03Formoterol: 0.01Budesonide: 0.12

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data not available is represented by "-".

Table 2: HPTLC Method for Simultaneous Determination of Fenoterol and Ipratropium Bromide

Analyte CombinationMethodLinearity Range (µ g/band )Precision (%RSD)LOD (µ g/band )LOQ (µ g/band )
Fenoterol HBr & Ipratropium Bromide HPTLC-Densitometry[1][2]Fenoterol: 0.50–12.0Ipratropium: 0.50–15.0---

Data not available is represented by "-".

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method 1: HPLC-DAD for Simultaneous Determination of Fenoterol and Ipratropium Bromide[1][2]

This method is suitable for the quality control of pharmaceutical formulations containing Fenoterol hydrobromide and Ipratropium bromide.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).

  • Column: Zorbax SB C18 (150 × 4.6 mm, 5 µm).[1]

2. Chromatographic Conditions:

  • Mobile Phase: 10.0 mM potassium dihydrogen orthophosphate (pH 5.0 ± 0.1, adjusted with o-phosphoric acid) and methanol (B129727) (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 220.0 nm.[1]

  • Injection Volume: Not specified.

  • Column Temperature: Ambient.

3. Standard Solution Preparation:

  • Prepare stock solutions of this compound and Ipratropium bromide in the mobile phase.

  • Prepare working standard solutions by appropriate dilution of the stock solutions to fall within the linearity range (5.0–200.0 µg/mL for both drugs).[1]

4. Sample Preparation:

  • For metered-dose inhalers, discharge a specific number of actuations into a volumetric flask containing the mobile phase.

  • Sonicate to dissolve and dilute to the mark with the mobile phase to achieve a concentration within the calibration range.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Quantify the analytes by comparing the peak areas of the sample with those of the standards.

Method 2: RP-HPLC for Simultaneous Determination of Fenoterol, Ipratropium Bromide, Salbutamol, and Terbutaline[3][4]

This reversed-phase ion-pair HPLC assay is designed for the simultaneous determination of four bronchodilators in nebulizer solutions.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with UV detection.

  • Column: Nova-Pak C18, 4 µm, 10 cm x 8 mm i.d. Radial-pak cartridge.[3]

2. Chromatographic Conditions:

  • Mobile Phase: Ternary gradient analysis (details of the gradient program are not specified in the provided information).

  • Flow Rate: Not specified.

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

3. Standard Solution Preparation:

  • Prepare standard solutions of Ipratropium bromide, this compound, Salbutamol sulphate, and Terbutaline sulphate in appropriate concentrations.

  • The established linear ranges are: Ipratropium bromide 20.8-250.0 µg/mL, this compound 27.8-500.0 µg/mL, Salbutamol sulphate 34.7-2500.0 µg/mL, and Terbutaline sulphate 69.5-2500.0 µg/mL.[3]

4. Sample Preparation:

  • Dilute the nebulizer solution with an appropriate solvent to bring the concentration of the analytes within their respective linear ranges.

5. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify and quantify the analytes based on their retention times and peak areas relative to the standards.

Method 3: HPTLC-Densitometry for Simultaneous Determination of Fenoterol and Ipratropium Bromide[1][2]

This HPTLC method offers a simpler and faster alternative to HPLC for the simultaneous quantification of Fenoterol and Ipratropium.

1. Instrumentation:

  • HPTLC system with a densitometric scanner.

  • HPTLC plates (e.g., silica (B1680970) gel 60 F254).

2. Chromatographic Conditions:

  • Developing System (Mobile Phase): Ethyl acetate (B1210297) - ethanol (B145695) - acetic acid (5.0:5.0:0.1, by volume).[1]

  • Development Mode: Linear ascending development.

  • Saturation Time: 30 minutes.

  • Detection Wavelength: 220.0 nm.[1]

3. Standard Solution Preparation:

  • Prepare stock solutions of this compound and Ipratropium bromide.

  • Apply different volumes of the stock solutions to the HPTLC plate to obtain a calibration curve in the range of 0.50–12.0 µ g/band for Fenoterol and 0.50–15.0 µ g/band for Ipratropium.[1]

4. Sample Preparation:

  • Extract the analytes from the pharmaceutical formulation using a suitable solvent.

  • Apply the sample extract to the HPTLC plate alongside the standards.

5. Analysis:

  • Develop the plate in the developing chamber.

  • After development, dry the plate and scan it using a densitometer at 220.0 nm.

  • Quantify the analytes by comparing the peak areas of the sample spots with the calibration curve of the standards.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_DAD_Workflow prep_standards Prepare Standard Solutions (Fenoterol & Ipratropium) inject Inject Samples & Standards prep_standards->inject prep_sample Prepare Sample Solution (from dosage form) prep_sample->inject hplc_system HPLC System (Zorbax SB C18 Column) hplc_system->inject set_conditions Set Chromatographic Conditions (Mobile Phase, Flow Rate, etc.) set_conditions->hplc_system detection DAD Detection (@ 220 nm) inject->detection data_analysis Data Analysis (Peak Area Integration & Quantification) detection->data_analysis

Caption: Workflow for HPLC-DAD analysis of Fenoterol and Ipratropium.

RP_HPLC_Workflow prep_standards Prepare Multi-Analyte Standard Solutions (Fenoterol, Ipratropium, Salbutamol, Terbutaline) inject Inject Samples & Standards prep_standards->inject prep_sample Prepare Sample Solution (from Nebulizer Solution) prep_sample->inject hplc_system RP-HPLC System (Nova-Pak C18 Column) hplc_system->inject set_conditions Set Chromatographic Conditions (Ternary Gradient, UV Detection) set_conditions->hplc_system detection UV Detection (@ 220 nm) inject->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for RP-HPLC analysis of four bronchodilators.

HPTLC_Workflow prep_solutions Prepare Standard & Sample Solutions spotting Apply Solutions to HPTLC Plate prep_solutions->spotting development Chromatographic Development (Ethyl acetate - ethanol - acetic acid) spotting->development drying Dry the Plate development->drying scanning Densitometric Scanning (@ 220 nm) drying->scanning quantification Quantification based on Peak Area scanning->quantification

Caption: Workflow for HPTLC-Densitometry analysis.

References

A Comparative Analysis of Fenoterol Hydrobromide Formulations: Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of different Fenoterol Hydrobromide formulations. This compound, a potent beta-2 adrenergic agonist, is utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its clinical efficacy and systemic exposure are highly dependent on the route of administration and formulation. This document summarizes key pharmacokinetic parameters from various studies to aid in research and development.

Executive Summary of Pharmacokinetic Data

The systemic bioavailability and pharmacokinetic profile of this compound vary significantly across different formulations. Oral administration results in very low bioavailability due to extensive first-pass metabolism. Inhaled formulations offer a more direct route to the lungs, leading to higher local concentrations and greater systemic availability compared to oral routes, though a substantial portion of the inhaled dose is typically swallowed. Intravenous administration provides complete bioavailability and serves as a reference for determining the absolute bioavailability of other formulations.

The following table summarizes key pharmacokinetic parameters for various this compound formulations, compiled from multiple sources. It is important to note that these values are not from a single head-to-head study and should be interpreted with caution.

Formulation (Route)DoseCmax (Peak Plasma Concentration)Tmax (Time to Peak Plasma Concentration)AUC (Area Under the Curve)Absolute BioavailabilitySpecies
Intravenous Infusion 0.5-2.0 µ g/min for 3hDose-dependentEnd of infusionDose-dependent100%Human
Oral (Immediate-Release Tablet) -Low-Low~1.5-2%Human
Oral (Extended-Release Tablet) 7.5 mg----Beagle Dog
Inhaled (Metered-Dose Inhaler) -~20% of IV for same bronchodilation--~7% (total systemic)Human

Data compiled from multiple studies. Direct comparative values from a single study are not available in the public domain.

Detailed Experimental Methodologies

The data presented in this guide are derived from studies employing rigorous experimental protocols. Below are representative methodologies for key experiments.

Human Pharmacokinetic Study Protocol (Representative)

A typical pharmacokinetic study for this compound would involve a crossover design to minimize inter-subject variability.

  • Subjects: Healthy adult volunteers or patients with stable asthma are commonly recruited.[2] Key inclusion criteria often include non-smoker status and normal baseline pulmonary function.

  • Study Design: A randomized, open-label, crossover study design is frequently employed. A sufficient washout period (e.g., one week) is maintained between each treatment phase.

  • Drug Administration:

    • Intravenous: Administered as a constant rate infusion over a specified period (e.g., 3 hours).[3]

    • Oral: Administered as a tablet or solution with a standardized volume of water after an overnight fast.

    • Inhaled: Administered via a metered-dose inhaler (MDI) or other inhalation device. Standardized inhalation techniques are crucial to reduce variability.[2]

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Pharmacokinetic Analysis: Plasma concentrations of fenoterol are determined using a validated analytical method, such as LC-MS/MS.[4][5] Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Bioanalytical Method: LC-MS/MS for Fenoterol in Human Plasma

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying fenoterol in plasma.[4]

  • Sample Preparation: Plasma samples undergo solid-phase extraction (SPE) to isolate fenoterol and remove interfering substances.[5]

  • Chromatography: Separation is achieved on a C18 or HILIC analytical column with a suitable mobile phase gradient.[5][6]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for fenoterol and an internal standard are monitored for quantification.

  • Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability. A lower limit of quantitation in the low pg/mL range is achievable.[4]

Visualizing Key Pathways and Processes

This compound Signaling Pathway

Fenoterol acts as a beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, leading to bronchodilation.[1][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fenoterol Fenoterol Beta2_Receptor β2 Adrenergic Receptor Fenoterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active MLCK Myosin Light Chain Kinase PKA_active->MLCK Inhibits Bronchodilation Bronchodilation MLCK->Bronchodilation Leads to G cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Periods (Crossover Design) cluster_sampling Phase 3: Sample Collection & Analysis cluster_analysis Phase 4: Data Analysis & Reporting A Subject Recruitment B Informed Consent A->B C Screening (Inclusion/Exclusion Criteria) B->C D Randomization C->D E Period 1: Administer Formulation A D->E F Washout Period E->F J Serial Blood Sampling E->J G Period 2: Administer Formulation B F->G H Washout Period G->H G->J I Period 3: Administer Formulation C H->I I->J K Plasma Separation & Storage J->K L LC-MS/MS Analysis K->L M Pharmacokinetic Modeling L->M N Statistical Comparison M->N O Final Study Report N->O

References

Fenoterol Hydrobromide Delivery: A Comparative Analysis of MDI and Nebulizer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of bronchodilator delivery systems, the choice between a Metered-Dose Inhaler (MDI) and a nebulizer for administering Fenoterol Hydrobromide is a critical one. This guide provides an objective comparison of the efficacy of these two delivery methods, supported by available experimental data and detailed methodologies.

Executive Summary

Both Metered-Dose Inhalers and nebulizers are effective in delivering this compound for bronchodilation. The choice of delivery system may depend on the clinical setting, patient population, and desired therapeutic outcome. While direct head-to-head comparisons with extensive quantitative data are limited in recent literature, existing studies and comparisons with other beta-agonists suggest that MDIs, when used correctly, can offer comparable efficacy to nebulizers with a potential for a better safety profile regarding systemic side effects. Nebulizers may offer an advantage in acute, severe exacerbations where patient coordination is a limiting factor.

Data Presentation: Efficacy and Safety Comparison

The following tables summarize key efficacy and safety parameters from studies comparing different delivery methods for fenoterol and other beta-agonists. It is important to note that direct comparisons of fenoterol MDI and nebulizer with comprehensive data are scarce.

Efficacy Parameter Metered-Dose Inhaler (MDI) Nebulizer Key Findings & Citations
Forced Expiratory Volume in 1 second (FEV1) Similar dose-dependent increases compared to other inhaler types.[1]A 0.5 mg dose delivered by nebulizer was found to be equally effective in bronchodilator potency as a 0.4 mg dose from an MDI.[2] In some pediatric cases, a second dose by nebulizer after an initial MDI dose produced maximum potential bronchodilation.[3]
Peak Expiratory Flow (PEF) No significant difference observed when comparing different MDI formulations.[4]Data from direct fenoterol MDI vs. nebulizer comparison is limited.
Onset of Action Clinically significant improvements in FEV1 observed in approximately 10 minutes with a fenoterol/ipratropium combination MDI.Similar onset of action to MDI in studies of other beta-agonists.
Safety Parameter Metered-Dose Inhaler (MDI) Nebulizer Key Findings & Citations
Heart Rate A dose-dependent increase is observed.[1] Studies on other beta-agonists suggest a smaller increase in heart rate with MDI compared to nebulizers.Nebulized fenoterol has been shown to cause significant cardiovascular effects, including increased heart rate.[5]
Tremor Less tremor response was observed with a dry powder inhaler compared to an MDI, suggesting formulation can influence this side effect.[1][6]Generally, higher systemic absorption with nebulization can lead to more pronounced tremors.
Hypokalemia (Low Potassium Levels) Less of a decrease in plasma potassium was seen with a dry powder inhaler compared to an MDI.[1][6]Nebulized fenoterol can lead to a significant fall in plasma potassium.[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative experimental protocols derived from comparative studies of bronchodilator delivery systems.

Protocol 1: Comparison of Nebulized Fenoterol and Metered-Dose Aerosol in Children with Asthma
  • Study Design: A comparative study.[3]

  • Patient Population: 14 children, aged 7 to 17 years, with moderately severe asthma.[3]

  • Intervention:

    • Administration of a similar dose of fenoterol via a nebulizer and a metered-dose aerosol.[3]

    • A second dose was administered via the alternative delivery method.[3]

  • Outcome Measures: The initial bronchodilator response was assessed. The study also evaluated the effect of a second dose administered by the alternate delivery device.[3]

Protocol 2: Dose-Response Comparison of Nebulized Fenoterol and MDI
  • Study Design: A double-blind, cross-over clinical trial.[2]

  • Patient Population: 16 patients with reversible airway obstruction.[2]

  • Intervention:

    • Nebulizer Arm: Five different doses of fenoterol (0.5, 1.0, 1.5, 2.0, and 2.5 mg) and a placebo were administered via a compressor-powered nebulizer.[2]

    • MDI Arm: A recommended therapeutic dose of 0.4 mg was delivered from a metered-dose canister.[2]

  • Outcome Measures:

    • Primary: Forced Expiratory Volume in 1 second (FEV1), Forced Expiratory Flow (FEF25-75%), Forced Vital Capacity (FVC), and Specific Airway Conductance (SGaw).[2]

    • Secondary: Heart rate, blood pressure, and incidence of side effects such as shakiness or tremor.[2]

  • Measurement Schedule: Measurements were taken at baseline and for five to eight hours post-administration.[2]

Visualizations

Signaling Pathway of this compound

Fenoterol_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell FEN Fenoterol Hydrobromide B2AR Beta-2 Adrenergic Receptor FEN->B2AR Binds to AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP ATP ATP PKA Protein Kinase A (activated) cAMP->PKA Activates Relax Bronchodilation (Muscle Relaxation) PKA->Relax Leads to

Caption: Signaling cascade of this compound leading to bronchodilation.

Comparative Experimental Workflow: MDI vs. Nebulizer Trial

Experimental_Workflow cluster_setup Study Setup cluster_mdi MDI Arm cluster_neb Nebulizer Arm cluster_analysis Data Analysis P Patient Recruitment (e.g., Asthma Patients) R Randomization P->R MDI_Admin Fenoterol MDI Administration R->MDI_Admin NEB_Admin Fenoterol Nebulizer Administration R->NEB_Admin MDI_Assess Assess Efficacy & Safety (FEV1, HR, etc.) MDI_Admin->MDI_Assess DA Comparative Data Analysis MDI_Assess->DA NEB_Assess Assess Efficacy & Safety (FEV1, HR, etc.) NEB_Admin->NEB_Assess NEB_Assess->DA

Caption: Workflow for a clinical trial comparing Fenoterol MDI and nebulizer.

References

Safety Operating Guide

Navigating the Safe Disposal of Fenoterol Hydrobromide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Fenoterol Hydrobromide, a sympathomimetic amine, requires careful handling and disposal in accordance with local, state, and federal regulations. This guide provides essential, step-by-step information to ensure its safe and compliant disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and safety precautions.[1][2] When handling this compound, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust or aerosols.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with other hazardous chemicals, must not involve drain or trash disposal.[3][4] The following steps outline the recommended procedure for its safe removal from the laboratory:

  • Waste Identification and Segregation:

    • Unused or expired this compound should be treated as hazardous chemical waste.[1][5]

    • Do not mix this compound with other chemical waste unless compatibility has been verified.[6] It is incompatible with strong oxidizing agents.[2]

    • Contaminated materials, such as gloves, absorbent paper, and empty containers, should also be disposed of as hazardous waste.[7]

  • Containerization and Labeling:

    • Place the waste in a designated, leak-proof, and sealable container.[7] Plastic containers are often preferred for chemical waste.[3]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.[1] Do not use chemical abbreviations or formulas.[3]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[3][7]

    • Ensure the waste container is kept closed except when adding waste.[3]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[2][8]

    • All waste must be handled in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Quantitative Data from Safety Data Sheets

While specific quantitative limits for disposal are determined by local regulations and the capacity of the disposal facility, the following toxicological data from the Safety Data Sheet for this compound underscores the importance of proper handling and disposal.

Data PointValueSpeciesRoute
LD50 (Lethal Dose, 50%)1,600 mg/kgRatOral

This data indicates that this compound is harmful if swallowed.[2][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Fenoterol_Disposal_Workflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start This compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Waste identify->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end Compliant Disposal contact_ehs->end

This compound Disposal Workflow

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. The EPA's RCRA governs the management of hazardous wastes from generation to disposal.[9][11] In some cases, if the substance is a controlled substance, the Drug Enforcement Administration (DEA) regulations for destruction to render it "non-retrievable" would also apply. It is crucial to be aware of and adhere to both federal and any more stringent state-level regulations.[9]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoterol Hydrobromide
Reactant of Route 2
Reactant of Route 2
Fenoterol Hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。